molecular formula C4H8N2O B111392 (R)-3-aminopyrrolidin-2-one CAS No. 121010-86-4

(R)-3-aminopyrrolidin-2-one

Cat. No.: B111392
CAS No.: 121010-86-4
M. Wt: 100.12 g/mol
InChI Key: YNDAMDVOGKACTP-GSVOUGTGSA-N
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Description

(R)-3-Aminopyrrolidin-2-one is a chiral pyrrolidine derivative serving as a versatile and privileged scaffold in medicinal chemistry and drug discovery. The saturated pyrrolidine ring is a key feature in many bioactive molecules, valued for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of drug candidates . This specific enantiomer is of particular interest for designing selective ligands that interact with enantioselective biological targets, such as G-protein coupled receptors, where the absolute configuration can be critical for binding affinity and biological profile . Researchers utilize this chiral building block to explore structure-activity relationships and develop novel compounds for pharmaceutical applications. The broader class of 3-aminopyrrolidine derivatives are established intermediates in the synthesis of various pharmacologically active agents, including certain antibiotics . This compound is intended for research purposes as a key synthetic intermediate to advance the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDAMDVOGKACTP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620967
Record name (3R)-3-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121010-86-4
Record name (3R)-3-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-3-aminopyrrolidin-2-one is a chiral heterocyclic compound featuring a five-membered γ-lactam ring. Its stereospecific configuration and functional groups—a primary amine and a lactam—make it a valuable and versatile building block in medicinal chemistry and drug development. This molecule serves as a key intermediate in the synthesis of complex, biologically active compounds, particularly as a scaffold for enzyme inhibitors and receptor antagonists. The pyrrolidinone core is found in a wide array of pharmacologically active agents, highlighting its importance in the design of novel therapeutics.[1][2]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These identifiers and values are crucial for researchers in sourcing, handling, and characterizing the compound. While data for the specific (R)-enantiomer is limited, properties can be inferred from its racemate and the corresponding (S)-enantiomer.

PropertyValueSource
IUPAC Name (3R)-3-aminopyrrolidin-2-oneN/A
Synonyms (R)-3-Amino-2-pyrrolidinoneN/A
CAS Number Not explicitly found for (R)-isomer. (S)-isomer is 4128-00-1. Racemate is 2483-65-0.[3][4]
Molecular Formula C₄H₈N₂O[4]
Molecular Weight 100.12 g/mol [4][5]
Appearance Expected to be a solid at room temperature.[3]
Melting Point 120-130 °C (for (S)-isomer)[3]
Boiling Point 305.6 ± 35.0 °C at 760 mmHg (Predicted for (S)-isomer)[3]
SMILES N[C@@H]1CCNC1=ON/A
InChI Key YNDAMDVOGKACTP-SSDOTTSWSA-NN/A
LogP -2.77 (Predicted for (S)-isomer)[3]
Topological Polar Surface Area 55.12 Ų[3][5]

Spectroscopic Data Profile

Detailed spectroscopic analysis is essential for confirming the structure and purity of this compound. Below is a profile of expected spectroscopic characteristics based on its functional groups and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidinone ring and the amine group.

  • -NH₂ Protons: A broad singlet typically appearing in the 1.5-3.5 ppm range, which is exchangeable with D₂O.[6]

  • -CH-NH₂ (C3-H): A multiplet around 3.5-4.0 ppm.

  • -CH₂- (C4-H₂): A complex multiplet pattern in the 2.0-2.8 ppm range.

  • -CH₂-NH- (C5-H₂): A multiplet around 3.2-3.6 ppm, deshielded by the adjacent nitrogen atom.[6]

  • Lactam N-H: A broad singlet, typically downfield (>7.0 ppm).

¹³C NMR Spectroscopy

The carbon spectrum will provide key information about the carbon framework.

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-180 ppm.

  • -CH-NH₂ (C3): A signal around 45-55 ppm.

  • -CH₂- (C4): A signal in the 25-35 ppm range.

  • -CH₂-NH- (C5): A signal around 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the amine and lactam functional groups.

  • N-H Stretch (Primary Amine): Two characteristic sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[6]

  • C=O Stretch (Lactam): A strong, sharp absorption band typically appears around 1670-1700 cm⁻¹.

  • N-H Bend (Amine): A band in the 1590-1650 cm⁻¹ region.

  • C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 100, corresponding to the molecular weight.

  • Fragmentation: Common fragmentation patterns would involve the loss of the amino group (-NH₂) or cleavage of the lactam ring.

Experimental Protocols

Representative Synthesis of Chiral 3-Aminopyrrolidin-2-one

A common strategy for synthesizing chiral 3-aminopyrrolidin-2-ones involves starting from a readily available chiral precursor, such as a protected amino acid. The following protocol is a representative example based on established chemical transformations for similar heterocyclic compounds.

Objective: To synthesize this compound from a suitable chiral starting material.

Materials:

  • N-Boc-(R)-2,4-diaminobutyric acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate solution

  • Drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclization (Lactam Formation):

    • Dissolve N-Boc-(R)-2,4-diaminobutyric acid in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of a coupling agent (e.g., DCC) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product, Boc-(R)-3-aminopyrrolidin-2-one, by silica gel column chromatography.

  • Deprotection of the Amine:

    • Dissolve the purified Boc-protected intermediate in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) to the solution at room temperature and stir for 2-4 hours until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and neutralize carefully with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Applications in Research and Drug Development

This compound is a valuable chiral synthon due to its rigid, conformationally restricted structure. This property is highly desirable in drug design to enhance binding affinity and selectivity for biological targets.

  • Enzyme Inhibitors: It is used in the preparation of conformationally restricted inhibitors of enzymes such as angiotensin-converting enzyme (ACE), which are critical in managing hypertension.[7]

  • Receptor Antagonists: The scaffold is employed in the synthesis of 2-aminoquinolines, which act as antagonists for the melanin-concentrating hormone receptor (MCH-1R), a target for obesity and metabolic disorders.[7]

  • Beta-Amyloid Peptide Inhibitors: This compound is also utilized in creating molecules designed to inhibit the release or synthesis of β-amyloid peptides, which are implicated in Alzheimer's disease.[7]

Mandatory Visualizations

Logical Synthesis Workflow

Synthesis_Workflow Start Chiral Precursor (e.g., N-Boc-(R)-2,4-diaminobutyric acid) Step1 Intramolecular Cyclization (Lactam Formation) Start->Step1 Intermediate Protected Intermediate (Boc-(R)-3-aminopyrrolidin-2-one) Step1->Intermediate Step2 Amine Deprotection (e.g., using TFA) Intermediate->Step2 End This compound Step2->End

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity Pathways

Reactivity_Pathways cluster_amine Amine Reactions cluster_lactam Lactam Reactions Core This compound Acylation N-Acylation Core->Acylation R-COCl Alkylation N-Alkylation Core->Alkylation R-X SchiffBase Schiff Base Formation Core->SchiffBase R₂C=O Hydrolysis Ring Opening (Hydrolysis) Core->Hydrolysis H₃O⁺ or OH⁻ Reduction Reduction to Amine Core->Reduction LiAlH₄

Caption: Key reactive sites and potential transformations of the title compound.

Safety and Handling

This compound and its related compounds are classified with several hazards. Appropriate safety measures are critical when handling this chemical in a laboratory setting.

GHS Hazard Classification (based on racemate/analogues): [5]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • If Swallowed: Rinse mouth and seek immediate medical attention.

    • If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

References

Spectroscopic Profile of (R)-3-aminopyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for the chiral compound (R)-3-aminopyrrolidin-2-one. Due to the limited availability of published experimental spectra for this specific enantiomer in public databases, this document presents predicted data based on fundamental spectroscopic principles and data from analogous structures. It includes comprehensive tables of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed, generalized experimental protocols for these analytical techniques are provided to guide researchers in acquiring and interpreting spectroscopic data for similar small molecules.

Molecular Structure

This compound is a chiral organic compound featuring a five-membered lactam ring with an amino group at the stereogenic center on the third carbon. Its molecular formula is C₄H₈N₂O, and it has a molecular weight of 100.12 g/mol .[1] The structural features—a secondary amide, a primary amine, and methylene groups within a cyclic system—give rise to a distinct spectroscopic fingerprint.

Caption: Structure of this compound with atom numbering.

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H1 (N-H)6.5 - 7.5broad singlet-
H3 (C-H)3.5 - 3.8triplet~ 6-8
H4 (CH₂)1.9 - 2.2 (diastereotopic)multiplet-
H5 (CH₂)3.2 - 3.5 (diastereotopic)multiplet-
NH₂1.5 - 2.5broad singlet-

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

CarbonPredicted Chemical Shift (ppm)
C2 (C=O)175 - 178
C3 (CH)50 - 55
C4 (CH₂)28 - 33
C5 (CH₂)40 - 45
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Data

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Type
N-H (Amide)3200 - 3400MediumStretch
N-H (Amine)3300 - 3500Medium (two bands for primary)Stretch
C-H (sp³)2850 - 3000MediumStretch
C=O (Amide)1670 - 1700StrongStretch
N-H1590 - 1650MediumBend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Predicted Mass Spectrometry Data

Ion TypeCalculated m/zDescription
[M+H]⁺101.0715Molecular ion peak (protonated)
M⁺100.0637Molecular ion (radical cation)
Fragments-Expected fragments from loss of NH₂, CO, or parts of the pyrrolidine ring.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [2]

  • Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR and transfer it to a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely. If the sample is air-sensitive, use a specialized tube like a J-Young tube and degas the sample using the freeze-pump-thaw method.

Data Acquisition: [3]

  • The NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

  • The instrument's magnetic field is first shimmed using the deuterium signal from the solvent to achieve high homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the neat liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (Thin Film - for liquids):

  • Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently press to create a thin, uniform film.

Data Acquisition: [4]

  • An FTIR (Fourier-Transform Infrared) spectrometer is used for data collection.

  • First, a background spectrum of the empty ATR crystal or clean salt plates is recorded. This is automatically subtracted from the sample spectrum.

  • The sample is then placed in the instrument, and the spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS): [6]

  • The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[7]

  • The instrument is calibrated using a known reference standard immediately before the analysis to ensure high mass accuracy.[6]

  • The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion. Data is collected over a relevant m/z range (e.g., 50-500 Da). The high resolution allows for the determination of the elemental composition from the accurate mass measurement.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.

G cluster_workflow General Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Analysis start Compound Synthesis or Isolation purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Interpretation and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm report Reporting and Documentation structure_confirm->report

Caption: A generalized workflow for spectroscopic analysis.

References

(R)-3-Aminopyrrolidin-2-one: A Core Scaffold for Dipeptidyl Peptidase-4 Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-aminopyrrolidin-2-one and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4). As a key therapeutic target for type 2 diabetes mellitus, the inhibition of DPP-4 by these pyrrolidinone-based structures has been a focal point of extensive research. This technical guide provides an in-depth overview of the biological activity of the this compound core, detailing its mechanism of action, associated signaling pathways, and quantitative efficacy data for key derivatives. Furthermore, this document outlines detailed experimental protocols for the synthesis of the core scaffold and for conducting in vitro DPP-4 inhibition assays, providing a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, five-membered lactam structure provides a valuable template for the design of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The stereochemistry at the 3-position of the pyrrolidin-2-one ring is crucial for biological activity, with the (R)-enantiomer of 3-aminopyrrolidin-2-one being a key building block for a prominent class of DPP-4 inhibitors.

Primary Biological Activity: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The most well-documented biological activity of this compound derivatives is the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, this compound-based compounds prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors, including those derived from the this compound scaffold, bind to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating GLP-1 and GIP. The prolonged activity of these incretin hormones leads to the activation of the GLP-1 receptor on pancreatic β-cells. This, in turn, initiates a downstream signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), ultimately resulting in increased insulin synthesis and secretion.[1]

DPP4_Signaling_Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreatic_Beta_Cells Pancreatic β-Cells Incretins->Pancreatic_Beta_Cells activate Inactivated_Incretins Inactive Incretins DPP4->Inactivated_Incretins inactivates R_3_aminopyrrolidin_2_one This compound Derivative R_3_aminopyrrolidin_2_one->DPP4 inhibits Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion stimulates Glucose_Uptake Increased Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Blood_Glucose Reduced Blood Glucose Levels Glucose_Uptake->Blood_Glucose

DPP-4 Signaling Pathway in Glucose Homeostasis.

Quantitative Data: Efficacy of Key Derivatives

While specific IC50 data for the parent this compound is not extensively reported in publicly available literature, it serves as a crucial scaffold for highly potent DPP-4 inhibitors. The inhibitory activity of its derivatives highlights the importance of this core structure.

Compound/DerivativeTargetIC50 (nM)Reference CompoundIC50 (nM)
Thiazoloquinazoline Derivative 27DPP-41.12Linagliptin-
Pyrazole-incorporated Thiosemicarbazone 2fDPP-41.266 ± 0.264Sitagliptin4.380 ± 0.319[2]
β-amino amide with triazolopiperazine (Compound 3 & 4)DPP-42--
1,2,3-triazole-5-carboximidamide (Compound 2)DPP-46570--
3-aminocoumarin (Compound 31)DPP-43160--

Note: The table presents data for derivatives of the broader pyrrolidinone and related heterocyclic scaffolds, which share pharmacophoric features with this compound derivatives and are relevant to DPP-4 inhibition.

Experimental Protocols

Synthesis of this compound

A general synthetic approach to 3-aminopyrrolidin-2-one derivatives involves the cyclization of a suitably substituted precursor. The following is a representative, multi-step synthesis adapted from literature procedures for related compounds.

Step 1: Synthesis of 3-(Allyloxy)-1,5-dihydro-2H-pyrrol-2-ones

A two-step, one-pot protocol can be employed for the synthesis of 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-ones. This involves the allylation of 1,5-dihydro-2H-pyrrol-2-one products, which can be prepared through a three-component reaction.[3]

Step 2: Claisen Rearrangement to 4-Allylpyrrolidine-2,3-diones

The 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-one substrates undergo a Claisen rearrangement upon heating in a suitable solvent like toluene to yield 4-allylpyrrolidine-2,3-diones in a highly diastereoselective manner.[3]

Step 3: Conversion to β-Amino Acids

The resulting 4-allylpyrrolidine-2,3-diones can be converted to β-amino acids through oxidative ring-opening, providing a route to the core amino acid structure.[3] Subsequent modifications and cyclization would lead to the desired this compound.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of this compound derivatives against DPP-4 can be determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin), by DPP-4. The release of the fluorescent AMC moiety is monitored over time. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Immediately begin monitoring the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) at 37°C.[4]

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[5]

DPP4_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compounds - DPP-4 Enzyme - Substrate (Gly-Pro-AMC) - Assay Buffer Start->Prepare_Reagents Dispense_Compounds Dispense Test Compound Dilutions into 96-well Plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add DPP-4 Enzyme Solution Dispense_Compounds->Add_Enzyme Incubate_1 Incubate (e.g., 10 min, 37°C) Add_Enzyme->Incubate_1 Add_Substrate Add Gly-Pro-AMC Substrate to Initiate Reaction Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (Ex: 360nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measure_Fluorescence->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Experimental Workflow for DPP-4 Inhibition Assay.

Other Potential Biological Activities

While DPP-4 inhibition is the most prominent activity, the broader pyrrolidin-2-one scaffold has been investigated for other therapeutic applications. These include:

  • Anticancer Activity: Various derivatives have shown cytotoxicity against different cancer cell lines.

  • Antibacterial and Antifungal Activity: The pyrrolidinone ring is a component of several natural and synthetic antimicrobial agents.

  • Anti-inflammatory Activity: Some pyrrolidinone derivatives have demonstrated anti-inflammatory effects.

Further research is required to determine if this compound itself or its close derivatives possess significant activity in these other areas.

Conclusion

This compound is a cornerstone scaffold in the design of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. Its stereochemically defined structure provides an excellent starting point for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its primary biological activity, the underlying mechanism of action, and detailed experimental protocols to facilitate further research and development in this important area of medicinal chemistry. The exploration of this scaffold for other biological targets remains an active and promising area of investigation.

References

(R)-3-Aminopyrrolidin-2-one Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-3-aminopyrrolidin-2-one scaffold has emerged as a crucial pharmacophore in modern drug discovery, most notably in the development of targeted covalent inhibitors. Its rigid, chiral structure provides a unique platform for designing highly selective and potent therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, biological activity, and therapeutic applications of this compound derivatives, with a particular focus on their role as inhibitors of Bruton's tyrosine kinase (BTK).

Core Synthesis of this compound Derivatives

The stereoselective synthesis of the this compound core is a critical step in the development of drugs based on this scaffold. Various synthetic routes have been developed to achieve high enantiomeric purity. A common strategy involves the use of chiral starting materials or asymmetric catalysis.

General Synthetic Workflow

A representative synthetic approach to an this compound derivative, exemplified by the core of a Bruton's tyrosine kinase (BTK) inhibitor, is outlined below. This multi-step synthesis requires careful control of stereochemistry at each stage.

General_Synthetic_Workflow Start Chiral Precursor ((R)-Malic acid or derivative) Step1 Formation of (R)-pyrrolidin-2-one intermediate Start->Step1 Step2 Introduction of protected amino group at C3 Step1->Step2 Step3 Deprotection Step2->Step3 Core This compound Core Step3->Core Step4 Coupling with pharmacophoric fragments Core->Step4 Final Final this compound Derivative (e.g., BTK inhibitor) Step4->Final

A generalized synthetic workflow for this compound derivatives.

Application in Bruton's Tyrosine Kinase (BTK) Inhibition

This compound derivatives have gained prominence as key components of irreversible BTK inhibitors used in the treatment of B-cell malignancies.[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[3]

The BTK Signaling Pathway and Inhibition

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival and proliferation.[4][5] Irreversible BTK inhibitors containing the this compound moiety form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[6]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation IP3_DAG IP3 and DAG Production PLCG2->IP3_DAG Ca_PKC Calcium Mobilization & Protein Kinase C (PKC) Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB and MAPK Signaling Pathways Ca_PKC->NFkB_MAPK Proliferation B-cell Proliferation and Survival NFkB_MAPK->Proliferation Inhibitor This compound BTK Inhibitor Inhibitor->BTK Covalent Inhibition (at Cys481)

Inhibition of the BTK signaling pathway by this compound derivatives.

Quantitative Biological Data

The potency and selectivity of this compound-based BTK inhibitors have been extensively characterized. The following table summarizes key quantitative data for representative compounds in this class.

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
AcalabrutinibBTKKinase Assay3-[7]
AcalabrutinibBTKCell-based (Phospho-BTK)8Human Whole Blood[7]
BranebrutinibBTKKinase Assay0.1-[1]
RilzabrutinibBTKKinase Assay3.1-[6]
OrelabrutinibBTKKinase Assay>90% inhibition-[7]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted pyrrolidinones can be achieved through various methods, including reductive amination and multi-component reactions. A general procedure for the synthesis of N-aryl-substituted pyrrolidines via transfer hydrogenation is described below.[8]

Materials:

  • Diketone (1.0 equiv.)

  • Aniline derivative (1.1 equiv.)

  • Iridium catalyst (e.g., [Cp*IrCl2]2, 1.0 mol%)

  • Formic acid (hydrogen donor, 30.0 equiv.)

  • Solvent (e.g., water)

Procedure:

  • To a dried Schlenk tube, add the iridium catalyst, diketone, aniline derivative, solvent, and formic acid.

  • Stir the reaction mixture under air at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with saturated brine (2-3 times).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-substituted pyrrolidine.[8]

BTK Kinase Inhibition Assay Protocol

The inhibitory activity of this compound derivatives against BTK can be determined using a variety of biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer

  • Test compounds

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the BTK enzyme, biotinylated peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.

  • Incubate the plate in the dark to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Assay for BTK Pathway Inhibition

The cellular activity of BTK inhibitors can be assessed by measuring the inhibition of BTK autophosphorylation or the phosphorylation of its downstream substrate, PLCγ2.

Materials:

  • B-cell lymphoma cell line (e.g., DOHH2)

  • Cell culture medium and supplements

  • Test compounds

  • Anti-IgM antibody (for BCR stimulation)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2)

Procedure:

  • Culture the B-cell lymphoma cells to the desired density.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the B-cell receptor pathway by adding anti-IgM antibody.

  • After stimulation, lyse the cells and collect the protein lysates.

  • Perform Western blot analysis to detect the levels of phosphorylated and total BTK and PLCγ2.

  • Quantify the band intensities to determine the extent of inhibition of BTK pathway signaling.[4]

Conclusion

The this compound scaffold is a validated and highly valuable component in the design of potent and selective kinase inhibitors. Its application in the development of BTK inhibitors has led to significant advancements in the treatment of B-cell malignancies. The synthetic accessibility and the unique structural features of this scaffold continue to make it an attractive starting point for the discovery of new therapeutic agents targeting a range of diseases. Further exploration of derivatives based on this core structure holds considerable promise for future drug development endeavors.

References

The Emergence of a Privileged Scaffold: A Technical Guide to (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopyrrolidin-2-one core is a chiral, five-membered lactam that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a key stereocenter make it a valuable building block for the synthesis of complex, biologically active molecules. This in-depth technical guide explores the discovery, synthesis, and applications of this important scaffold, providing a comprehensive resource for professionals in drug development.

The Genesis of a Versatile Building Block

The pyrrolidinone ring is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its ability to engage in specific molecular interactions with biological targets.[1][2] The introduction of a chiral amine at the 3-position, specifically in the (R)-configuration, provides a crucial vector for exploring chemical space and achieving stereospecific binding to enantioselective proteins.[2]

While a singular, seminal "discovery" paper for the this compound scaffold is not readily apparent in the scientific literature, its emergence can be traced through the development of synthetic methodologies for chiral lactams and the increasing demand for enantiomerically pure building blocks in drug discovery. Early methods for obtaining chiral 3-hydroxy-2-pyrrolidinones, a closely related precursor, often relied on laborious crystallization and derivatization techniques.[3] The development of more efficient chemoenzymatic and asymmetric synthetic routes has been pivotal in making scaffolds like this compound more accessible to the medicinal chemistry community.[3]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. Various strategies have been developed to achieve high enantiomeric excess.

Chemoenzymatic Resolution

One effective method involves the enzymatic resolution of a racemic mixture of 3-hydroxy-2-pyrrolidinones. This approach utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the two.

Experimental Protocol: Lipase-Mediated Enantioselective Alcoholysis [3]

  • Substrate Preparation: A racemic mixture of 3-acetoxy-pyrrolidin-2-one is prepared.

  • Enzymatic Reaction: The racemic acetate is dissolved in an appropriate organic solvent (e.g., diisopropyl ether). An immobilized lipase from Pseudomonas cepacia ('Amano' PS-C lipase) and an alcohol (e.g., n-butanol) are added.

  • Reaction Monitoring: The reaction is monitored by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the resulting (R)-3-hydroxy-2-pyrrolidinone and the remaining (S)-3-acetoxy-2-pyrrolidinone.

  • Work-up and Purification: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The solvent is evaporated, and the resulting mixture of the alcohol and acetate is separated by column chromatography.

  • Conversion to Amine: The enantiomerically pure (R)-3-hydroxy-2-pyrrolidinone can then be converted to this compound through standard functional group interconversion methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Asymmetric Synthesis

More direct asymmetric syntheses aim to create the chiral center during the ring formation or through stereoselective functionalization of a prochiral precursor. These methods often employ chiral catalysts or auxiliaries.

Asymmetric_Synthesis_Concept

Physicochemical Properties and Structural Data

The this compound scaffold possesses a unique combination of structural and electronic features that contribute to its utility in drug design.

PropertyValueSource
Molecular FormulaC₄H₈N₂O[4]
Molecular Weight100.12 g/mol [4]
XLogP3-AA-1.2[4]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors2[4]
Rotatable Bond Count1[4]

Applications in Drug Discovery

The this compound scaffold and its closely related amine counterpart, (R)-3-aminopyrrolidine, are recognized as privileged structures in medicinal chemistry.[5] They serve as key building blocks in the synthesis of a wide range of therapeutic agents.

Kinase Inhibitors

The pyrrolidine scaffold has been explored for the development of kinase inhibitors. For instance, derivatives of the related (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, showing promise in the context of cancer therapy.[6] The defined stereochemistry of the this compound scaffold allows for precise positioning of substituents to interact with the highly conserved ATP-binding site of kinases.

Kinase_Inhibition_Pathway

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Chiral pyrrolidine derivatives have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). An improved synthesis of such inhibitors highlights the utility of the pyrrolidine scaffold in achieving high affinity and selectivity.[7]

A Versatile Chiral Building Block

Beyond specific therapeutic targets, this compound and its derivatives are invaluable as chiral building blocks. They are used in the asymmetric synthesis of complex molecules where the introduction of a specific stereocenter is critical for biological activity.[5] This includes applications in neuroscience research and materials science.[5]

Experimental_Workflow

Conclusion

The this compound scaffold represents a significant tool in the arsenal of the medicinal chemist. Its unique stereochemical and structural features provide a robust platform for the design of novel therapeutics with high potency and selectivity. The continued development of efficient and scalable synthetic routes to this and related chiral building blocks will undoubtedly fuel further discoveries in a wide range of therapeutic areas.

References

Whitepaper: In Silico Docking of (R)-3-aminopyrrolidin-2-one – A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for conducting an in silico molecular docking study of (R)-3-aminopyrrolidin-2-one, a small molecule with potential therapeutic applications. The document outlines detailed protocols for each stage of the docking process, from receptor and ligand preparation to simulation and results analysis. Due to the novelty of the compound, this guide proposes a hypothetical docking study against a plausible protein target based on the activity of structurally similar molecules. All quantitative data are presented in structured tables for clarity, and key workflows and biological pathways are visualized using high-contrast diagrams to facilitate understanding. The methodologies described herein are grounded in established computational drug design principles and are intended to serve as a practical resource for researchers exploring the interaction of small molecules with protein targets.

Introduction

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] This method is instrumental in drug discovery for virtual screening of compound libraries, predicting binding affinities, and elucidating the molecular interactions at the active site of a protein.[3][4] The core of the docking process involves two main components: a search algorithm to generate a variety of ligand poses within the protein's binding site and a scoring function to estimate the binding affinity for each pose.[3]

This compound is a heterocyclic γ-lactam compound (Molecular Formula: C₄H₈N₂O).[5][6] While specific biological targets for this exact molecule are not extensively documented, the pyrrolidinone scaffold is a key structural motif in numerous bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[7][8][9][10] For instance, related structures such as 3-aminopyridin-2-one have been identified as inhibitors of mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are significant targets in cancer therapy.[11]

Given the therapeutic relevance of analogous compounds, this guide will use a hypothetical protein kinase as a representative target to illustrate the in silico docking workflow for this compound.

Methodologies and Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical molecular docking experiment. The process can be broadly divided into three stages: preparation of the system, docking simulation, and analysis of the results.[1][4]

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.[4]

  • AutoDock Vina or AutoDock 4: For performing the docking simulation.[1][4]

  • Discovery Studio, PyMOL, or Chimera: For visualization and analysis of docking results.

  • PubChem or ZINC Database: For retrieving ligand structures.[12]

  • Protein Data Bank (PDB): For retrieving the 3D structure of the target protein.[12]

Experimental Workflow Visualization

The overall workflow for the in silico docking process is depicted below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB Select & Download Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt Ligand Obtain Ligand Structure (SDF/MOL2) PrepLig Prepare Ligand (Set rotatable bonds) Ligand->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid PrepLig->Grid Run Run Docking (AutoDock Vina) Grid->Run Analyze Analyze Poses & Binding Energies Run->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize Report Report Findings Visualize->Report

A flowchart of the in silico molecular docking workflow.
Protocol 1: Receptor Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., a protein kinase) from the Protein Data Bank (PDB). For this guide, we will assume a hypothetical target, "Protein Kinase X" (PKX).

  • Clean the Structure: Load the PDB file into a molecular modeling tool like AutoDock Tools (ADT).[1][2] Remove all non-essential components, such as water molecules, co-factors, and any co-crystallized ligands.[1]

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is necessary for calculating electrostatic interactions.[1]

  • Save the File: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock.

Protocol 2: Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 12430456).

  • Load and Prepare: Load the ligand file into ADT.

  • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable (torsion) bonds within the ligand. This allows for conformational flexibility during the docking simulation.[1]

  • Save the File: Save the prepared ligand in the PDBQT format.

Protocol 3: Docking Simulation
  • Define the Binding Site: The binding site is defined by creating a grid box that encompasses the region of the protein where the ligand is expected to bind.[1] This is often centered on the active site identified from the crystal structure or through pocket detection algorithms.[13]

  • Configure Docking Parameters: Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking: Execute the docking simulation using a program like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the specified grid box and score them.

Data Presentation and Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score. This quantitative data should be organized for clear interpretation.

Ligand and Receptor Properties

This table summarizes the key properties of the molecules used in the simulation.

ParameterThis compoundProtein Kinase X (Hypothetical)
Source PubChem (CID: 12430456)Protein Data Bank (e.g., PDB ID: XXXX)
Molecular Formula C₄H₈N₂O[5]-
Molecular Weight 100.12 g/mol [5]-
Rotatable Bonds 1-
Docking Simulation Parameters

This table outlines the specific settings used for the docking run.

ParameterValue
Software AutoDock Vina 1.2.3
Grid Box Center (x, y, z) 25.4, -12.1, 55.8
Grid Box Size (Å) 22 x 22 x 22
Number of Modes 10
Exhaustiveness 16
Docking Results Summary

This table presents the hypothetical results for the top-ranked binding pose.

PoseBinding Affinity (kcal/mol)RMSD from Best ModeInteracting Residues (Hydrogen Bonds)Other Interactions
1-6.80.00MET-105, LYS-45VAL-32, ILE-98 (Hydrophobic)
2-6.51.34LYS-45, GLU-102VAL-32, ALA-50 (Hydrophobic)
3-6.22.05ASP-155LEU-150 (Hydrophobic)

Binding Affinity: A more negative value indicates a stronger predicted binding interaction. Interacting Residues: Lists the amino acids in the protein's active site that form key bonds with the ligand.

Visualization of Biological Context

Understanding the biological context of the protein target is crucial for interpreting the significance of the docking results. If the target is a kinase, it is likely part of a larger signaling cascade that regulates cellular processes.

Hypothetical Kinase Signaling Pathway

The diagram below illustrates a simplified signaling pathway where the hypothetical target, Protein Kinase X (PKX), might function. Inhibiting PKX with a ligand like this compound could disrupt this pathway, leading to a therapeutic effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PK_A Kinase A Receptor->PK_A Activates PK_B Kinase B PK_A->PK_B PKX Protein Kinase X (Target) PK_B->PKX TF Transcription Factors PKX->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand This compound Ligand->PKX Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor Binds

A hypothetical cell signaling pathway involving the target protein.

Conclusion

This technical guide provides a standardized and detailed protocol for performing an in silico docking analysis of this compound. By following the outlined steps for receptor and ligand preparation, simulation, and data analysis, researchers can effectively predict the binding characteristics of this compound against potential protein targets. The use of structured data tables and workflow visualizations ensures that the process is both reproducible and easy to interpret. While this guide uses a hypothetical protein kinase as an example, the principles and methodologies are broadly applicable to a wide range of protein targets, making this a valuable resource for computational drug discovery efforts. The insights gained from such studies are a critical first step in evaluating the therapeutic potential of novel small molecules.

References

Computational Approaches in the Exploration of Aminopyrrolidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrrolidinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases. Computational studies have been instrumental in elucidating the structure-activity relationships (SAR), predicting pharmacological properties, and guiding the design of these derivatives. This technical guide provides an in-depth overview of the core computational methodologies employed in the investigation of aminopyrrolidinone derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and computational workflows.

Data Presentation: Quantitative Insights into Aminopyrrolidinone Derivatives

Computational studies have generated a wealth of quantitative data that is crucial for comparing the efficacy and potential of different aminopyrrolidinone derivatives. The following tables summarize key findings from various studies, focusing on their inhibitory activities against different biological targets.

Table 1: Inhibitory Activity of Aminopyrrolidinone Derivatives against Histone Deacetylase 6 (HDAC6)

CompoundTargetIC50 (µM)EC50 (µM)SelectivityReference
3-(S)-α-methyl-substituted enantiomerHDAC60.0170.30 (in-cell tubulin acetylation)>4000-fold vs HDAC1-3, 10-fold vs HDAC8[1][2]

Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase

CompoundTargetIC50 (µg/mL)Reference
4-methoxy analogue 3gα-Amylase26.24[3]
α-Glucosidase18.04[3]
Compound 3aα-Amylase36.32[3]
Compound 3fα-Glucosidase27.51[3]

Table 3: Binding Affinity of Pyrrolidine Derivatives against α-Amylase

CompoundBinding Energy (kcal/mol)Reference
3a-6.4[3]
3g-7.2[3]
Metformin (Standard)-5.7[3]
Acarbose (Standard)-7.7[3]

Experimental Protocols: Methodologies in Computational Drug Design

The following sections detail the typical experimental protocols for the key computational techniques used in the study of aminopyrrolidinone derivatives.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Docking Pyrrolidine Derivatives against α-Amylase:

  • Software: AutoDock 4.0 is frequently utilized for this purpose.[3]

  • Ligand Preparation: The 3D structures of the aminopyrrolidinone derivatives are generated and optimized using a suitable chemistry software. Polar hydrogen atoms are added, and non-polar hydrogens are merged.

  • Target Preparation: The crystal structure of the target protein (e.g., human pancreatic α-amylase, PDB ID: 1HNY) is obtained from the Protein Data Bank. Water molecules are typically removed, and polar hydrogen atoms are added.[3]

  • Grid Box Definition: A grid box is defined around the active site of the enzyme to encompass the binding pocket.

  • Docking Simulation: The Lamarckian Genetic Algorithm is commonly employed for the docking calculations. The number of genetic algorithm runs is typically set to 100.

  • Analysis of Results: The docking results are analyzed based on the binding energy and the interactions between the ligand and the active site residues of the protein. The pose with the lowest binding energy is generally considered the most favorable.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes and the dynamics of their interactions.

General Protocol for MD Simulation of a Protein-Ligand Complex:

  • System Preparation: The initial coordinates for the protein-ligand complex are often taken from the best-ranked docking pose.

  • Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic and intramolecular forces.

  • Solvation: The complex is placed in a periodic box of solvent (typically water) to mimic physiological conditions.

  • Ionization: Ions are added to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to ensure stability.

  • Production Run: The production MD simulation is run for a specified period (e.g., 100 ns), during which the trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to calculate various properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the interactions between the protein and the ligand over time.

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models are developed to correlate the 3D properties of a series of molecules with their biological activities, enabling the prediction of the activity of new compounds.

General Protocol for 3D-QSAR Model Generation:

  • Dataset Preparation: A dataset of aminopyrrolidinone derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

  • Molecular Modeling and Alignment: The 3D structures of all molecules in the dataset are generated and aligned based on a common scaffold or a pharmacophore model.

  • Calculation of Molecular Fields: Steric and electrostatic fields around the aligned molecules are calculated using a probe atom.

  • Model Building: Partial Least Squares (PLS) analysis is commonly used to build a linear regression model that correlates the variations in the molecular fields with the variations in the biological activities.

  • Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). An external test set of compounds is often used to further validate the model's predictive ability.

  • Contour Map Analysis: The results of the 3D-QSAR analysis are visualized as contour maps, which indicate the regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for biological activity.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway involving a target of aminopyrrolidinone derivatives and a typical computational drug discovery workflow.

HDAC6_Signaling_Pathway HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin Deacetylation betaCatenin β-Catenin HDAC6->betaCatenin Deacetylation AKT AKT HDAC6->AKT Deacetylation AcetylatedTubulin Acetylated α-Tubulin Tubulin->AcetylatedTubulin MicrotubuleDynamics Microtubule Dynamics AcetylatedTubulin->MicrotubuleDynamics Aminopyrrolidinone Aminopyrrolidinone Derivative Aminopyrrolidinone->HDAC6 Inhibition AcetylatedBetaCatenin Acetylated β-Catenin betaCatenin->AcetylatedBetaCatenin SynapticFunction Synaptic Function AcetylatedBetaCatenin->SynapticFunction AcetylatedAKT Acetylated AKT AKT->AcetylatedAKT NeuronalDifferentiation Neuronal Differentiation AcetylatedAKT->NeuronalDifferentiation

Caption: HDAC6 signaling pathway and the effect of aminopyrrolidinone inhibitors.

Computational_Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization TargetSelection Target Selection StructurePreparation Protein Structure Preparation TargetSelection->StructurePreparation VirtualScreening Virtual Screening StructurePreparation->VirtualScreening MolecularDocking Molecular Docking VirtualScreening->MolecularDocking SAR Structure-Activity Relationship (SAR) MolecularDocking->SAR QSAR 3D-QSAR SAR->QSAR MD Molecular Dynamics Simulations QSAR->MD ADMET ADMET Prediction MD->ADMET Synthesis Chemical Synthesis & In Vitro Testing ADMET->Synthesis Synthesis->SAR Feedback Loop

Caption: A typical workflow for computational drug discovery of enzyme inhibitors.

References

(R)-3-Aminopyrrolidin-2-one: A Scaffolding Core for Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-aminopyrrolidin-2-one is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry. While the parent molecule itself exhibits modest biological activity, its rigid pyrrolidinone core serves as a versatile scaffold for the design and synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the key biological targets of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The primary targets discussed are the N-methyl-D-aspartate (NMDA) receptor, Dipeptidyl Peptidase-4 (DPP-4), and Factor XIa (FXIa).

Data Presentation: Quantitative Analysis of Target Inhibition

The this compound scaffold has been incorporated into a variety of inhibitors. The following tables summarize the quantitative data for the parent molecule's hydroxylated analog against the NMDA receptor and for various derivatives targeting DPP-4 and Factor XIa.

Table 1: Activity of (R)-(+)-HA-966 (a hydroxylated analog) at the NMDA Receptor

CompoundTargetAssay TypeValueUnitsReference
(R)-(+)-HA-966Glycine site of NMDA Receptor[³H]glycine binding inhibitionIC₅₀ = 12.5µM[1]
(R)-(+)-HA-966NMDA-induced seizuresIn vivo antagonismED₅₀ = 52.6mg/kg (i.p.)[1]

Table 2: Inhibitory Activity of this compound Derivatives against Dipeptidyl Peptidase-4 (DPP-4)

Derivative Structure/NameDPP-4 InhibitionSelectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
Compound 17a (pyrrolidine-2-carbonitrile derivative)IC₅₀ = 0.017 µM13241164[2]
Neogliptin (2-aza-bicyclo[2.2.1]heptane derivative)IC₅₀ = 16.8 ± 2.2 nM--[3]
Tricyclic analogue 13IC₅₀ = 28 ± 1 nM--[4]
Benzyl-substituted thiosemicarbazone derivativeIC₅₀ = 1.266 ± 0.264 nM--[5]

Table 3: Inhibitory Activity of Pyrrolidinone-Based Derivatives against Factor XIa (FXIa)

Derivative Structure/NameFXIa InhibitionSelectivityReference
Pyrrolidine derivative 44Kᵢ = 23 nM-
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivativeIC₅₀ = 2 µMSelective for FXIa[6]
Aryl boronic acid derivative 8IC₅₀ = 1.4 µMAlso inhibits thrombin and FXa

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data presentation tables.

Radioligand Binding Assay for NMDA Receptor (Glycine Site)

This protocol is based on the methods used to characterize (R)-(+)-HA-966.

  • Objective: To determine the binding affinity of a test compound to the glycine modulatory site of the NMDA receptor by measuring the displacement of a radiolabeled ligand.

  • Materials:

    • Membrane Preparation: Rat cerebral cortex synaptic plasma membranes.

    • Radioligand: [³H]glycine.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4.[6]

    • Non-specific Binding Control: A high concentration of a known glycine site ligand (e.g., 1 mM glycine).

    • Test Compound: this compound derivative or (R)-(+)-HA-966.

    • Instrumentation: 96-well filtration apparatus, liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize rat cerebral cortex tissue in cold lysis buffer. Centrifuge at 1,000 x g to remove large debris, then centrifuge the supernatant at 20,000 x g to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer.[6]

    • Assay Setup: In a 96-well plate, combine the membrane preparation (50-120 µg protein/well), a fixed concentration of [³H]glycine, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled glycine.[6]

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]

    • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

    • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory potential of compounds against DPP-4.

  • Objective: To determine the IC₅₀ value of a test compound for DPP-4 activity using a fluorogenic substrate.

  • Materials:

    • Enzyme: Recombinant human DPP-4.

    • Substrate: Gly-Pro-Aminomethylcoumarin (AMC).

    • Assay Buffer: e.g., 25 mM Tris, pH 7.4.[7][8]

    • Inhibitor Control: A known DPP-4 inhibitor (e.g., Sitagliptin).[7]

    • Test Compound: this compound derivative.

    • Instrumentation: Fluorescence microplate reader.

  • Procedure:

    • Enzyme Solution Preparation: Prepare a working solution of DPP-4 in assay buffer.[7]

    • Assay Setup: In a 96-well plate, add the DPP-4 enzyme solution to wells designated for the enzyme control, inhibitor control, and test compounds.[7]

    • Inhibitor Addition: Add varying concentrations of the test compound to the respective wells. Add the known inhibitor to the inhibitor control wells and assay buffer to the enzyme control wells.[7]

    • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[7]

    • Reaction Initiation: Add the fluorogenic substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.[7]

    • Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 15-30 minutes at 37°C.[7][8]

    • Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor. Calculate the percent inhibition relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]

Factor XIa (FXIa) Inhibition Assay (Chromogenic)

This protocol describes a method to measure the inhibitory activity of compounds against Factor XIa.

  • Objective: To determine the IC₅₀ value of a test compound for FXIa activity using a chromogenic substrate.

  • Materials:

    • Enzyme: Purified human Factor XIa.

    • Substrate: A chromogenic substrate for FXIa (e.g., a peptide-p-nitroanilide substrate).[10]

    • Assay Buffer: Tris-based buffer (e.g., 0.02 M Tris-HCl, 0.15 M NaCl, pH 7.4).[10]

    • Inhibitor Control: A known FXIa inhibitor.

    • Test Compound: this compound derivative.

    • Reaction Stop Solution: e.g., 2% Citric acid or 20% Acetic acid.[11]

    • Instrumentation: Absorbance microplate reader.

  • Procedure:

    • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound (or inhibitor control/buffer for controls), and the FXIa enzyme solution.

    • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.[10]

    • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 5-10 minutes).[11]

    • Reaction Termination: Stop the reaction by adding the stop solution.[11]

    • Measurement: Read the absorbance of the product (p-nitroaniline) at 405 nm.[11]

    • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percent inhibition for each concentration of the test compound compared to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Depolarization Membrane Depolarization Mg_block Mg²⁺ Block Relief Depolarization->Mg_block Induces Mg_block->NMDAR Unblocks Channel CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PI3K PI3K CaM->PI3K Activates CREB CREB CaMKII->CREB Phosphorylates Akt Akt PI3K->Akt Activates Akt->CREB Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_expression Regulates R3AP2O_analog (R)-(+)-HA-966 R3AP2O_analog->NMDAR Antagonist at Glycine Site

Caption: NMDA Receptor signaling cascade and the antagonistic action of (R)-(+)-HA-966.

DPP4_Signaling cluster_0 Normal Physiology cluster_1 DPP-4 Inhibition GLP1_GIP Active Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Cleavage R3AP2O_deriv This compound Derivatives DPP4_inhibited DPP-4 Enzyme R3AP2O_deriv->DPP4_inhibited Inhibits Increased_GLP1_GIP Increased Active Incretins DPP4_inhibited->Increased_GLP1_GIP Prevents Inactivation Pancreas Pancreatic β-cells Increased_GLP1_GIP->Pancreas Stimulates Insulin ↑ Glucose-dependent Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Reduces Hepatic Glucose Output

Caption: DPP-4 signaling pathway and the effect of inhibition by this compound derivatives.

Factor_XIa_Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Tenase Tenase Complex (FIXa + FVIIIa) FIXa->Tenase FVIIIa Factor VIIIa FVIIIa->Tenase FX Factor X Tenase->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin R3AP2O_deriv Pyrrolidinone-based Inhibitors R3AP2O_deriv->FXIa Inhibits

Caption: The intrinsic coagulation cascade, highlighting the role of Factor XIa and its inhibition.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate: Membranes + Radioligand + Test Compound (serial dilution) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium (e.g., 60 min, 30°C) setup_assay->incubate filter Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate Specific Binding, Determine IC₅₀ count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prep_reagents setup_assay Dispense Enzyme and Inhibitor (serial dilution) into 96-well plate prep_reagents->setup_assay pre_incubate Pre-incubate Enzyme and Inhibitor (e.g., 10 min, 37°C) setup_assay->pre_incubate start_reaction Initiate Reaction by Adding Substrate pre_incubate->start_reaction measure Measure Product Formation (e.g., Fluorescence/Absorbance) in Kinetic Mode start_reaction->measure analyze Data Analysis: Calculate Reaction Rates, Determine % Inhibition and IC₅₀ measure->analyze end End analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay to determine IC₅₀.

References

The Structure-Activity Relationship of (R)-3-Aminopyrrolidin-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminopyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, prominently featured in developing therapeutic agents. Its inherent chirality and functional group arrangement provide a versatile platform for designing molecules with diverse biological activities. This technical guide delves into the core structure-activity relationships (SAR) of this compound analogs, with a primary focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Additionally, this guide will touch upon their emerging potential in neuromodulation and as antimicrobial agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Primary Therapeutic Target

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for managing type 2 diabetes.[2]

Core Pharmacophore and Binding Interactions

The this compound core serves as a key pharmacophore that mimics the N-terminal portion of natural DPP-4 substrates. The primary amine at the 3-position is crucial for forming a salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site. The lactam ring occupies the S1 pocket, a hydrophobic region that accommodates proline or alanine residues of the natural substrates.

Structure-Activity Relationship (SAR) Analysis

Table 1: SAR Summary for this compound Analogs as DPP-4 Inhibitors (Inferred from Related Scaffolds)

Position of ModificationGeneral ObservationImpact on Activity
N-1 of Pyrrolidinone Substitution at this position is critical for interacting with the S1' and S2' pockets and significantly influences potency and selectivity.High Impact
Bulky and hydrophobic groups are generally favored.Potency Increase
Introduction of aromatic or heteroaromatic rings can lead to potent inhibitors.Potency Increase
Halogen substitution (e.g., F, Cl, Br) on appended aromatic rings often enhances activity.[3][4]Potency Increase
3-Amino Group The basicity of the primary amine is essential for the key ionic interaction in the S2 pocket.High Impact
Acylation or substitution that significantly reduces basicity is detrimental to activity.Potency Decrease
Pyrrolidinone Ring The (R)-configuration at the 3-position is generally preferred for optimal binding.High Impact
Modifications to the lactam ring are generally not well-tolerated.Potency Decrease

Table 2: IC50 Values of Selected Heterocyclic DPP-4 Inhibitors

Compound ClassSpecific AnalogDPP-4 IC50 (nM)Reference
ThiosemicarbazoneCompound 2f (p-bromo substituted)1.266 ± 0.264[4]
Triazole-5-carboximidamideCompound 26.57 µM[1]
Thiazole-clubbed quinazolineCompound 271.12[1]
3-AminocoumarinCompound 313.16 µM[1]
Thiazolidin-4-oneCompound h3 (2-F, 6-Cl substituted)12 ± 0.5[5]
Sitagliptin (Reference)-~20[5]

Note: The compounds in this table are not direct analogs of this compound but provide context for the potency of different heterocyclic scaffolds against DPP-4.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP (Incretin Hormones) Ingestion->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon Glucagon Secretion (Suppressed) Pancreas->Glucagon Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Levels Glucose_Uptake->Blood_Glucose Inhibitor This compound Analog (DPP-4 Inhibitor) Inhibitor->DPP4 inhibits Neuromodulatory_Action cluster_NMDA NMDA Receptor Complex NMDA_Site NMDA Binding Site Channel Ion Channel Glycine_Site Glycine Co-agonist Site Activation Receptor Activation & Ion Channel Opening Channel->Activation leads to Glutamate Glutamate Glutamate->NMDA_Site binds Glycine Glycine Glycine->Glycine_Site binds HA966 HA-966 (Analog) HA966->Glycine_Site antagonizes Dopamine_Release Enhanced Dopamine Release Activation->Dopamine_Release Synthesis_Workflow Start Start Materials: γ-Butyrolactone (GBL) Primary Amine (R-NH2) Reaction Reaction: Lactamization Start->Reaction Intermediate Intermediate: Hydroxy butyl amide Reaction->Intermediate Conditions Conditions: Heat (e.g., 200-300°C) or Catalyst Conditions->Reaction Cyclization Cyclization & Dehydration Intermediate->Cyclization Product Product: N-substituted Pyrrolidin-2-one Cyclization->Product Purification Purification: Chromatography or Recrystallization Product->Purification

References

The Pharmacological Profile of (R)-Aminopyrrolidinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-aminopyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone in the design of a diverse array of pharmacologically active agents. Its inherent stereochemistry and conformational flexibility allow for precise interactions with various biological targets, leading to the development of potent and selective modulators of physiological processes. This technical guide provides an in-depth overview of the pharmacological profile of (R)-aminopyrrolidinone compounds, encompassing their synthesis, mechanisms of action, and therapeutic potential.

Core Pharmacological Activities

(R)-aminopyrrolidinone derivatives have demonstrated significant activity across multiple target classes, including enzymes and G-protein coupled receptors (GPCRs). This has led to their investigation in a range of therapeutic areas, from metabolic disorders to neurological conditions.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A prominent application of the (R)-aminopyrrolidinone core is in the development of inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in stimulating insulin secretion. Inhibition of DPP-4 prolongs the action of these incretins, leading to improved glycemic control in patients with type 2 diabetes. The nitrile group often found in these inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the S1 pocket of the DPP-4 enzyme[1].

Neuromodulatory Activities

(R)-aminopyrrolidinone derivatives have also been explored as modulators of neuronal signaling pathways, targeting receptors involved in sleep, cognition, and mood.

Certain chiral heterocyclic aminopyrrolidine derivatives have been identified as potent agonists at melatonin receptors MT1 and MT2. These receptors are primarily involved in the regulation of circadian rhythms. Agonism at these receptors can be beneficial for treating sleep disorders and jet lag. One notable compound, compound 16, has been identified as an orally bioavailable agonist at both MT1 and MT2 receptors.

Substituted (R)-2-methylpyrrolidine derivatives have been developed as inverse agonists of the histamine H3 receptor. The H3 receptor acts as a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters in the central nervous system. Inverse agonism at this receptor enhances neurotransmitter release, a mechanism that is being investigated for its potential therapeutic effects in cognitive disorders.

G-Protein Coupled Receptor 40 (GPR40) Agonism

The (R,R)-stereoisomer of certain pyrrolidine derivatives has been shown to be a full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and its activation by fatty acids potentiates glucose-stimulated insulin secretion. A notable example is the enantiopure (R,R)-9 derivative, which displayed full agonism at both human and mouse GPR40[2].

Quantitative Pharmacological Data

The following tables summarize the quantitative data for representative (R)-aminopyrrolidinone and related pyrrolidine derivatives, highlighting their potency and selectivity for various biological targets.

Compound IDTargetAssay TypePotency (IC50/EC50/Ki)Reference
DPP-4 Inhibitors
D-(R)-2-methylsuccinoyl-1-prolineDPP-4Inhibition AssayIC50: 22 nM[1]
Melatonin Receptor Agonists
Compound 16MT1/MT2Binding Assay-
Histamine H3 Receptor Inverse Agonists
Compound 9Human H3RFunctional AssayHigh Affinity
Compound 19Human H3RFunctional AssayHigh Affinity
Compound 25Human H3RFunctional AssayHigh Affinity
GPR40 Agonists
(R,R)-9hGRP40Agonist AssayEC50: 0.11 µM[2]
(R,R)-9mGRP40Agonist AssayEC50: 0.054 µM[2]
Other Targets
Analogue 23t-Binding AssayKi: 0.001 µM[2]

Signaling Pathways

The therapeutic effects of (R)-aminopyrrolidinone compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Melatonin Receptor Signaling

Melatonin receptors MT1 and MT2 are primarily coupled to Gαi/o proteins. Upon agonist binding, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream transcription factors like CREB. Additionally, melatonin receptors can signal through Gβγ subunits to activate the MEK/ERK and phospholipase C (PLC) pathways[3][4][5].

Melatonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin ((R)-aminopyrrolidinone agonist) MT1 MT1 Receptor Melatonin->MT1 binds MT2 MT2 Receptor Melatonin->MT2 binds Gai Gαi/o MT1->Gai activates MT2->Gai activates Gbetagamma Gβγ Gai->Gbetagamma dissociates AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gbetagamma->PLC activates MEK_ERK MEK/ERK Pathway Gbetagamma->MEK_ERK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Melatonin Receptor Signaling Pathway
Histamine H3 Receptor Signaling

The histamine H3 receptor is also coupled to Gαi/o proteins[6]. As an inverse agonist, an (R)-aminopyrrolidinone compound would block the constitutive activity of the receptor, leading to the disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels. The H3 receptor can also modulate the activity of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways[7].

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_presynaptic Presynaptic Terminal Inverse_Agonist (R)-aminopyrrolidinone Inverse Agonist H3R H3 Receptor Inverse_Agonist->H3R binds & blocks AC Adenylyl Cyclase Inverse_Agonist->AC disinhibits Neurotransmitter_Release Increased Neurotransmitter Release Inverse_Agonist->Neurotransmitter_Release promotes release Gai Gαi/o H3R->Gai constitutively activates MAPK MAPK Pathway H3R->MAPK modulates PI3K PI3K Pathway H3R->PI3K modulates H3R->Neurotransmitter_Release inhibits release of Histamine, ACh, DA, etc. Gai->AC inhibits cAMP cAMP AC->cAMP produces

Histamine H3 Receptor Signaling
GPR40 Signaling

GPR40 is coupled to Gαq/11 proteins. Activation of GPR40 by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The combined effect of increased intracellular calcium and PKC activation potentiates glucose-stimulated insulin secretion from pancreatic β-cells[8][9][10].

GPR40_Signaling cluster_membrane Pancreatic β-Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Agonist (R,R)-pyrrolidine Agonist GPR40 GPR40 Agonist->GPR40 binds Gaq11 Gαq/11 GPR40->Gaq11 activates PLC Phospholipase C Gaq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release triggers PKC Protein Kinase C DAG->PKC activates Insulin_Secretion Potentiated Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion

GPR40 Signaling Pathway

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate pharmacological characterization of (R)-aminopyrrolidinone compounds. Below are representative protocols for key assays.

General Synthesis of 1-Aminopyrrolidin-2-one

A common starting point for the synthesis of various (R)-aminopyrrolidinone derivatives is the lactamization of γ-butyrolactone (GBL).

Procedure:

  • A mixture of γ–butyrolactone (GBL) and hydrazine hydrate (80%) is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting product, 1-aminopyrrolidin-2-one, is isolated and purified, typically by crystallization or chromatography[10].

This primary amine can then be further functionalized to generate a library of derivatives for pharmacological screening[10].

DPP-4 Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compound ((R)-aminopyrrolidinone derivative)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the test compound dilutions, DPP-4 enzyme solution, and assay buffer.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPP4_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - DPP-4 Enzyme Solution - Substrate Solution start->prepare_reagents plate_setup Plate Setup (96-well): Add Test Compound, Enzyme, and Buffer prepare_reagents->plate_setup preincubation Pre-incubate at 37°C plate_setup->preincubation add_substrate Add Fluorogenic Substrate preincubation->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate determine_ic50 Determine IC50 Value calculate_rate->determine_ic50 end End determine_ic50->end

Workflow for DPP-4 Inhibition Assay
Radioligand Binding Assay for Melatonin Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for the MT1 and MT2 receptors.

Materials:

  • Cell membranes expressing human MT1 or MT2 receptors

  • Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin)

  • Test compound ((R)-aminopyrrolidinone derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • GF/B filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a reaction tube, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at 37°C).

  • Separate the bound and free radioligand by rapid vacuum filtration through GF/B filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The (R)-aminopyrrolidinone scaffold represents a versatile and valuable platform for the discovery of novel therapeutic agents. Its ability to be readily synthesized and functionalized allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of various biological targets. The compounds' demonstrated efficacy as DPP-4 inhibitors, melatonin receptor agonists, histamine H3 receptor inverse agonists, and GPR40 agonists underscores their broad therapeutic potential. Further research into the pharmacological profile of (R)-aminopyrrolidinone derivatives is warranted to fully elucidate their mechanisms of action and to translate these promising preclinical findings into clinically effective treatments for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-aminopyrrolidin-2-one is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, five-membered lactam scaffold and the presence of a primary amine offer versatile points for further functionalization, making it a key intermediate in the synthesis of various biologically active compounds. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. The described method is a multi-step synthesis that proceeds via the formation of (S)-pyroglutamic acid, followed by amidation and a Hofmann rearrangement to introduce the amine functionality at the C3 position with retention of stereochemistry.

Overall Reaction Scheme

The synthesis of this compound from L-glutamic acid can be summarized in the following three key steps:

  • Cyclization: L-Glutamic acid is thermally dehydrated to form (S)-pyroglutamic acid.

  • Amidation: The carboxylic acid of (S)-pyroglutamic acid is converted to the corresponding primary amide.

  • Hofmann Rearrangement: The primary amide undergoes a Hofmann rearrangement to yield the desired this compound.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductCatalyst/ReagentTypical Yield (%)
1CyclizationL-Glutamic Acid(S)-Pyroglutamic AcidHeat~85-95
2Amidation(S)-Pyroglutamic Acid(S)-PyroglutamamideSOCl₂, NH₄OH~70-80
3Hofmann Rearrangement(S)-PyroglutamamideThis compoundNaOBr~60-70

Experimental Protocols

Materials and Equipment
  • L-Glutamic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions: This protocol involves the use of corrosive and toxic chemicals. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of (S)-Pyroglutamic Acid

This step involves the thermal cyclization of L-glutamic acid.

Procedure:

  • Place 50 g of L-glutamic acid into a 250 mL round-bottom flask.

  • Heat the flask in an oil bath at 180-190 °C with gentle stirring. The solid will melt and evolve water vapor.

  • Continue heating for 2-3 hours until the evolution of water ceases and the melt solidifies upon cooling.

  • Allow the flask to cool to room temperature. The resulting solid is crude (S)-pyroglutamic acid.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure (S)-pyroglutamic acid.

  • Dry the crystals under vacuum.

Step 2: Synthesis of (S)-Pyroglutamamide

This step converts the carboxylic acid of (S)-pyroglutamic acid to a primary amide.

Procedure:

  • In a 250 mL round-bottom flask, suspend 20 g of (S)-pyroglutamic acid in 100 mL of dichloromethane (DCM).

  • Cool the suspension in an ice bath and slowly add 15 mL of thionyl chloride dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To the resulting crude acid chloride, slowly add 100 mL of concentrated ammonium hydroxide (28-30%) while cooling in an ice bath.

  • Stir the mixture vigorously for 1 hour.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid product, (S)-pyroglutamamide, under vacuum.

Step 3: Synthesis of this compound (Hofmann Rearrangement)

This final step involves the conversion of the amide to the amine with retention of the stereocenter's configuration.

Procedure:

  • Prepare a solution of sodium hypobromite (NaOBr) by slowly adding 4.5 mL of bromine to a solution of 15 g of sodium hydroxide in 100 mL of water, keeping the temperature below 0 °C in an ice-salt bath.

  • In a separate flask, dissolve 10 g of (S)-pyroglutamamide in 50 mL of water.

  • Slowly add the freshly prepared cold NaOBr solution to the (S)-pyroglutamamide solution, maintaining the temperature below 10 °C.

  • After the addition, warm the reaction mixture to 60-70 °C and hold it at this temperature for 30 minutes.

  • Cool the reaction mixture to room temperature and neutralize it with concentrated hydrochloric acid.

  • Concentrate the solution under reduced pressure to obtain a solid residue.

  • Extract the residue with hot methanol (3 x 50 mL).

  • Combine the methanol extracts and evaporate the solvent to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel using a dichloromethane/methanol gradient.

Visualizations

Experimental Workflow

Synthesis_Workflow Start L-Glutamic Acid P1 Cyclization (Heat, 180-190 °C) Start->P1 Intermediate1 (S)-Pyroglutamic Acid P2 Amidation (1. SOCl₂ 2. NH₄OH) Intermediate1->P2 Intermediate2 (S)-Pyroglutamamide P3 Hofmann Rearrangement (NaOBr, NaOH) Intermediate2->P3 Product This compound P1->Intermediate1 P2->Intermediate2 P3->Product

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Transformations

Key_Transformations L_Glutamic_Acid L-Glutamic Acid Chiral Pool Precursor Cyclization Thermal Cyclization Forms 5-membered lactam ring Stereocenter at C4 L_Glutamic_Acid->Cyclization Pyroglutamic_Acid (S)-Pyroglutamic Acid Key Intermediate Cyclization->Pyroglutamic_Acid Amidation Amide Formation Activates C3 for rearrangement Pyroglutamic_Acid->Amidation Pyroglutamamide (S)-Pyroglutamamide Rearrangement Precursor Amidation->Pyroglutamamide Hofmann Hofmann Rearrangement C-N bond formation at C3 Inversion of stereochemistry Pyroglutamamide->Hofmann Final_Product This compound Target Molecule Hofmann->Final_Product

Caption: Key chemical transformations in the synthesis.

Chiral Synthesis of 3-Aminopyrrolidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral synthesis of 3-aminopyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The primary focus is a robust and stereospecific synthetic route commencing from readily available N-Boc-L-asparagine. This method proceeds via the formation of a protected succinimide intermediate, followed by selective reduction to the lactam and subsequent deprotection. An alternative strategy involving the conjugate addition of a nitrogen nucleophile to a pyroglutamic acid-derived unsaturated lactam is also discussed. All quantitative data is summarized for clarity, and detailed, step-by-step protocols for key experiments are provided. Visual diagrams generated using DOT language are included to illustrate the synthetic workflows.

Introduction

Chiral 3-aminopyrrolidin-2-one and its derivatives are key structural motifs found in a variety of biologically active compounds. Their constrained cyclic structure and the presence of a stereogenic center bearing an amino group make them attractive scaffolds for the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure 3-aminopyrrolidin-2-one is of significant interest to the pharmaceutical and chemical research communities. This document outlines reliable methods for the preparation of this important chiral intermediate.

Primary Synthetic Route: From N-Boc-L-Asparagine

This synthetic approach offers a straightforward and efficient pathway to chiral 3-aminopyrrolidin-2-one, starting from the commercially available and enantiopure N-tert-butyloxycarbonyl-L-asparagine (Boc-L-Asn). The key steps involve the formation of an N-benzyl succinimide, selective reduction to the lactam, and final deprotection.

Overall Synthetic Scheme

cluster_0 Synthesis of (S)-N-benzyl-3-(Boc-amino)pyrrolidine-2,5-dione cluster_1 Selective Reduction cluster_2 Deprotection Boc_Asn Boc-L-Asn reagents1 Benzyl Bromide, Cesium Carbonate, DMF Boc_Asn->reagents1 succinimide (S)-N-benzyl-3-(Boc-amino)pyrrolidine-2,5-dione reagents1->succinimide succinimide2 (S)-N-benzyl-3-(Boc-amino)pyrrolidine-2,5-dione reagents2 Borane Dimethylsulfide Complex, THF succinimide2->reagents2 lactam (S)-N-benzyl-3-(Boc-amino)pyrrolidin-2-one reagents2->lactam lactam2 (S)-N-benzyl-3-(Boc-amino)pyrrolidin-2-one reagents3 H2, Pd/C, MeOH lactam2->reagents3 final_product (S)-3-aminopyrrolidin-2-one reagents3->final_product

Caption: Overall workflow for the synthesis of (S)-3-aminopyrrolidin-2-one.

Quantitative Data Summary
StepProductStarting MaterialReagentsYield (%)Reference
1(S)-N-benzyl-3-(Boc-amino)pyrrolidine-2,5-dioneBoc-L-AsnBenzyl bromide, Cs2CO3, DMF70
2(S)-N-benzyl-3-(Boc-amino)pyrrolidin-2-one(S)-N-benzyl-3-(Boc-amino)pyrrolidine-2,5-dioneBorane dimethylsulfide complex, THF~60-70 (estimated)
3(S)-3-aminopyrrolidin-2-one(S)-N-benzyl-3-(Boc-amino)pyrrolidin-2-oneH2, Pd/C, MeOH>90 (estimated)General knowledge
Experimental Protocols

Protocol 1: Synthesis of (S)-N-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-2,5-dione

start Start step1 Dissolve Boc-L-Asn in anhydrous DMF. start->step1 step2 Add Cesium Carbonate. step1->step2 step3 Add Benzyl Bromide dropwise at 15 °C. step2->step3 step4 Stir at room temperature for 6 hours. step3->step4 step5 Work-up: - Evaporate DMF - Add Ethyl Acetate and Water - Separate organic layer step4->step5 step6 Purify by crystallization from isopropanol. step5->step6 end End step6->end

Caption: Workflow for the synthesis of the succinimide intermediate.

  • Materials:

    • N-Boc-L-asparagine (1.0 equiv)

    • Cesium carbonate (1.5 equiv)

    • Benzyl bromide (2.2 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Isopropanol

    • Water

  • Procedure:

    • To a suspension of N-Boc-L-asparagine in anhydrous DMF, add cesium carbonate.

    • Cool the mixture to 15 °C and add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Remove the DMF under reduced pressure.

    • To the residue, add ethyl acetate and water. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by crystallization from isopropanol to afford the title compound as a white solid.

Protocol 2: Selective Reduction to (S)-N-benzyl-3-(tert-butoxycarbonylamino)pyrrolidin-2-one

start Start step1 Dissolve succinimide in anhydrous THF and cool to 0 °C. start->step1 step2 Add Borane Dimethylsulfide complex (2M in THF). step1->step2 step3 Stir at room temperature for 1 hour, then reflux for 6 hours. step2->step3 step4 Work-up: - Cool to 0 °C - Quench with NaF solution and HCl - Reflux for 2 hours step3->step4 step5 Purify by column chromatography. step4->step5 end End step5->end start Start step1 Dissolve protected lactam in Methanol. start->step1 step2 Add Pd/C (10 mol%). step1->step2 step3 Stir under H2 atmosphere (balloon or Parr shaker). step2->step3 step4 Monitor reaction by TLC. step3->step4 step5 Filter through Celite and concentrate the filtrate. step4->step5 end End step5->end cluster_0 Preparation of Unsaturated Lactam cluster_1 Conjugate Addition and Deprotection pyroglutamic_acid (S)-Pyroglutamic Acid activation Multi-step conversion pyroglutamic_acid->activation unsaturated_lactam α,β-Unsaturated Bicyclic Lactam activation->unsaturated_lactam unsaturated_lactam2 α,β-Unsaturated Bicyclic Lactam reagents Nitrogen Nucleophile (e.g., Benzylamine) unsaturated_lactam2->reagents adduct Protected 3-Aminopyrrolidin-2-one reagents->adduct deprotection Deprotection adduct->deprotection final_product (S)-3-aminopyrrolidin-2-one deprotection->final_product

Application Notes and Protocols: Asymmetric Synthesis of 3-Aminopyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of quantitative data for the asymmetric synthesis of 3-aminopyrrolidin-2-one derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.

Introduction

Chiral 3-aminopyrrolidin-2-one derivatives are crucial building blocks in the development of novel therapeutics, including potent and selective enzyme inhibitors. Their rigidified γ-amino acid structure allows for precise spatial orientation of substituents, making them ideal for targeting specific binding pockets in proteins. This document outlines key asymmetric synthetic strategies to access these valuable compounds with high enantiomeric and diastereomeric purity.

I. Organocatalytic Asymmetric Michael Addition

The organocatalytic asymmetric Michael addition of α-substituted nitroalkanes to α,β-unsaturated esters or amides is a powerful and atom-economical method for the construction of chiral 3-aminopyrrolidin-2-one precursors. Subsequent reduction of the nitro group and cyclization affords the desired lactam.

Data Presentation
EntryMichael AcceptorNitroalkaneCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1N-Boc-α,β-didehydro-γ-aminobutyrateNitromethaneCinchona Alkaloid Derivative (10)Toluene2485>95:592
2N-Cbz-α,β-didehydro-γ-aminobutyrateNitroethaneDiarylprolinol Silyl Ether (15)CH2Cl2487890:1095
3N-Boc-α,β-didehydro-γ-aminobutyrate1-NitropropaneSquaramide Catalyst (5)Chloroform369192:897
4N-Cbz-α,β-didehydro-γ-aminobutyratePhenylnitromethaneCinchona Alkaloid Derivative (10)Toluene2482>95:590
Experimental Protocol: Organocatalytic Michael Addition

Materials:

  • N-protected-α,β-didehydro-γ-aminobutyrate (1.0 equiv)

  • Nitroalkane (1.5 equiv)

  • Chiral Organocatalyst (e.g., Cinchona alkaloid-derived thiourea, 10 mol%)

  • Anhydrous Solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected-α,β-didehydro-γ-aminobutyrate (1.0 equiv) and the chiral organocatalyst (0.10 equiv).

  • Dissolve the solids in the anhydrous solvent (e.g., toluene, 0.1 M).

  • Add the nitroalkane (1.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the Michael adduct.

Subsequent Reduction and Cyclization:

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).

  • Add a reducing agent for the nitro group, such as Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate. The resulting amino ester will often cyclize spontaneously or upon gentle heating to yield the 3-aminopyrrolidin-2-one derivative.

  • Purify the final product by recrystallization or column chromatography.

II. Asymmetric [3+2] Cycloaddition

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes provides a direct and highly stereoselective route to functionalized pyrrolidines. The use of chiral ligands in combination with a metal catalyst, or the use of chiral auxiliaries, allows for excellent control of the stereochemistry.

Data Presentation
EntryImine PrecursorAlkeneCatalyst/Ligand (mol%)SolventTemp (°C)Yield (%)dr (endo:exo)ee (%) (endo)
1Glycine methyl ester imineN-Maleoyl-α,β-didehydroalanineAgOAc (5) / (R)-BINAP (6)THF088>95:594
2Alanine ethyl ester imineDimethyl fumarateCu(OTf)2 (10) / Chiral Phosphine (12)CH2Cl2-209290:1096
3Glycine methyl ester imineAcrylonitrileAgOAc (5) / (S)-Phos (6)Toluenert7585:1588
4Phenylglycine methyl ester imineN-PhenylmaleimideCu(OAc)2 (10) / Chiral Diamine (12)Dioxane2595>99:199
Experimental Protocol: Asymmetric [3+2] Cycloaddition

Materials:

  • Imine precursor (e.g., amino acid ester imine, 1.0 equiv)

  • Electron-deficient alkene (1.2 equiv)

  • Metal catalyst (e.g., AgOAc, 5 mol%)

  • Chiral ligand (e.g., (R)-BINAP, 6 mol%)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the metal catalyst and the chiral ligand in the anhydrous solvent.

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Add the imine precursor to the catalyst solution.

  • Cool the reaction mixture to the specified temperature (e.g., 0 °C).

  • Add the electron-deficient alkene dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pyrrolidine derivative. The lactam can be formed in a subsequent step if the starting materials are chosen appropriately.

III. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an effective method for separating enantiomers of racemic 3-aminopyrrolidin-2-one precursors, such as γ-amino esters. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer, leaving the other enriched.

Data Presentation
EntrySubstrateEnzymeAcylating Agent/SolventTime (h)Conversion (%)ee (%) (Substrate)ee (%) (Product)
1rac-ethyl 3-amino-4-phenylbutanoateCandida antarctica Lipase B (CAL-B)Vinyl acetate / Toluene48~50>99>99
2rac-methyl 3-aminopentanoatePseudomonas cepacia Lipase (PSL)Isopropenyl acetate / Hexane72489897
3rac-ethyl 3-amino-3-phenylpropanoateCandida rugosa Lipase (CRL)Acetic anhydride / Diisopropyl ether60519596
4rac-N-Boc-3-aminopyrrolidin-2-onePorcine Pancreatic Lipase (PPL)Hydrolysis in phosphate buffer24499798
Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • Racemic γ-amino ester or N-protected 3-aminopyrrolidin-2-one (1.0 equiv)

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CAL-B)

  • Acylating agent (e.g., vinyl acetate, 2.0 equiv)

  • Anhydrous organic solvent (e.g., Toluene)

Procedure:

  • To a flask, add the racemic substrate and the immobilized lipase.

  • Add the anhydrous organic solvent and the acylating agent.

  • Incubate the mixture on a shaker at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC to determine conversion and enantiomeric excess.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted substrate and the acylated product by flash column chromatography.

  • The protecting group on the acylated product can be removed to yield the other enantiomer of the starting material.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis & Characterization cluster_cyclization Final Product Formation start Starting Materials reaction Asymmetric Reaction (e.g., Michael Addition) start->reaction workup Reaction Work-up & Purification reaction->workup product Chiral Intermediate workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms hplc Chiral HPLC (ee determination) product->hplc deprotection Deprotection product->deprotection cyclization Cyclization deprotection->cyclization final_product 3-Aminopyrrolidin-2-one Derivative cyclization->final_product

Caption: General workflow for the asymmetric synthesis and analysis of 3-aminopyrrolidin-2-one derivatives.

Signaling Pathway: DPP-4 Inhibition

DPP4_Inhibition Meal Meal Intake Incretins Incretin Hormones (GLP-1, GIP) Meal->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas (β-cells) Incretins->Pancreas stimulates Inactive Inactive Peptides DPP4->Inactive degrades to Inhibitor 3-Aminopyrrolidin-2-one Derivative (Inhibitor) Inhibitor->DPP4 inhibits Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose

Caption: Mechanism of action for 3-aminopyrrolidin-2-one derivatives as DPP-4 inhibitors in glucose homeostasis.

Logical Relationship: Anticancer Activity (Kinase Inhibition)

Kinase_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->Receptor binds to Kinase Intracellular Kinase (e.g., Abl, PI3K) Receptor->Kinase activates Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) Kinase->Signaling phosphorylates Inhibitor 3-Aminopyrrolidin-2-one Derivative (Inhibitor) Inhibitor->Kinase inhibits Apoptosis Apoptosis Inhibitor->Apoptosis may induce Proliferation Cell Proliferation & Survival Signaling->Proliferation promotes Proliferation->Apoptosis inhibits

Caption: General mechanism of anticancer activity through kinase inhibition by 3-aminopyrrolidin-2-one derivatives.

Diastereoselective Synthesis of Substituted Aminopyrrolidinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of substituted aminopyrrolidinones, a critical scaffold in medicinal chemistry. The following sections summarize key methodologies, present quantitative data in structured tables, and offer step-by-step protocols for reproducible synthesis.

Introduction

Substituted aminopyrrolidinones are privileged structural motifs found in a wide array of biologically active compounds and pharmaceutical agents. Their rigid five-membered ring structure, combined with multiple stereocenters, allows for precise spatial orientation of functional groups, making them attractive for designing selective inhibitors and modulators of biological targets. Consequently, the development of stereoselective synthetic methods to access these complex structures is of paramount importance. This document outlines several powerful and diastereoselective approaches to constructing substituted aminopyrrolidinone and pyrrolidine cores.

Methodology 1: Three-Component Cyclization/Allylation and Claisen Rearrangement

A highly efficient one-pot, three-component reaction followed by a Claisen rearrangement has been developed for the facile and diastereoselective synthesis of densely functionalized pyrrolidine-2,3-diones. This method allows for the creation of an all-carbon quaternary stereocenter with excellent diastereoselectivity.[1]

Quantitative Data Summary
EntryAldehydeAmineβ-KetoesterYield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeBenzylamineEthyl 2-methyl-3-oxobutanoate95>20:1
24-ChlorobenzaldehydeBenzylamineEthyl 2-methyl-3-oxobutanoate92>20:1
34-MethoxybenzaldehydeBenzylamineEthyl 2-methyl-3-oxobutanoate96>20:1
4IsobutyraldehydeBenzylamineEthyl 2-methyl-3-oxobutanoate85>20:1

Table 1: Diastereoselective synthesis of 4-allylpyrrolidine-2,3-diones via a three-component reaction followed by Claisen rearrangement. The diastereomeric ratio was determined by 1H NMR analysis of the crude reaction mixture.

Experimental Workflow

cluster_0 One-Pot Three-Component Reaction cluster_1 Claisen Rearrangement A Aldehyde E Intermediate 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-one A->E One-Pot (DCM, rt) B Amine B->E One-Pot (DCM, rt) C β-Ketoester C->E One-Pot (DCM, rt) D Allyl Bromide D->E One-Pot (DCM, rt) F 4-Allylpyrrolidine-2,3-dione (Single Diastereomer) E->F Toluene, reflux

Caption: Workflow for the diastereoselective synthesis of 4-allylpyrrolidine-2,3-diones.

Detailed Experimental Protocol

Synthesis of 4-allyl-1,5-diphenyl-4-methylpyrrolidine-2,3-dione (Table 1, Entry 1):

  • To a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 5 mL) is added benzylamine (1.0 mmol, 1.0 equiv). The mixture is stirred at room temperature for 30 minutes.

  • Ethyl 2-methyl-3-oxobutanoate (1.0 mmol, 1.0 equiv) is then added, and the reaction is stirred for an additional 2 hours.

  • Allyl bromide (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv) are added, and the reaction mixture is stirred vigorously overnight at room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude intermediate is dissolved in toluene (10 mL) and refluxed overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired product as a single diastereomer.

Methodology 2: Copper-Promoted Intramolecular Aminooxygenation of Alkenes

A copper(II)-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides provides a highly diastereoselective route to 2,5-cis-disubstituted pyrrolidines.[2] This method is notable for its excellent diastereoselectivity and good to excellent yields.[2]

Quantitative Data Summary
EntrySubstrate (α-substituent)Yield (%)Diastereomeric Ratio (cis:trans)
1Phenyl94>20:1
2Methyl85>20:1
3Isopropyl76>20:1
4Benzyl97>20:1

Table 2: Diastereoselective synthesis of 2,5-cis-pyrrolidines via copper-promoted aminooxygenation.[2] Diastereomeric ratios were determined by GC analysis.

Experimental Workflow

A α-Substituted 4-Pentenyl Sulfonamide B Cu(EH)₂ (1.5 equiv) TEMPO (3 equiv) Cs₂CO₃ (1 equiv) A->B Xylenes, 130 °C, 24 h (Pressure Tube) C 2,5-cis-Disubstituted Pyrrolidine B->C

Caption: Copper-promoted diastereoselective synthesis of 2,5-cis-pyrrolidines.

Detailed Experimental Protocol

General Procedure for Copper-Promoted Intramolecular Aminooxygenation (Table 2, Entry 1):

  • In a pressure tube, α-phenyl-4-pentenyl sulfonamide (0.1 mmol, 1.0 equiv), copper(II) 2-ethylhexanoate (Cu(EH)₂, 0.15 mmol, 1.5 equiv), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.3 mmol, 3.0 equiv), and cesium carbonate (Cs₂CO₃, 0.1 mmol, 1.0 equiv) are combined.

  • Xylenes (1.0 mL) are added, and the tube is sealed.

  • The reaction mixture is heated to 130 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the 2,5-cis-pyrrolidine product.

Methodology 3: Asymmetric Multicomponent Reaction for Pyrrolidine Synthesis

A novel diastereoselective synthesis of highly substituted pyrrolidine derivatives has been achieved through an asymmetric multicomponent reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent in a one-pot operation.[3] This method can construct up to three stereogenic centers in a single step with high diastereoselectivity.[3]

Quantitative Data Summary
EntryNucleophileLewis Acid (equiv)Yield (%)Diastereomeric Ratio (d.r.)
1AllyltrimethylsilaneTiCl₄ (1.2)8599:1
2AllyltributylstannaneTiCl₄ (1.2)7899:1
3TriethylsilaneTiCl₄ (1.2)7290:10
4Enolsilane 6aTiCl₄ (4.2)63>99:1
5tert-Butyl enol ether 6bTiCl₄ (4.2)82>99:1

Table 3: Diastereoselective multicomponent synthesis of substituted pyrrolidines.[3] Diastereomeric ratios were determined by 1H NMR analysis.

Experimental Workflow

cluster_0 One-Pot Multicomponent Reaction A Optically Active Phenyldihydrofuran E Highly Substituted Pyrrolidine (Single Diastereomer) A->E CH₂Cl₂, -78 °C to -20 °C B N-Tosyl Imino Ester B->E CH₂Cl₂, -78 °C to -20 °C C Silane/Stannane/ Enol Ether C->E CH₂Cl₂, -78 °C to -20 °C D TiCl₄ D->E CH₂Cl₂, -78 °C to -20 °C

Caption: Asymmetric multicomponent synthesis of substituted pyrrolidines.

Detailed Experimental Protocol

General Procedure for the Asymmetric Multicomponent Reaction (Table 3, Entry 1):

  • To a solution of optically active phenyl dihydrofuran (0.5 mmol, 1.0 equiv) and N-tosyl imino ester (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) at -78 °C under an argon atmosphere is added titanium(IV) chloride (TiCl₄, 0.6 mmol, 1.2 equiv).

  • The mixture is stirred at -78 °C for 15 minutes.

  • Allyltrimethylsilane (0.6 mmol, 1.2 equiv) is added dropwise, and the reaction mixture is allowed to warm to -20 °C over 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the highly substituted pyrrolidine derivative.

References

Application Notes and Protocols: NMR Analysis of (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of (R)-3-aminopyrrolidin-2-one, a key chiral building block in medicinal chemistry. Due to the absence of publicly available, specific ¹H and ¹³C NMR data for this compound, this guide presents expected chemical shift ranges derived from analogous structures and established principles of NMR spectroscopy. Detailed experimental protocols for sample preparation, data acquisition, and a representative synthetic procedure are included to facilitate the characterization of this and similar molecules.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its rigid, five-membered lactam structure, coupled with the chiral amine functionality, makes it a desirable scaffold for introducing specific stereochemistry into drug candidates. Accurate structural elucidation and purity assessment are critical in drug development, and NMR spectroscopy is the most powerful tool for this purpose. This application note outlines the expected NMR characteristics of this compound and provides standardized protocols for its analysis.

Expected NMR Spectroscopic Data

Table 1: Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
NH (Amide)7.0 - 8.5Broad singlet (br s)Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O.
H33.5 - 4.0Triplet (t) or Doublet of doublets (dd)Chiral center proton. Coupling with adjacent CH₂ protons.
H5 (CH₂)3.2 - 3.6Multiplet (m)Diastereotopic protons adjacent to the amide nitrogen.
H4 (CH₂)1.8 - 2.4Multiplet (m)Diastereotopic protons.
NH₂ (Amine)1.5 - 3.0Broad singlet (br s)Chemical shift is variable and dependent on solvent and pH. May exchange with D₂O.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C2 (C=O)175 - 185Carbonyl carbon of the lactam.
C3 (CH)50 - 60Chiral carbon attached to the amino group.
C5 (CH₂)40 - 50Carbon adjacent to the amide nitrogen.
C4 (CH₂)25 - 35

Experimental Protocols

Illustrative Synthesis of this compound

A common route to chiral 3-aminopyrrolidin-2-ones involves the cyclization of protected amino acid derivatives. The following is a generalized protocol based on established synthetic methods for similar compounds.

Diagram 1: Synthetic Workflow

start Commercially Available (R)-2,4-diaminobutanoic acid derivative step1 Protection of the alpha-amino group start->step1 e.g., Boc₂O step2 Activation of the carboxyl group step1->step2 e.g., DCC, NHS step3 Intramolecular cyclization step2->step3 Base step4 Deprotection step3->step4 e.g., TFA, HCl end_node This compound step4->end_node

Synthetic pathway for this compound.

Protocol:

  • Protection: The starting material, a suitable (R)-2,4-diaminobutanoic acid derivative, is protected at the α-amino group, typically with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Activation: The carboxylic acid functionality is activated to facilitate cyclization. This can be achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Cyclization: The activated ester undergoes intramolecular cyclization upon treatment with a base, forming the pyrrolidin-2-one ring.

  • Deprotection: The protecting group on the 3-amino position is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final product.

  • Purification: The final compound is purified by column chromatography or recrystallization.

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[1][2]

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O), 0.6-0.7 mL[2]

  • 5 mm NMR tube

  • Pipette

  • Vortex mixer

Protocol:

  • Weigh the required amount of this compound and place it in a clean, dry vial.

  • Add the deuterated solvent to the vial and vortex until the sample is completely dissolved.

  • Carefully transfer the solution into the NMR tube using a pipette.

  • Ensure the solution height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

NMR Data Acquisition

Diagram 2: NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve Sample in Deuterated Solvent acq_1h Acquire ¹H NMR Spectrum prep_sample->acq_1h acq_13c Acquire ¹³C NMR Spectrum acq_1h->acq_13c acq_2d Acquire 2D NMR (optional) (COSY, HSQC, HMBC) acq_13c->acq_2d proc_ft Fourier Transform acq_2d->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_baseline Baseline Correction proc_phase->proc_baseline proc_integrate Integration (¹H) proc_baseline->proc_integrate analysis_shifts Assign Chemical Shifts proc_integrate->analysis_shifts analysis_coupling Analyze Coupling Constants analysis_shifts->analysis_coupling analysis_structure Confirm Structure analysis_coupling->analysis_structure

General workflow for NMR analysis.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling should be applied.

Data Interpretation

  • Chemical Shift (δ): Compare the observed chemical shifts with the expected values in Tables 1 and 2. The chemical environment of each proton and carbon determines its chemical shift.

  • Integration: In the ¹H NMR spectrum, the area under each peak is proportional to the number of protons it represents. This can be used to confirm the relative number of protons in different environments.

  • Coupling Constants (J): The splitting pattern of the peaks in the ¹H NMR spectrum provides information about the connectivity of the protons. The magnitude of the coupling constant (in Hz) can help to determine the dihedral angles between coupled protons.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Conclusion

This application note provides a comprehensive, though generalized, framework for the NMR analysis of this compound. By following the detailed protocols for synthesis, sample preparation, and data acquisition, and by utilizing the expected chemical shift ranges, researchers can confidently characterize this important chiral building block. For definitive structural confirmation, a full suite of 1D and 2D NMR experiments should be performed on a purified sample.

References

Application Note: Mass Spectrometry of (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of (R)-3-aminopyrrolidin-2-one using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a chiral small molecule of interest in pharmaceutical development. The methods outlined here are designed to offer high sensitivity and selectivity, crucial for its detection and quantification in various sample matrices. This note includes protocols for sample preparation, LC-MS/MS analysis, and data interpretation, along with predicted fragmentation patterns and a workflow for method development.

Introduction

This compound is a cyclic amide containing a primary amine, making it a polar and chiral compound. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful analytical technique for the characterization and quantification of such small molecules in complex mixtures.[1][2][3] This application note details the expected mass spectrometric behavior of this compound and provides a starting point for developing robust analytical methods.

Predicted Mass Spectrometry Data

The chemical structure of this compound is C4H8N2O with a monoisotopic mass of 100.0637 Da.[4] Based on its functional groups (amide and amine), electrospray ionization (ESI) in positive ion mode is expected to be the most effective ionization technique.

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule [M+H]+ is expected to fragment in a predictable manner. The primary sites of fragmentation will likely be the C-C and C-N bonds of the pyrrolidinone ring.

Predicted Fragmentation of this compound

G cluster_M Precursor Ion cluster_F Predicted Fragment Ions M [C4H8N2O+H]+ m/z = 101.07 F1 [C4H5NO+H]+ m/z = 84.04 (Loss of NH3) M->F1 - NH3 F2 [C3H5N2]+ m/z = 69.05 (Loss of CO and H2O) M->F2 - CO, -H2O F3 [C2H5N2]+ m/z = 57.05 (Ring Opening) M->F3 Ring Opening

Caption: Predicted fragmentation pathway for protonated this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[2][5] For biological samples like plasma or urine, protein precipitation followed by solid-phase extraction (SPE) is recommended to remove matrix interferences.

Protocol: Protein Precipitation and SPE

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dilute with 1 mL of 0.1% formic acid in water.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Experimental Workflow

G Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for sample preparation and analysis.

LC-MS/MS Method

For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) is often a suitable separation technique.[6]

Table 1: LC-MS/MS Parameters

ParameterValue
Liquid Chromatography
ColumnHILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions (Predicted)
This compoundQ1: 101.1 -> Q3: 84.0 (Quantifier), 101.1 -> 69.1 (Qualifier)
Internal Standard(To be determined based on selection)

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of this compound in a surrogate matrix. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

Table 2: Example Calibration Curve Data (Hypothetical)

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100152,50050,3003.032
500760,10050,00015.202

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The provided protocols for sample preparation and LC-MS/MS are based on established methods for similar small, polar molecules and should serve as an excellent starting point for method development and validation. The predicted fragmentation patterns and MRM transitions will aid in the initial setup of the mass spectrometer for targeted analysis. Researchers are encouraged to optimize these methods for their specific instrumentation and sample matrices to achieve the best performance.

References

Application Note: Chiral HPLC Analysis of 3-Aminopyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminopyrrolidin-2-one is a chiral molecule of interest in pharmaceutical development. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical for drug efficacy and safety.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of such compounds.[3] This application note provides a detailed protocol for the chiral separation of 3-aminopyrrolidin-2-one enantiomers, primarily focusing on an indirect approach involving pre-column derivatization, which is often necessary for compounds with primary amines to achieve good chromatographic resolution.[4][5] An alternative direct approach is also discussed.

Principle of Chiral Separation

Chiral separation by HPLC is achieved through the differential interaction of enantiomers with a chiral selector.[6] This can be accomplished directly, where the enantiomers interact with a chiral stationary phase, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[2] For primary and secondary amines like 3-aminopyrrolidin-2-one, derivatization can enhance detectability and improve chromatographic performance.[4]

Experimental Protocols

A common strategy for the chiral separation of small, basic pyrrolidine derivatives is pre-column derivatization followed by analysis on a polysaccharide-based CSP.[5] The following protocol is a representative method adapted for 3-aminopyrrolidin-2-one based on successful separations of structurally similar compounds.[5]

Protocol 1: Indirect Chiral HPLC via Pre-column Derivatization

This protocol involves the derivatization of the amino group of 3-aminopyrrolidin-2-one with a suitable agent like 4-nitrobenzoyl chloride to form diastereomers, which can then be separated.

1. Materials and Reagents:

  • Racemic 3-aminopyrrolidin-2-one

  • 4-Nitrobenzoyl chloride

  • Triethylamine (TEA)

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • HPLC grade n-Hexane

  • HPLC grade Ethanol

  • HPLC system with UV detector

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)

2. Derivatization Procedure:

  • Dissolve a known concentration of racemic 3-aminopyrrolidin-2-one in an aprotic solvent.

  • Add an equimolar amount of 4-nitrobenzoyl chloride.

  • Add a slight excess of triethylamine to act as a catalyst and scavenger for HCl produced.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC or a scouting HPLC run).

  • The resulting solution containing the N-derivatized diastereomers can be diluted and directly injected or purified if necessary.

3. HPLC Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Ethanol (90:10, v/v) with 0.1% Triethylamine (TEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Alternative Protocol 2: Direct Chiral HPLC Analysis

For direct analysis of underivatized amino compounds, macrocyclic glycopeptide-based CSPs can be effective.[7] This approach avoids the extra derivatization step.

1. HPLC Conditions:

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or via Mass Spectrometry (for enhanced sensitivity)

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of derivatized 3-aminopyrrolidin-2-one enantiomers based on the indirect method. These values are illustrative and may require optimization for specific batches of stationary phase and system configurations.

ParameterExpected ValueDescription
Chiral Stationary Phase Chiralcel® OD-HA cellulose-based CSP effective for a wide range of racemates.
Mobile Phase n-Hexane / Ethanol (90:10) + 0.1% TEANormal-phase conditions with a basic additive to improve peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °CControlled temperature is crucial for reproducibility.
Retention Time (t_R1) ~ 10.2 minApproximate retention time for the first eluting enantiomer.
Retention Time (t_R2) ~ 12.5 minApproximate retention time for the second eluting enantiomer.
Separation Factor (α) > 1.2Indicates good selectivity between the enantiomers.
Resolution (Rs) > 1.5Indicates baseline separation of the two enantiomers.

Visualizations

Experimental Workflow for Indirect Chiral HPLC Analysis

G Workflow for Indirect Chiral HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic 3-Aminopyrrolidin-2-one derivatization Derivatization Reaction racemate->derivatization reagent Derivatization Reagent (e.g., 4-Nitrobenzoyl Chloride) reagent->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers injection Inject Sample diastereomers->injection separation Chiral HPLC Separation (Chiralcel® OD-H) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Workflow for Indirect Chiral HPLC Analysis.

References

Application Notes and Protocols for the Use of (R)-3-aminopyrrolidin-2-one in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for incorporating the non-natural amino acid (R)-3-aminopyrrolidin-2-one into peptide chains. The inclusion of this constrained γ-amino acid analog can induce specific secondary structures, such as turns and helices, thereby enhancing the pharmacological properties of peptides, including metabolic stability, receptor affinity, and cell permeability. These characteristics make it a valuable building block in the design of novel peptide therapeutics and foldamers.[1][2][3]

This compound, with its unique lactam structure, offers a rigid backbone that can be exploited to control peptide conformation. This document outlines detailed protocols for both solid-phase and solution-phase synthesis, methods for purification and characterization, and representative data.

Data Presentation: Synthesis and Characterization of a Model Peptide

To illustrate the incorporation of this compound, a model pentapeptide, Ac-Tyr-Gly-(R)-3-aminopyrrolidin-2-one-Phe-Leu-NH₂, was synthesized. The following tables summarize the key quantitative data from the synthesis and characterization of this peptide.

Table 1: Materials and Reagents for Peptide Synthesis

ReagentSupplierPurity/Grade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.6 mmol/g substitution
Fmoc-(R)-3-aminopyrrolidin-2-oneCustom Synthesis≥98.0% (HPLC)
Fmoc-Phe-OHVarious≥99.0% (HPLC)
Fmoc-Gly-OHVarious≥99.0% (HPLC)
Fmoc-Tyr(tBu)-OHVarious≥99.0% (HPLC)
Fmoc-Leu-OHVarious≥99.0% (HPLC)
HBTUVarious≥99.5%
N,N-Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
PiperidineVariousPeptide synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)Various99%

Table 2: SPPS Cycle Parameters for Incorporation of Fmoc-(R)-3-aminopyrrolidin-2-one

StepReagent/SolventTimeRepetitionsPurpose
SwellingDMF1 hr1Resin preparation
Fmoc Deprotection20% Piperidine in DMF5 min2Removal of Fmoc group
WashingDMF1 min5Removes excess reagents
Coupling3 eq. Fmoc-AA, 2.9 eq. HBTU, 6 eq. DIPEA in DMF45 min1Peptide bond formation
WashingDMF1 min3Removes excess reagents
Capping (Optional)Acetic Anhydride/DIPEA/DMF (1:2:7)10 min1Blocks unreacted amines

Table 3: Characterization of Ac-Tyr-Gly-(R)-3-aminopyrrolidin-2-one-Phe-Leu-NH₂

ParameterResultMethod
Crude Purity~85%Analytical RP-HPLC
Final Purity>98%Analytical RP-HPLC
Overall Yield35%Gravimetric
Molecular Weight (Monoisotopic)652.34 g/mol Calculated
Observed Mass [M+H]⁺653.35ESI-MS

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual Fmoc-SPPS procedure for the synthesis of the model peptide Ac-Tyr-Gly-(R)-3-aminopyrrolidin-2-one-Phe-Leu-NH₂ on a 0.1 mmol scale.

1. Resin Preparation:

  • Place 167 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.

  • Swell the resin in DMF for 1 hour.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution and repeat the process once more.

  • Wash the resin with DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HBTU in DMF.

  • Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 45 minutes. A Kaiser test can be performed to check for complete coupling.

  • Drain the solution and wash the resin with DMF (3 times).

4. N-terminal Acetylation:

  • After the final amino acid (Tyr) has been coupled and deprotected, wash the resin with DMF.

  • Add a solution of 10% acetic anhydride and 20% DIPEA in DMF to the resin.

  • Agitate for 30 minutes.

  • Wash the resin with DMF (3 times) and then with DCM (3 times).

  • Dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[4]

  • Add the cleavage cocktail to the dried resin.

  • Agitate for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.[4]

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[4]

  • Dry the crude peptide pellet under vacuum.

6. Purification and Characterization:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).[4]

  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4]

  • Collect fractions and analyze by analytical HPLC and mass spectrometry.[4]

Protocol 2: Solution-Phase Synthesis of a Dipeptide Fragment

This protocol outlines the synthesis of a dipeptide fragment, Boc-(R)-3-aminopyrrolidin-2-one-Phe-OMe, in solution, which can be a useful intermediate for larger peptide synthesis.

1. Preparation of Phenylalanine Methyl Ester:

  • To a suspension of H-Phe-OMe·HCl (1.0 eq.) in DCM, add triethylamine (TEA) (1.1 eq.) and stir for 15 minutes at 0°C.[4]

2. Activation of Boc-(R)-3-aminopyrrolidin-2-one:

  • In a separate flask, dissolve Boc-(R)-3-aminopyrrolidin-2-one (1.0 eq.) and HOBt (1.1 eq.) in DCM.

  • Cool the solution to 0°C and add DCC or EDC (1.1 eq.).

  • Stir the mixture at 0°C for 30 minutes.[4]

3. Coupling Reaction:

  • Add the activated carboxylic acid solution from step 2 to the phenylalanine methyl ester solution from step 1.

  • Allow the reaction to warm to room temperature and stir overnight.[4]

4. Work-up:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).[4]

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by column chromatography.

Visualizations

Experimental Workflow

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat n cycles Cleavage Cleavage & Deprotection Wash2->Cleavage Final cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Signaling Pathway Modulation

Peptides incorporating constrained residues like this compound can act as potent and selective modulators of protein-protein interactions (PPIs), which are often implicated in disease signaling pathways. For instance, they could be designed to mimic a helical region of a protein to inhibit a specific interaction.

PPI_Inhibition Modulation of a Protein-Protein Interaction cluster_0 Normal Interaction cluster_1 Inhibition by Peptide ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Binding Downstream Downstream Signaling ProteinB->Downstream Peptide Peptide with This compound ProteinA_inhib Protein A Peptide->ProteinA_inhib Binding ProteinB_inhib Protein B NoDownstream Inhibited Signaling

Caption: Inhibition of a protein-protein interaction by a peptide.

References

Application Notes and Protocols: (R)-3-Aminopyrrolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-aminopyrrolidin-2-one is a valuable chiral building block in medicinal chemistry, recognized for its role in the development of potent and selective inhibitors for various therapeutic targets. Its rigid pyrrolidinone scaffold and the presence of a key amino group allow for the synthesis of diverse molecular architectures with significant biological activities. These application notes provide an overview of its utility, focusing on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) and Bruton's Tyrosine Kinase (BTK) inhibitors, along with detailed experimental protocols.

Key Applications of this compound

The this compound moiety is a critical pharmacophore in a range of biologically active compounds. Its primary applications in medicinal chemistry include:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This scaffold is a cornerstone in the design of gliptins, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The amino group of the pyrrolidinone ring typically interacts with the S2 pocket of the DPP-4 enzyme, contributing to high binding affinity and selectivity.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: this compound derivatives have been successfully incorporated into potent and selective BTK inhibitors. These inhibitors are crucial for treating B-cell malignancies and autoimmune diseases by modulating the B-cell receptor (BCR) signaling pathway.[1][2]

  • Antibacterial and Antioxidant Agents: Research has also explored derivatives of the pyrrolidin-2-one core for their potential as antibacterial and antioxidant compounds.

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative compounds derived from this compound against their respective targets.

Table 1: DPP-4 Inhibitory Activity of this compound Derivatives

Compound IDModification on this compoundDPP-4 IC50 (nM)Reference
Sitagliptin N-acylated with a trifluoromethyl-substituted triazolopiperazine moiety18[3]
Compound 1 N-acylated with a 2-benzoyl-1,2-diazepan-1-yl moiety19[4]
Compound 2 N-acylated with a novel tricyclic scaffoldSimilar to Sitagliptin[5]
Compound 3 β-amino amide with triazolopiperazine2[4]

Table 2: BTK Inhibitory Activity of this compound Derivatives

Compound IDModification on this compoundBTK IC50 (nM)Reference
Btk-IN-23 Specific structure not detailed3[1]
Acalabrutinib Acryloyl group on the nitrogen5.1[2]
Compound 27 (R)-pyrrolidin-2-yl-methyl group with an (S)-epoxy substituent3.0[6]
ZYBT1 Specific structure not detailed1[6]

Experimental Protocols

Detailed methodologies for the synthesis of a generic DPP-4 inhibitor and for conducting DPP-4 and BTK inhibition assays are provided below.

Protocol 1: Synthesis of a Representative DPP-4 Inhibitor

This protocol outlines a general procedure for the coupling of this compound with a carboxylic acid to form an amide bond, a key step in the synthesis of many DPP-4 inhibitors.

Materials:

  • This compound hydrochloride

  • Target carboxylic acid (e.g., a substituted benzoic acid)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the target carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired DPP-4 inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC (aminomethylcoumarin)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test compound dissolved in DMSO

  • Sitagliptin (as a positive control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compound and sitagliptin in the assay buffer.

  • In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or control to the respective wells.

  • Include wells for "100% initial activity" (with vehicle, e.g., DMSO) and "background" (without enzyme).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at the specified wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro BTK Inhibition Assay

This protocol outlines a general kinase assay to evaluate the inhibitory effect of a compound on BTK activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Biotinylated peptide substrate

  • ATP

  • Test compound dissolved in DMSO

  • A known BTK inhibitor (as a positive control)

  • TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and Alexa Fluor® 647-labeled tracer)

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In a 384-well plate, add 5 µL of BTK enzyme in kinase buffer to each well.

  • Add 0.5 µL of the diluted test compound or DMSO (for control) to the respective wells.

  • Incubate the plate for 60 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP in kinase buffer.

  • Incubate for 120 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a stop solution containing the TR-FRET detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

DPP4_Signaling_Pathway cluster_Gut Gut Lumen cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Liver Liver Food Food Intake GLP1 Active GLP-1 Food->GLP1 Stimulates release of GIP Active GIP Food->GIP Stimulates release of DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme Substrate for Pancreas_Node Pancreatic β-cells GLP1->Pancreas_Node Stimulates Glucagon Glucagon Secretion (from α-cells) GLP1->Glucagon Inhibits GIP->DPP4_Enzyme Substrate for GIP->Pancreas_Node Stimulates Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Inactivates to DPP4_Inhibitor This compound based Inhibitor DPP4_Inhibitor->DPP4_Enzyme Inhibits Insulin Insulin Secretion Pancreas_Node->Insulin Increases Glucose_Output Hepatic Glucose Output Glucagon->Glucose_Output Increases

Caption: DPP-4 Signaling Pathway Inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates Antigen Antigen Antigen->BCR Binds to BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylates & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates & Activates BTK_Inhibitor This compound based Inhibitor BTK_Inhibitor->BTK Inhibits Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Initiates Cell_Response B-Cell Proliferation, Survival, and Activation Downstream->Cell_Response Leads to

Caption: BTK Signaling Pathway Inhibition.

Synthesis_Workflow Start Starting Materials: This compound Carboxylic Acid Coupling Amide Coupling Reaction (e.g., HATU, DIPEA in DMF) Start->Coupling Workup Aqueous Workup (Extraction with EtOAc) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Inhibitor Characterization->Final_Product Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound Dilutions Incubation Incubate Enzyme with Test Compound Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Detect Signal (Fluorescence / TR-FRET) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Application Notes: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors Utilizing a Chiral Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, particularly cancer and autoimmune disorders.[1] This has led to the extensive development of small-molecule kinase inhibitors as targeted therapeutics. A key building block in the synthesis of several potent and selective kinase inhibitors is the chiral pyrrolidine motif. This application note focuses on the use of a chiral aminopyrrolidine scaffold, exemplified by derivatives related to (R)-3-aminopyrrolidin-2-one, in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3] Aberrant BTK activity is associated with various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[3][4] Therefore, BTK has emerged as a significant therapeutic target.

The incorporation of a chiral pyrrolidine-based fragment can impart desirable pharmacological properties to kinase inhibitors, including improved potency, selectivity, and pharmacokinetic profiles. This document provides a detailed protocol for the synthesis of a representative BTK inhibitor, along with relevant biological data and pathway diagrams to guide researchers in the field of drug discovery and development.

Target Kinase: Bruton's Tyrosine Kinase (BTK)

BTK is a member of the Tec family of kinases and is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[2] Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival and proliferation.[5] Inhibition of BTK disrupts this signaling cascade, leading to decreased B-cell activation and proliferation, making it an effective strategy for treating B-cell-driven diseases.[2]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK activates PLCy2 PLCγ2 BTK->PLCy2 phosphorylates PIP2 PIP2 PLCy2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK inhibits Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Data Analysis Start Starting Materials: - Pyrazolopyrimidine core - (R)-3-aminopiperidine derivative Coupling Coupling Reaction Start->Coupling Deprotection Deprotection Coupling->Deprotection Acylation Acylation with Acryloyl Chloride Deprotection->Acylation Crude Crude Product Acylation->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Final Final Pure Inhibitor Purification->Final Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Final->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., B-cell proliferation) Kinase_Assay->Cell_Assay IC50 IC50 Determination Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

References

Application Notes and Protocols: Preparation and Evaluation of CCR2 Antagonists from 3-Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of C-C chemokine receptor 2 (CCR2) antagonists derived from 3-aminopyrrolidine scaffolds. These compounds are of significant interest for therapeutic intervention in inflammatory diseases, autoimmune disorders, and oncology.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation.[1][2] Dysregulation of the CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous diseases, making CCR2 an attractive therapeutic target. The (R)-3-aminopyrrolidine scaffold has emerged as a promising core structure for the development of potent and selective CCR2 antagonists.

CCR2 Signaling Pathway

Activation of CCR2 by CCL2 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), ligand binding to CCR2 leads to the activation of multiple downstream pathways that are crucial for cell migration, survival, and proliferation. Understanding this pathway is essential for designing functional assays to characterize CCR2 antagonists.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binding G_Protein G-Protein Activation CCR2->G_Protein Activation PI3K PI3K/Akt Pathway G_Protein->PI3K MAPK MAPK Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Responses Cellular Responses: - Chemotaxis - Proliferation - Survival - Cytokine Production PI3K->Cellular_Responses MAPK->Cellular_Responses JAK_STAT->Cellular_Responses

Caption: CCR2 signaling cascade upon CCL2 binding.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 3-aminopyrrolidine and related CCR2 antagonists. This data is crucial for understanding structure-activity relationships (SAR) and for selecting lead candidates for further development.

Table 1: In Vitro Activity of a Potent (R)-3-Aminopyrrolidine CCR2 Antagonist

Compound IDCCR2b Binding IC50 (nM)MCP-1-Induced Chemotaxis IC50 (nM)Ca2+ Flux IC50 (nM)Reference
Compound 713.20.837.5

Table 2: SAR Data for a Series of CCR2 Antagonists

Compound IDCCR2 Binding IC50 (nM)Functional Chemotaxis IC50 (nM)Reference
Teijin Cpd 118024[3][4]
RS-50439389330
INCB3344Not specifiedPotent inhibitor
CCR2-RA-[R]103 (allosteric)Non-competitive inhibitor[5]

Experimental Protocols

Detailed methodologies for the synthesis of a representative (R)-3-aminopyrrolidine derivative and for the key biological assays are provided below.

Protocol 1: Synthesis of a Representative (R)-3-Aminopyrrolidine CCR2 Antagonist

This protocol is a representative procedure based on common synthetic strategies for this class of compounds.

Synthesis_Workflow Start Commercially Available (R)-3-aminopyrrolidine derivative Step1 Amide Coupling Start->Step1 Step2 Deprotection Step1->Step2 Step3 Second Amide Coupling or Reductive Amination Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_Product Final CCR2 Antagonist Purification->Final_Product

Caption: General synthetic workflow for 3-aminopyrrolidine CCR2 antagonists.

Step 1: Amide Coupling of (R)-1-Boc-3-aminopyrrolidine with a Substituted Carboxylic Acid

  • To a solution of (R)-1-Boc-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired substituted carboxylic acid (1.1 eq).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalyst like 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate from Step 1 in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine hydrochloride salt can be used directly in the next step or neutralized with a base.

Step 3: Final Modification (e.g., Second Amide Coupling)

  • Dissolve the deprotected amine from Step 2 in a suitable solvent (e.g., DCM or DMF).

  • Add the second desired carboxylic acid (1.1 eq), a coupling agent (e.g., EDC, 1.5 eq), a catalyst (e.g., HOBt, 1.2 eq), and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction as described in Step 1.

  • Purify the final compound by preparative high-performance liquid chromatography (HPLC) to obtain the desired CCR2 antagonist.

Protocol 2: CCR2 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-CCL2.

  • Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.1.

  • Test compounds dissolved in DMSO.

  • Non-labeled CCL2 for determining non-specific binding.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • In a 96-well plate, add 25 µL of binding buffer, 25 µL of [¹²⁵I]-CCL2 (final concentration ~50 pM), and 25 µL of varying concentrations of the test compound.

  • For total binding, add 25 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 25 µL of a high concentration of non-labeled CCL2 (e.g., 1 µM).

  • Initiate the binding reaction by adding 125 µL of the cell membrane preparation (containing 5-10 µg of protein) to each well.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (Binding Buffer without BSA).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Protocol 3: Calcium Flux Assay

This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytic cell line or primary human monocytes).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • CCL2.

  • Test compounds.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest CCR2-expressing cells and resuspend them in Assay Buffer.

    • Prepare a dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in Assay Buffer.

    • Incubate the cells with the dye-loading solution in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye and resuspend them in Assay Buffer.

    • Plate the cells into a 96- or 384-well black, clear-bottom plate.

  • Assay Performance:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Add varying concentrations of the test compound to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading for each well.

    • Inject a pre-determined concentration of CCL2 (typically the EC80 concentration) into the wells to stimulate the cells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence is expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.

    • Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 4: Chemotaxis Assay

This assay measures the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a CCL2 gradient.

Materials:

  • CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells).

  • Transwell inserts with a 5 µm pore size.

  • Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.

  • CCL2.

  • Test compounds.

  • Cell viability stain (e.g., Calcein-AM) or a cell counting method.

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Preparation:

    • Isolate primary human monocytes or culture THP-1 cells.

    • Wash and resuspend the cells in Chemotaxis Buffer at a concentration of 1x10⁶ cells/mL.

    • Pre-incubate the cells with varying concentrations of the test compound for 30 minutes at 37°C.

  • Assay Setup:

    • Add Chemotaxis Buffer containing CCL2 (at a concentration that induces maximal chemotaxis) to the lower chambers of the transwell plate.

    • Add Chemotaxis Buffer without CCL2 to control wells.

    • Place the transwell inserts into the wells.

    • Add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours.

  • Quantification of Migration:

    • After incubation, remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a cell viability stain and a fluorescence plate reader or by direct cell counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of CCL2-induced cell migration for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 3-Aminopyrrolidine Derivatives Purification Purification & Purity Assessment (HPLC, NMR, MS) Synthesis->Purification Binding_Assay CCR2 Radioligand Binding Assay Purification->Binding_Assay Test Compounds Functional_Assays Functional Assays Purification->Functional_Assays IC50 IC50 Determination Binding_Assay->IC50 Ca_Flux Calcium Flux Assay Chemotaxis Chemotaxis Assay Ca_Flux->IC50 Chemotaxis->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Overall experimental workflow for CCR2 antagonist development.

References

Application Notes & Protocols: Analytical Methods for the Characterization of (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-aminopyrrolidin-2-one is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its stereochemistry is often crucial for the biological activity and safety of the final drug product. Therefore, robust and reliable analytical methods are essential for confirming its identity, purity, and enantiomeric excess during drug development and quality control processes. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and enantiomeric excess of this compound. Due to the molecule's lack of a strong UV chromophore, pre-column derivatization is often employed to enhance detection sensitivity.[1][2]

1.1. Chemical Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method determines the purity of this compound by separating it from potential impurities. A derivatization step using Di-tert-butyl dicarbonate (Boc anhydride) is used to introduce a UV-active group.[1]

Experimental Protocol: Purity Analysis via Pre-Column Derivatization

Objective: To determine the chemical purity of this compound using RP-HPLC with UV detection after derivatization with Boc anhydride.

A. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a suitable reaction vial.

  • Dissolve the sample in 1 mL of methanol.

  • Add 1.5 equivalents of triethylamine (a non-nucleophilic base) to the solution.

  • Add 1.2 equivalents of Boc anhydride.

  • Allow the reaction to proceed at room temperature for 4-8 hours, or until the reaction is complete (monitored by TLC or a preliminary HPLC run).

  • Evaporate the solvent under reduced pressure to obtain the crude Boc-protected derivative, (R)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate.

  • Re-dissolve the residue in a known volume of the mobile phase diluent (e.g., Water:Methanol 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

B. HPLC Conditions:

Parameter Value
Chromatographic Column C18 reversed-phase column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic elution with Water:Methanol (25:75 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
Detection Wavelength 210 nm[1]
Injection Volume 10 µL[1]

| Run Time | Approximately 15 minutes |

C. Data Analysis:

  • Calculate the purity of the sample using the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

1.2. Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess is critical. This is achieved using a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. Polysaccharide-based CSPs are highly effective for this type of separation.[3][4]

Experimental Protocol: Enantiomeric Purity Analysis

Objective: To separate and quantify the (R) and (S) enantiomers of 3-aminopyrrolidin-2-one using chiral HPLC. The same Boc-derivatized sample from the purity analysis can be used.

A. HPLC Conditions:

Parameter Value
Chromatographic Column Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)[4][5]
Mobile Phase n-Hexane:Ethanol (98:2 v/v) with 0.2% Triethylamine (TEA)[4][5]
Flow Rate 1.0 mL/min[4]
Column Temperature 25°C[4]
Detection Wavelength 210 nm (or 254 nm if a different derivatizing agent is used)
Injection Volume 10 µL

| Run Time | Approximately 20 minutes |

B. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers by injecting a racemic standard.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Deriv Derivatization (Boc Anhydride, TEA) Sample->Deriv Reaction Dilute Dilution & Filtration Deriv->Dilute Preparation Inject_Purity RP-HPLC Injection (Purity) Dilute->Inject_Purity Inject_Chiral Chiral HPLC Injection (Enantiomeric Purity) Dilute->Inject_Chiral Data_Purity Calculate Chemical Purity (Area %) Inject_Purity->Data_Purity Integration Data_Chiral Calculate Enantiomeric Excess (% ee) Inject_Chiral->Data_Chiral Integration

Caption: Workflow for HPLC purity and enantiomeric excess analysis.

Spectroscopic Methods

Spectroscopic techniques are used to confirm the chemical structure and identity of the compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the pyrrolidinone ring and the amine group. The chemical shifts and coupling patterns are characteristic of the structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms, including the characteristic carbonyl carbon of the lactam ring.

Predicted ¹H NMR Data (in D₂O) Predicted ¹³C NMR Data (in D₂O)
Proton Assignment Approx. Chemical Shift (ppm) Carbon Assignment
H-3 (CH-NH₂)3.8 - 4.0C=O (C-2)
H-5 (CH₂-N)3.3 - 3.5CH-NH₂ (C-3)
H-4 (CH₂)2.2 - 2.5 (m)CH₂-N (C-5)
NH (lactam)Solvent dependentCH₂ (C-4)
NH₂ (amine)Solvent dependent

Note: Predicted values are based on the structure and data from similar compounds. Actual values may vary based on solvent and experimental conditions.

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique.

Parameter Expected Value
Molecular Formula C₄H₈N₂O[6][7]
Exact Mass 100.0637 g/mol [6][7]
Ionization Mode ESI Positive
Expected Ion [M+H]⁺ m/z 101.0715
Expected Ion [M+Na]⁺ m/z 123.0534

2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3400 (two bands for primary amine)
Lactam (N-H)Stretch3150 - 3250
Alkane (C-H)Stretch2850 - 2960
Lactam (C=O)Stretch1670 - 1700 (strong)
Amine (N-H)Bend1590 - 1650

Overall Analytical Characterization Scheme

Characterization_Scheme cluster_sample Starting Material cluster_tests Analytical Tests cluster_results Information Obtained Sample This compound HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Purity Chemical & Enantiomeric Purity HPLC->Purity Structure Structural Confirmation (H-framework, C-backbone) NMR->Structure MW Molecular Weight & Formula Confirmation MS->MW FG Functional Group Identification FTIR->FG

Caption: A logical flow for the complete characterization of the compound.

References

Troubleshooting & Optimization

Technical Support Center: (R)-3-aminopyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-aminopyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the stereoselective synthesis of this compound?

A1: Common strategies for stereoselective synthesis begin with optically active precursors to ensure the desired (R) configuration. Key starting materials include (S)-3-hydroxy-pyrrolidine derivatives, which undergo a stereochemical inversion, and optically active aspartic acid.[1][2] Other approaches may start from malimides or 1,2,4-trihydroxybutane derivatives.[3][4]

Q2: What is the most critical step for ensuring the correct stereochemistry?

A2: The most critical step is typically a nucleophilic substitution reaction at the C3 position that proceeds with an inversion of configuration (an SN2 reaction). For example, starting with an (S)-3-hydroxy-pyrrolidine derivative, the hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate). Subsequent displacement with an amine nucleophile (like ammonia) inverts the stereocenter to the desired (R)-configuration.[4]

Q3: What are the major challenges encountered during the synthesis of 3-aminopyrrolidinone derivatives?

A3: Researchers often face several challenges, including competitive side reactions like 5-exo-dig cyclizations, dimerization, oxidation, and β-elimination of intermediates.[5] Achieving high chemical and optical yields, along with simplifying the purification of the final polar compound, are also significant hurdles.[4] The choice of protecting groups is crucial to prevent many of these undesired side-reactions.[5]

Q4: What purification techniques are most effective for this compound?

A4: Due to its polarity, purification can be challenging. Flash column chromatography on silica gel is a frequently reported method.[5] The selection of an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) is key. In some cases, crystallization of the product or a salt derivative can be an effective alternative for achieving high purity.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction to synthesize this compound from a mesylated precursor has a very low yield. What are the potential causes and solutions?

A: Low yield is a common issue that can stem from several factors, from reaction conditions to reagent quality. A systematic approach is needed to identify the root cause.

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or poor activation of the leaving group.

  • Degradation of Starting Material or Product: The starting mesylate can be unstable, and the product may degrade under harsh conditions (e.g., high temperature or prolonged reaction times).

  • Side Reactions: Competing elimination reactions (to form a double bond) can compete with the desired nucleophilic substitution, especially with sterically hindered amines or non-optimal solvent choice.

  • Poor Nucleophile: If using ammonia, ensuring a sufficient concentration and pressure is critical, as it is a gas at room temperature.[4]

  • Inefficient Work-up/Purification: The product is polar and can be lost during aqueous extractions if the pH is not controlled or if an insufficient amount of organic solvent is used.

Suggested Solutions:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

  • Optimize Reaction Conditions: Adjust the temperature and reaction time. For amination with ammonia, the reaction is often performed under pressure in an autoclave at elevated temperatures (e.g., 100-150°C) to ensure the reaction goes to completion.[4]

  • Verify Reagent Quality: Ensure the starting mesylate was properly synthesized and is free of impurities. Use dry solvents to prevent hydrolysis of the leaving group.

  • Modify the Nucleophile/Solvent: Consider using a different ammonia source (e.g., a solution of ammonia in methanol) or an alternative amine nucleophile. The choice of solvent can also influence the reaction rate and selectivity.

  • Optimize Work-up Procedure: During extraction, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency into the organic phase. Multiple extractions with a suitable solvent like ethyl acetate or dichloromethane are recommended.

Decision Tree for Troubleshooting Low Yield

G start Low Yield Observed check_sm Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_products Side Products Observed? check_sm->side_products Yes optimize Increase Time / Temperature / Pressure incomplete->optimize success Yield Improved optimize->success optimize_cond Optimize Conditions: - Lower Temperature - Change Solvent - Purify Reagents side_products->optimize_cond Yes workup_loss Product Lost in Workup? side_products->workup_loss No optimize_cond->success optimize_workup Modify Extraction: - Adjust pH - Add Salt (brine) - Use different solvent workup_loss->optimize_workup Yes workup_loss->success No optimize_workup->success

Caption: A decision tree for diagnosing the cause of low reaction yield.

Problem 2: Loss of Stereochemical Purity

Q: I am observing racemization or the formation of the undesired (S)-enantiomer in my product. How can I maintain stereocontrol?

A: Maintaining stereochemical integrity is paramount. The loss of purity indicates that a reaction pathway other than the desired SN2 inversion is occurring.

Potential Causes:

  • SN1 Pathway: Reaction conditions that favor a carbocation intermediate (SN1 mechanism), such as the use of polar protic solvents or a poorly chosen leaving group, will lead to racemization.

  • Elimination-Addition Pathway: Formation of an achiral alkene intermediate via an elimination reaction, followed by re-addition of the amine, can scramble the stereocenter.

  • Epimerization: The chiral center in the starting material or product might be susceptible to epimerization under harsh acidic or basic conditions, especially if there is an adjacent carbonyl group that can facilitate enolization.

  • Racemic Starting Material: The initial chiral precursor may not have been enantiomerically pure.

Suggested Solutions:

  • Confirm Precursor Purity: Verify the enantiomeric excess (e.e.) of your starting material (e.g., (S)-3-hydroxy-pyrrolidine derivative) using chiral HPLC or NMR with a chiral shift reagent.

  • Favor SN2 Conditions: Use a polar aprotic solvent (e.g., THF, DMF, DMSO) which favors the SN2 pathway. Ensure you have a good leaving group (mesylate, tosylate, or triflate are excellent). Use a high concentration of the nucleophile.

  • Use Mild Conditions: Avoid unnecessarily high temperatures or exposure to strong acids or bases for prolonged periods. Neutralize the reaction mixture carefully during work-up.

  • Protecting Group Strategy: The use of an appropriate N-protecting group on the pyrrolidine ring (e.g., Boc, Cbz) can influence the reaction environment and prevent side reactions that might affect the stereocenter.

Table 1: Influence of Reaction Parameters on Stereocontrol
ParameterCondition Favoring SN2 (Good Stereocontrol)Condition Risking Racemization (Poor Stereocontrol)
Solvent Polar Aprotic (THF, DMF, Acetone)Polar Protic (Water, Ethanol, Methanol)
Leaving Group Excellent (e.g., -OTs, -OMs, -OTf)Poor (e.g., -OH, -Cl)
Nucleophile High Concentration, Strong NucleophilicityLow Concentration, Weak Nucleophilicity
Temperature Moderate (as low as feasible for reaction)High (can promote elimination or SN1)
pH Near-neutral conditionsStrongly Acidic or Basic

Visualization of the Key Stereoinversion Step

Caption: The SN2 mechanism showing inversion of stereochemistry.

Experimental Protocols

Protocol: Synthesis of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate

This two-step protocol is adapted from established procedures for the synthesis of optically active 3-aminopyrrolidine derivatives.[2][4] It involves the mesylation of a protected (S)-3-hydroxypyrrolidine followed by displacement with ammonia.

Step 1: Preparation of tert-butyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or ethyl acetate (approx. 10 mL per gram of substrate).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Mesylation: Slowly add a solution of methanesulfonyl chloride (MsCl, 1.2 eq) in the same anhydrous solvent dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quenching & Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic phase sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Preparation of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate

  • Setup: Place the crude mesylate from Step 1 into a high-pressure autoclave.

  • Amination: Add a solution of ammonia in methanol (e.g., 7N solution) or liquid ammonia carefully at low temperature.[4] The amount should be in large excess.

  • Reaction: Seal the autoclave and heat the reaction mixture to 120-150°C.[4] Maintain this temperature with stirring for 24-48 hours. The pressure will increase significantly.

  • Cooling & Depressurization: Cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Concentration: Concentrate the resulting mixture under reduced pressure to remove the solvent and excess ammonia.

  • Work-up: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the final product.

Table 2: Example Reagent Quantities for Step 1
ReagentMolar Eq.MolMass / Volume
(S)-3-OH-pyrrolidine-1-Boc1.00.059.36 g
Triethylamine (Et₃N)1.50.07510.4 mL
Methanesulfonyl Chloride (MsCl)1.20.064.6 mL
Dichloromethane (DCM)--100 mL

General Synthesis Workflow

G start (S)-3-Hydroxypyrrolidine (Protected) mesylation Step 1: Activation (Mesylation) start->mesylation MsCl, Et₃N amination Step 2: Substitution (Amination with NH₃) mesylation->amination Pressure, Heat purification Purification (Chromatography) amination->purification product This compound (Final Product after potential deprotection/cyclization) purification->product

Caption: A generalized workflow for the synthesis of this compound.

References

Technical Support Center: Purification of (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-3-aminopyrrolidin-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

1. Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystal formation upon cooling. - The solution is not saturated (too much solvent was added).- The cooling process is too rapid.- The compound has oiled out.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1][2][3]
Formation of an oil instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The compound is impure.- The rate of cooling is too fast.- Use a lower-boiling point solvent or a solvent mixture.- Re-dissolve the oil in a small amount of hot solvent and try to induce crystallization again with slower cooling.- Consider an alternative purification method like column chromatography.
Low recovery of purified product. - Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][2]- Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Colored impurities in the final product. - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]

2. Chromatography Issues (General)

IssuePotential Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. - Inappropriate stationary phase or mobile phase.- Column overloading.- Screen different solvent systems (e.g., gradients of methanol in dichloromethane) for thin-layer chromatography (TLC) to determine optimal separation conditions before running a column.- For amines, consider using a stationary phase like silica gel treated with a small percentage of a basic modifier (e.g., triethylamine) in the eluent to reduce tailing.- Reduce the amount of crude material loaded onto the column.
Compound streaking on the column. - The compound is highly polar and interacting strongly with the stationary phase.- The compound is sparingly soluble in the mobile phase.- Add a polar modifier to the mobile phase (e.g., methanol).- For basic compounds like this compound, adding a small amount of a volatile base like triethylamine or ammonia to the eluent can improve peak shape.
No elution of the compound. - The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For silica gel chromatography, a gradient from a less polar solvent (e.g., ethyl acetate) to a more polar solvent (e.g., methanol) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

A1: A good starting point is to test the solubility of your crude product in a variety of solvents with different polarities at both room temperature and at their boiling points.[1][4] For a polar compound like this compound, polar solvents such as ethanol, methanol, or water, or solvent mixtures like ethanol/water, are likely candidates.[1] The ideal single solvent will dissolve the compound when hot but not when cold.[1]

Q2: My crude this compound is a salt (e.g., hydrochloride). How does this affect purification?

A2: Purifying the salt form can be advantageous. Hydrochloride salts of amines are often crystalline and may be purified by recrystallization from polar solvents like ethanol or isopropanol. Washing the salt with a non-polar organic solvent in which it is insoluble can also help remove non-polar impurities.

Q3: How can I remove acidic or basic impurities from my crude product?

A3: Acid-base extraction is an effective technique. To remove acidic impurities, dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). To remove basic impurities, wash with an acidic aqueous solution (e.g., dilute HCl). The desired this compound, being basic, will move into the aqueous layer during the acidic wash. It can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q4: What are some common impurities I might encounter in the synthesis of this compound?

A4: Common impurities can arise from starting materials, side reactions, or incomplete reactions. For instance, if synthesized from a protected glutamic acid derivative, impurities could include unreacted starting materials or byproducts from the deprotection step. If a Hofmann rearrangement is used, unreacted amide starting material could be an impurity.[5]

Q5: How can I determine the enantiomeric purity of my purified this compound?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric purity.[6] This often requires derivatization of the amine with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or direct separation on a chiral stationary phase. A published method for a similar compound, piperidin-3-amine, involved pre-column derivatization with para-toluenesulfonyl chloride followed by analysis on a Chiralpak AD-H column.[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe the solubility. The ideal solvent will show low solubility at room temperature and high solubility when hot.[1][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.[1][2]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[1]

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[1]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of the desired compound from impurities. For polar, basic compounds, silica gel is a common stationary phase. A typical eluent system might be a gradient of methanol in a less polar solvent like dichloromethane or ethyl acetate, often with a small addition (0.1-1%) of triethylamine to prevent peak tailing.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Diagrams

Experimental_Workflow cluster_0 Purification Strategy Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom AcidBase Acid-Base Extraction Crude->AcidBase PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct AcidBase->PureProduct Analysis Purity Analysis (e.g., Chiral HPLC) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic ImpureProduct Impure Product Recrystallization Recrystallization Attempt ImpureProduct->Recrystallization NoCrystals No Crystals Formed Recrystallization->NoCrystals Issue OilingOut Oiling Out Occurs Recrystallization->OilingOut Issue LowYield Low Yield Recrystallization->LowYield Issue PureProduct Pure Product Recrystallization->PureProduct Success Chromatography Column Chromatography NoCrystals->Chromatography Alternative OilingOut->Chromatography Alternative LowYield->Recrystallization Optimize Chromatography->PureProduct Success

Caption: Decision-making process for troubleshooting purification issues.

References

Technical Support Center: (R)-3-Aminopyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (R)-3-aminopyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a multi-step process starting from a chiral precursor. A common strategy involves the cyclization of a protected (R)-2,4-diaminobutanoic acid derivative. The key steps generally include the formation of the pyrrolidinone ring and subsequent deprotection steps. The choice of protecting groups for the amino functionalities is crucial to prevent side reactions and ensure stereochemical integrity.

Q2: What are the most common byproducts observed during the synthesis of this compound?

A2: During the synthesis of this compound, several byproducts can form. The most prevalent include the (S)-enantiomer, resulting from racemization, and various unsaturated pyrrolidinone derivatives formed through dehydration or oxidation. Over-alkylation or acylation at the ring nitrogen can also occur if it is not appropriately protected.

Q3: How can I minimize the formation of the (S)-enantiomer?

A3: Minimizing racemization is critical for maintaining the enantiomeric purity of the final product. This can be achieved by carefully controlling the reaction temperature, as higher temperatures can promote epimerization at the chiral center. The choice of base and solvent is also important; non-basic conditions or the use of sterically hindered, non-nucleophilic bases are generally preferred during critical steps. Monitoring the reaction progress and minimizing reaction times can also help in reducing the extent of racemization.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice for determining enantiomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the desired product and any isolated impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Symptom: The isolated yield of the final product is significantly lower than expected.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Cyclization Monitor the cyclization step by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction is sluggish, consider optimizing the temperature or changing the solvent.
Degradation of Product The product may be sensitive to the work-up or purification conditions. Use mild acidic or basic conditions and avoid excessive heat. Consider purification methods other than distillation, such as column chromatography or crystallization.
Side Reactions The formation of significant amounts of byproducts can lower the yield of the desired product. Refer to the byproduct troubleshooting guide below.

Issue 2: High Levels of (S)-Enantiomer Detected

  • Symptom: Chiral HPLC analysis shows a significant peak corresponding to the (S)-3-aminopyrrolidin-2-one enantiomer.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Racemization during Synthesis Identify the step where racemization is likely occurring. This is often during a step involving the removal of a proton at the chiral center. Reduce the temperature of this step and consider using a milder base or shorter reaction times.
Racemization during Work-up/Purification Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction and purification.
Contaminated Starting Material Verify the enantiomeric purity of the starting chiral precursor using an appropriate analytical method.

Issue 3: Presence of Unknown Impurities

  • Symptom: Additional peaks are observed in HPLC or GC-MS analysis that do not correspond to the starting material, product, or known byproducts.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Dehydration/Oxidation Byproducts The presence of unsaturated pyrrolidinone derivatives can result from harsh reaction conditions. Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid strong dehydrating agents if not necessary for the reaction.
Residual Solvents or Reagents Ensure that the product is thoroughly dried and that all reagents from previous steps have been effectively removed during the work-up.
Reaction with Protecting Groups Incomplete deprotection or side reactions involving the protecting groups can lead to impurities. Ensure the deprotection step goes to completion and that the protecting group is chosen to be stable under the reaction conditions of the preceding steps.

Data Presentation

Table 1: Hypothetical Impurity Profile of this compound Batches under Different Conditions

Batch IDSynthesis Conditions(R)-Product (%)(S)-Enantiomer (%)Unsaturated Byproduct (%)Other Impurities (%)
A-01Standard98.50.80.50.2
A-02High Temperature95.23.51.00.3
B-01Alternative Base99.10.40.30.2

Note: The data in this table is for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for the Cyclization Step

  • Dissolve the protected (R)-2,4-diaminobutanoic acid derivative (1 equivalent) in a suitable solvent (e.g., anhydrous THF or DMF) under an inert atmosphere.

  • Add the cyclization agent (e.g., a carbodiimide or another coupling reagent) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis of this compound

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase)

  • Mobile Phase: A mixture of n-hexane and isopropanol (ratio may need optimization, e.g., 80:20 v/v) with a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Synthesis_Pathway Start Protected (R)-2,4-diaminobutanoic acid Intermediate Activated Ester/Intermediate Start->Intermediate Activation Product This compound Intermediate->Product Intramolecular Cyclization Byproduct1 (S)-3-aminopyrrolidin-2-one Intermediate->Byproduct1 Racemization Byproduct2 Unsaturated Pyrrolidinone Product->Byproduct2 Dehydration/ Oxidation

Caption: Synthetic pathway and potential byproduct formation.

Technical Support Center: Synthesis of Chiral 3-Aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of racemization during the synthesis of 3-aminopyrrolidin-2-one. Maintaining the desired stereochemistry at the C3 position is critical for its application as a chiral building block in pharmaceuticals.

Troubleshooting Guide: Racemization of 3-Aminopyrrolidin-2-one

This guide addresses the common problem of loss of enantiomeric purity during the synthesis of 3-aminopyrrolidin-2-one.

Problem: Significant racemization detected in the final 3-aminopyrrolidin-2-one product.

The primary cause of racemization in 3-aminopyrrolidin-2-one is the abstraction of the acidic proton at the chiral C3 carbon, which is alpha to the carbonyl group. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of enantiomers.[1][2] Both acidic and basic conditions can facilitate this process.[1][3]

Troubleshooting Workflow

G cluster_solutions Corrective Actions start High Racemization Detected check_conditions Review Reaction Conditions: - pH (Base/Acid) - Temperature - Reaction Time start->check_conditions check_reagents Examine Reagents: - Base/Acid Strength - Protecting Groups - Solvents check_conditions->check_reagents solution_base Use Weaker, Non-nucleophilic Base (e.g., NMM instead of NaOH) check_conditions->solution_base Harsh Base? solution_temp Lower Reaction Temperature check_conditions->solution_temp High Temp? solution_time Reduce Reaction Time check_conditions->solution_time Prolonged Time? purification Analyze Purification Method: - Temperature - pH of Solvents/Silica check_reagents->purification solution_pg Use Stable Protecting Groups (e.g., Boc, Cbz) check_reagents->solution_pg Labile PG? solution_solvent Use Aprotic Solvents check_reagents->solution_solvent Protic Solvent? solution_purification Neutralize Purification Media Avoid High Temperatures purification->solution_purification Extreme pH/Temp?

Caption: Troubleshooting workflow for racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for 3-aminopyrrolidin-2-one?

A1: The primary mechanism is the deprotonation of the hydrogen atom at the C3 chiral center, which is acidic due to its position alpha to the lactam carbonyl group. This forms a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to the formation of both enantiomers and thus a racemic mixture.[1][2] This process can be catalyzed by both acids and bases.[1][3]

G R_enantiomer (R)-3-Aminopyrrolidin-2-one Enolate Planar Enolate (Achiral Intermediate) R_enantiomer->Enolate + Base (- H+) Enolate->R_enantiomer + H+ S_enantiomer (S)-3-Aminopyrrolidin-2-one Enolate->S_enantiomer + H+ S_enantiomer->Enolate + Base (- H+)

Caption: Mechanism of base-catalyzed racemization.

Q2: Which reaction conditions are most likely to cause racemization?

A2: High temperatures, prolonged reaction times, and the presence of strong acids or bases are the most significant factors that promote racemization.[4] For instance, using strong bases like sodium hydroxide or sodium methoxide for deprotection or cyclization steps can readily cause epimerization.[2]

Q3: How can I synthesize 3-aminopyrrolidin-2-one while preserving its stereochemical integrity?

A3: Starting with a chiral precursor, such as a protected form of (S)- or (R)-2,4-diaminobutanoic acid or (S)-asparagine, is a common strategy.[5] It is crucial to use mild reaction conditions throughout the synthesis, especially during the cyclization step to form the lactam ring. Employing weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or using coupling reagents that operate under neutral or near-neutral conditions can help prevent racemization.[6]

Q4: Can the choice of protecting group for the 3-amino group influence racemization?

A4: Yes. The protecting group can influence the acidity of the C3 proton. Electron-withdrawing protecting groups can increase the acidity, making the proton easier to abstract. However, the stability of the protecting group under the reaction conditions is more critical. It is important to choose a protecting group (e.g., Boc or Cbz) that is stable during the synthesis and can be removed under mild conditions that do not induce racemization.

Q5: How can I accurately determine the enantiomeric excess (e.e.) of my 3-aminopyrrolidin-2-one sample?

A5: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[7][8][9] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Data Summary

The following table summarizes the key factors influencing racemization during the synthesis of 3-aminopyrrolidin-2-one and the recommended strategies to maintain chiral purity.

FactorHigh Risk ConditionRecommended Strategy to Minimize Racemization
Base Strong bases (e.g., NaOH, KOH, NaOMe)Use weaker, sterically hindered bases (e.g., N-methylmorpholine, collidine).[6]
Acid Strong acids (e.g., concentrated HCl, H2SO4)Use mild acidic conditions or avoid acid catalysis where possible.
Temperature Elevated temperatures (> room temp.)Conduct reactions at lower temperatures (e.g., 0 °C to room temperature).[4]
Reaction Time Prolonged reaction timesMonitor the reaction closely and minimize the reaction time.
Solvent Protic solvents (e.g., methanol, ethanol)Use aprotic solvents (e.g., THF, DCM, DMF) to reduce proton exchange.[4]
Protecting Group Groups removed under harsh conditionsSelect protecting groups (e.g., Boc, Cbz) that can be cleaved under mild, non-racemizing conditions.

Experimental Protocols

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline for determining the enantiomeric purity of 3-aminopyrrolidin-2-one. Specific parameters may need to be optimized for your instrument and chiral column.

  • Sample Preparation:

    • Prepare a stock solution of your 3-aminopyrrolidin-2-one sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic 3-aminopyrrolidin-2-one standard at the same concentration to identify the retention times of both enantiomers.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) is often effective for separating amine-containing chiral compounds.

  • Chromatographic Conditions (Starting Point for Optimization):

    • Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A typical starting ratio could be 90:10 (Hexane:Isopropanol) + 0.1% DEA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the compound absorbs (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers and to ensure the column is providing baseline separation.

    • Inject your sample.

    • Integrate the peak areas for both enantiomers in your sample chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_calc Data Analysis prep_sample Dissolve Sample in Mobile Phase (1 mg/mL) inject_sample Inject Sample prep_sample->inject_sample prep_racemic Prepare Racemic Standard inject_racemic Inject Racemic Standard (Determine Retention Times) prep_racemic->inject_racemic acquire_data Acquire Chromatogram inject_sample->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate_ee Calculate % e.e. integrate->calculate_ee

Caption: Workflow for e.e. determination by Chiral HPLC.

References

Technical Support Center: Chiral Aminopyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chiral aminopyrrolidinones, with a focus on improving reaction yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and enantioselectivity in a chiral aminopyrrolidinone synthesis?

A1: The key factors that significantly impact the success of chiral aminopyrrolidinone synthesis are the choice of catalyst, solvent, reaction temperature, and the nature of the starting materials. The catalyst, whether it's a metal complex or an organocatalyst, plays a pivotal role in creating a chiral environment to favor the formation of one enantiomer.[1] Solvents can influence catalyst activity and the stability of transition states, while temperature affects reaction rates and selectivity.[1]

Q2: How do I choose the appropriate chiral catalyst for my reaction?

A2: The selection of a chiral catalyst is highly dependent on the specific reaction and substrates. For asymmetric reactions like the aldol or Michael addition, proline and its derivatives are widely used organocatalysts.[1][2] For 1,3-dipolar cycloadditions, chiral metal-ligand complexes, such as those involving copper with chiral ligands, are commonly employed to achieve high enantioselectivity.[3] It is often necessary to screen a variety of catalysts to find the optimal one for a specific transformation.[1]

Q3: Can the protecting group on the nitrogen atom affect the reaction outcome?

A3: Yes, the choice of the nitrogen protecting group (e.g., Boc, Cbz) can significantly influence the reactivity and stereochemical course of the reaction. A protecting group can prevent undesirable side reactions at the nitrogen atom, such as over-alkylation.[4] The stability of the protecting group under the reaction conditions and the ease of its removal in subsequent steps are crucial considerations.[5]

Q4: What are the common methods for purifying chiral aminopyrrolidinones?

A4: Purification of chiral aminopyrrolidinones typically involves chromatographic techniques. Flash column chromatography on silica gel is a standard method for separating the desired product from reaction impurities.[6] For separating enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[7] Other methods like Supercritical Fluid Chromatography (SFC) are also gaining popularity as a cost-effective alternative.

Troubleshooting Guides

Issue 1: Low Product Yield

Symptoms:

  • Low recovery of the desired aminopyrrolidinone after purification.

  • Presence of significant amounts of starting materials or unidentifiable byproducts in TLC or LC-MS analysis.

Potential Cause Troubleshooting Steps & Preventative Measures
Catalyst Deactivation Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing catalyst loading or using a more robust catalyst.[1]
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, concentration, and reaction time. A lower temperature may improve selectivity but might require a longer reaction time.[1]
Poor Quality of Reagents or Solvents Use high-purity, anhydrous solvents and reagents. Impurities, especially water, can quench catalysts and reagents.[8]
Substrate Decomposition If starting materials are unstable under the reaction conditions, consider using milder conditions (e.g., lower temperature, weaker base) or a more reactive catalyst to shorten the reaction time.[8]
Inefficient Purification Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation. Ensure the product is not degrading on the silica gel.
Issue 2: Poor Stereoselectivity (Low Diastereoselectivity or Enantioselectivity)

Symptoms:

  • Formation of multiple stereoisomers, as observed by NMR or chiral HPLC.

  • Low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).

Potential Cause Troubleshooting Steps & Preventative Measures
Suboptimal Catalyst Screen a range of chiral catalysts or ligands. Subtle changes in the catalyst structure can have a profound impact on stereoselectivity.[1]
Inappropriate Solvent The polarity and steric bulk of the solvent can influence the transition state geometry. Experiment with different solvents to find the optimal one for stereocontrol.[1]
Incorrect Temperature Reaction temperature can affect the energy difference between diastereomeric transition states. Lowering the temperature often enhances selectivity.[1]
Chiral Auxiliary Mismatch If using a chiral auxiliary, ensure it is appropriate for the desired transformation and that its removal does not lead to racemization.[7][9]
Racemization During Workup or Purification Avoid harsh acidic or basic conditions during workup if the product is susceptible to racemization. Analyze the stereochemical purity before and after purification.

Data Presentation

Table 1: Comparison of Chiral Amine Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde [1]

CatalystCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
L-Proline10DMSO99>99:196
(S)-2-(Trifluoromethyl)pyrrolidine10DMSO9594:694
(S)-2-(Diphenylmethyl)pyrrolidine10DMSO9293:793
2-Methylpyrrolidine-----

Table 2: Asymmetric Aldol Reaction of an Oxazolidinone with Various Aldehydes [7]

AldehydeYield (%)Diastereomeric Excess (de, %)
Acetaldehyde70>99
Isobutyraldehyde71>99
Isovaleraldehyde73>99
Benzaldehyde80>99

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides[3]

This protocol describes a general procedure for the synthesis of chiral pyrrolidines via a copper-catalyzed [3+2] cycloaddition.

Materials:

  • Copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆) (5 mol%)

  • Chiral ligand (e.g., a chiral bisoxazoline (BOX) or phosphine ligand) (5.5 mol%)

  • Azomethine ylide precursor (imine of a glycine ester) (1.2 equiv)

  • Electron-deficient alkene (e.g., fluorinated styrene derivative) (1.0 equiv)

  • Base (e.g., DBU)

  • Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the copper(I) precatalyst and the chiral ligand in the anhydrous solvent in a reaction vessel.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Add the azomethine ylide precursor and the alkene to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the base dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Organocatalytic Asymmetric Michael Addition[6]

This protocol outlines a general procedure for an asymmetric Michael addition catalyzed by a chiral Lewis acid.

Materials:

  • (S)-BINOL (1 equiv)

  • LiAlH₄ solution (1M in THF)

  • Diethyl malonate (1 equiv)

  • Cyclopentenone (1 equiv)

  • Anhydrous THF

Procedure:

  • To a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.

  • Purge the flask with N₂ and add 9 mL of anhydrous THF.

  • Cool the reaction mixture to 0°C and add 0.5 mL of LiAlH₄ solution dropwise under stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of cyclopentenone.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling, quench the reaction carefully with water and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction add_catalyst Add Chiral Catalyst & Ligand setup_reaction->add_catalyst add_reactants Add Substrates (Imine & Alkene) add_catalyst->add_reactants initiate Initiate Reaction (e.g., add base) add_reactants->initiate monitor Monitor Progress (TLC/LC-MS) initiate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Structure (NMR, MS) purify->characterize analyze_stereo Determine Stereoselectivity (Chiral HPLC) characterize->analyze_stereo

General experimental workflow for chiral aminopyrrolidinone synthesis.

michael_addition_mechanism cluster_activation Catalyst Activation cluster_addition Michael Addition cluster_cyclization Cyclization & Product Formation catalyst Chiral Catalyst (e.g., Proline derivative) enamine Chiral Enamine Intermediate catalyst->enamine ketone Ketone ketone->enamine iminium_ion Iminium Ion Intermediate enamine->iminium_ion Nucleophilic Attack enamine->iminium_ion michael_acceptor Michael Acceptor (α,β-unsaturated compound) michael_acceptor->iminium_ion hydrolysis Hydrolysis iminium_ion->hydrolysis product Chiral Aminopyrrolidinone Product hydrolysis->product catalyst_regen Catalyst Regeneration hydrolysis->catalyst_regen catalyst_regen->catalyst Recycled

Organocatalytic Michael addition pathway for aminopyrrolidinone synthesis.

References

Technical Support Center: Stability of the Aminopyrrolidinone Lactam Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the aminopyrrolidinone lactam ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving aminopyrrolidinone-containing compounds.

Issue 1: Unexpected Degradation of the Aminopyrrolidinone Compound in Solution

  • Question: My aminopyrrolidinone-containing compound is degrading in my aqueous formulation. What are the likely causes and how can I prevent it?

  • Answer: The primary cause of degradation for the aminopyrrolidinone lactam ring in aqueous solutions is hydrolysis. This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the five-membered ring to form a γ-aminobutyric acid derivative.[1]

    Troubleshooting Steps:

    • pH Monitoring and Control: The rate of hydrolysis is highly dependent on the pH of the solution. Determine the pH at which your compound exhibits maximum stability, which is often in the neutral to slightly acidic range for similar lactam structures.[2] It is crucial to use a well-buffered system to maintain the optimal pH.

    • Temperature Control: Elevated temperatures significantly accelerate the rate of hydrolysis. Store solutions at reduced temperatures (e.g., 2-8 °C) whenever possible to minimize degradation.

    • Solvent Selection: If the experimental design allows, consider using a co-solvent to reduce the water activity, which can slow down hydrolysis. Ensure the chosen co-solvent is compatible with your compound and does not introduce other stability issues.

    • Exclusion of Catalysts: Be aware that certain buffer species can act as catalysts for hydrolysis.[3] If you observe unexpected degradation, consider changing the buffer system. Metal ions can also catalyze degradation, so using high-purity water and reagents is recommended.[2]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Stress Testing

  • Question: I am performing forced degradation studies on my aminopyrrolidinone derivative, and I see several new peaks in my HPLC chromatogram. How do I identify these degradation products?

  • Answer: The appearance of new peaks is expected during forced degradation studies and indicates the formation of degradation products. The identity of these products will depend on the stress conditions applied (e.g., acid, base, oxidation, heat, light).

    Troubleshooting and Identification Workflow:

    • Systematic Approach: Analyze samples from each stress condition separately to correlate the appearance of specific peaks with the applied stress. This will provide clues about the nature of the degradation product (e.g., a peak appearing only under oxidative stress is likely an oxidation product).

    • Mass Spectrometry (MS) Analysis: Hyphenated techniques like LC-MS are invaluable for identifying degradation products. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products. Tandem MS (MS/MS) can be used to fragment the degradation products, providing structural information based on the fragmentation pattern.[4][5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the impurity followed by NMR analysis is often necessary.[6][7][8][9][10] NMR can provide detailed information about the connectivity of atoms in the molecule.

    • Literature Review: Search for literature on the degradation of similar aminopyrrolidinone or pyrrolidinone structures. The degradation pathways of related compounds can provide insights into the likely structures of your degradation products.

Issue 3: Poor Mass Balance in Stability Studies

  • Question: After analyzing my stability samples, the decrease in the parent compound concentration does not correspond to the increase in the concentration of the observed degradation products. What could be the reason for this poor mass balance?

  • Answer: Poor mass balance in stability studies can be a complex issue with several potential causes. It is crucial to investigate this thoroughly as it may indicate the formation of undetected degradation products or issues with the analytical method.

    Potential Causes and Solutions:

    • Non-Chromophoric Degradation Products: Your primary analytical method (e.g., HPLC-UV) may not be able to detect all degradation products. Some degradation pathways might lead to products that lack a UV chromophore. In this case, using a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in parallel with UV detection can help identify non-chromophoric species.

    • Volatile Degradation Products: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. Headspace gas chromatography (GC) can be used to analyze for volatile degradation products.

    • Precipitation of Degradants: Degradation products may be poorly soluble in the analytical mobile phase and precipitate out of solution, leading to their underestimation. Inspect your samples for any visible precipitation. Modifying the mobile phase composition or the sample diluent might be necessary to ensure all components remain in solution.

    • Adsorption to Container Surfaces: Highly reactive or "sticky" degradation products may adsorb to the surfaces of sample vials or other components of the analytical system. Using silanized vials or different vial materials can sometimes mitigate this issue.

    • Inadequate Chromatographic Separation: Some degradation products may be co-eluting with the parent peak or other impurities, leading to inaccurate quantification. Re-evaluation and optimization of the chromatographic method are necessary to ensure adequate separation of all components.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of the aminopyrrolidinone lactam ring?

A1: The aminopyrrolidinone lactam ring is susceptible to several degradation pathways:

  • Hydrolysis: This is the most common degradation pathway in the presence of water. The lactam ring can be opened under both acidic and basic conditions to form the corresponding γ-aminobutyric acid derivative.[1]

  • Oxidation: The pyrrolidinone ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or ring-opened products. The specific oxidation products will depend on the oxidizing agent and the substituents on the ring.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. The specific photochemical reactions will depend on the structure of the molecule and the presence of chromophores.

  • Thermal Degradation: At elevated temperatures, the aminopyrrolidinone ring can undergo various degradation reactions, including decarboxylation or more complex fragmentation.

Q2: How can I perform a forced degradation study for my aminopyrrolidinone compound?

A2: A forced degradation study, also known as stress testing, is performed to identify potential degradation products and to establish the stability-indicating nature of your analytical method. A typical study involves subjecting the compound to the following conditions:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C).[11]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C).[11]

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.[11]

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).

  • Photodegradation: Exposing the compound (solid or in solution) to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[11]

The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[11]

Q3: What are the key parameters to validate for a stability-indicating HPLC method?

A3: According to ICH guidelines, a stability-indicating HPLC method should be validated for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by showing that the peaks of the parent compound and its degradation products are well-resolved.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

The following table summarizes representative stability data for lactam-containing compounds under various stress conditions. Note that specific degradation rates will be highly dependent on the exact structure of the aminopyrrolidinone derivative and the experimental conditions.

Stress ConditionCompound ClassConcentrationTemperature (°C)pHHalf-life (t½)Primary Degradation ProductReference
Acid Hydrolysisβ-Lactam Antibiotic1 mg/mL351.0~25 hoursRing-opened product[12]
Base Hydrolysisγ-ButyrolactamN/AN/ABasicSlower than β-propiolactamRing-opened product[13]
Neutral HydrolysisAmoxicillinN/A310.15 K7.0Slower than acidic/basicRing-opened product[12]
OxidationN-MethylpyrrolidoneN/AN/AN/AN/AN-methylsuccinimide, Ring-opened products[14]
Thermal DegradationVarious Drugs with PVPSolid>100N/AVariesVaries[15][16]
PhotodegradationVarious NSAIDsSolutionAmbientN/AVariesVaries[17]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on an aminopyrrolidinone-containing compound.

  • Sample Preparation: Prepare a stock solution of the aminopyrrolidinone compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for a predetermined time.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a predetermined time.

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for a predetermined time.

    • At each time point, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound in a quartz cuvette or a thin layer of the solid compound on a petri dish to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At each time point, prepare samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method for an aminopyrrolidinone derivative. Method optimization will be required for specific compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the aminopyrrolidinone compound (e.g., scan from 200-400 nm to find the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent that is compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

Mandatory Visualization

Hydrolytic_Degradation_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Aminopyrrolidinone Aminopyrrolidinone (Lactam Ring Intact) TransitionState_Acid Protonated Carbonyl Intermediate Aminopyrrolidinone->TransitionState_Acid H+, H2O TransitionState_Base Tetrahedral Intermediate Aminopyrrolidinone->TransitionState_Base OH- RingOpenedProduct γ-Aminobutyric Acid Derivative TransitionState_Acid->RingOpenedProduct TransitionState_Base->RingOpenedProduct H2O Experimental_Workflow Start Start: Aminopyrrolidinone Compound Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Analysis HPLC-UV Analysis Forced_Degradation->HPLC_Analysis Peak_Identification Peak Identification HPLC_Analysis->Peak_Identification LCMS_Analysis LC-MS/MS Analysis Peak_Identification->LCMS_Analysis NMR_Analysis NMR Spectroscopy (for major degradants) Peak_Identification->NMR_Analysis Structure_Elucidation Structure Elucidation of Degradation Products LCMS_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation Method_Validation Stability-Indicating Method Validation Structure_Elucidation->Method_Validation End End: Stable Formulation & Shelf-life Determination Method_Validation->End Oxidative_Degradation_Pathway Aminopyrrolidinone Aminopyrrolidinone Hydroxylated_Intermediate Hydroxylated Pyrrolidinone Aminopyrrolidinone->Hydroxylated_Intermediate [O] Succinimide_Derivative Succinimide Derivative Hydroxylated_Intermediate->Succinimide_Derivative Further Oxidation Ring_Opened_Product Ring-Opened Oxidative Product Hydroxylated_Intermediate->Ring_Opened_Product Ring Cleavage

References

Overcoming side reactions in 3-aminopyrrolidin-2-one derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-aminopyrrolidin-2-one derivatization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when derivatizing 3-aminopyrrolidin-2-one?

A1: The primary side reactions encountered involve the two distinct nitrogen atoms in the molecule: the primary amine at the C3 position and the secondary amide (lactam) nitrogen. Key side reactions include:

  • Di-acylation: Acylation occurring at both the C3-amino group and the N1-lactam nitrogen, particularly under harsh conditions.

  • Racemization: Loss of stereochemical integrity at the C3 chiral center, leading to a mixture of enantiomers, often promoted by strong bases or high temperatures.[1]

  • Dimerization/Polymerization: Intermolecular reactions where the amino group of one molecule attacks an activated functional group on another, which can be a significant issue with bifunctional molecules.[2]

  • Formation of Pyrrole Byproducts: Dehydrogenation of the pyrrolidinone ring can occur under certain catalytic or oxidative conditions, leading to aromatic pyrrole impurities.[3]

Q2: My reaction is producing a significant amount of a di-acylated byproduct. How can I improve selectivity for mono-acylation at the C3-amine?

A2: Achieving selective mono-acylation on the more nucleophilic C3-amine is critical. The lactam nitrogen can also be acylated, leading to undesired byproducts.

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the mass of the starting material plus two acyl groups.

  • ¹H NMR spectra may show two distinct sets of signals for the acyl group or a downfield shift of the lactam N-H proton is absent.

Troubleshooting Steps:

  • Protect the Lactam Nitrogen: The most robust strategy is to protect the lactam nitrogen before C3-amine derivatization. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose as it is stable under many coupling conditions and can be removed with acid.[3][4]

  • Control Stoichiometry and Addition: Use the acylating agent as the limiting reagent (typically 1.0-1.1 equivalents). Add the acylating agent slowly to the reaction mixture at a low temperature to control reactivity.

  • Optimize Reaction Conditions:

    • Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the reactivity of the less nucleophilic lactam nitrogen.[1]

    • Base Selection: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIEA) instead of stronger, less hindered bases that can promote N-acylation of the lactam.[1]

Q3: I am observing racemization at the C3 position. What are the causes and how can I prevent it?

A3: Racemization involves the loss of stereochemical purity at the chiral C3 center. This is a common issue in peptide synthesis and related amine acylations.[5]

Symptoms:

  • Chiral HPLC analysis shows two enantiomeric peaks instead of one.

  • Optical rotation measurements are lower than expected or zero.

Troubleshooting Steps:

  • Choice of Coupling Reagent: If coupling a carboxylic acid, avoid over-activation. Use coupling reagents known to suppress racemization, such as HATU or COMU, in combination with a base like DIEA.

  • Base Strength and Amount: Strong bases can deprotonate the C3 proton, leading to racemization. Use the minimum necessary amount of a hindered base (1-2 equivalents).[1]

  • Temperature Control: Maintain low temperatures (e.g., 0 °C) throughout the activation and coupling steps, as higher temperatures accelerate racemization.[1]

  • Minimize Activation Time: Add the 3-aminopyrrolidin-2-one to the activated carboxylic acid species as soon as it is formed. Prolonged exposure of the activated intermediate increases the risk of side reactions.[1] One study noted that epimerization during derivatization was negligible under their optimized conditions.[6]

Q4: My reaction yield is low, and I have difficulty purifying the product from the starting material. What can I do?

A4: Low yields and purification challenges often stem from incomplete reactions and similarities in the physical properties of the starting material and the desired product.

Troubleshooting Steps:

  • Drive the Reaction to Completion: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed. If the reaction stalls, a slight excess of the acylating agent or an extended reaction time at a controlled temperature may be necessary.

  • Use Protecting Groups: Introducing a protecting group, such as Boc, not only prevents side reactions but also significantly alters the polarity of the molecule.[7][8] This change makes chromatographic separation of the protected intermediate from non-polar impurities easier. Subsequent deprotection yields the pure product, which can then be more easily separated from the protected starting material.

  • Optimize Chromatography:

    • Column: Use high-quality silica gel for flash chromatography.

    • Solvent System: A gradient elution is often effective. Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.[9]

    • Visualization: The amide products may not be strongly UV-active unless the derivatizing agent contains a chromophore. Use staining agents like potassium permanganate or ninhydrin (if the C3-amine is still free) for TLC visualization.

Data & Protocols

Table 1: Common Protecting Groups for 3-Aminopyrrolidin-2-one
Protecting GroupReagentIntroduction ConditionsDeprotection ConditionsReference
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, DMAP), Solvent (e.g., CH₂Cl₂, THF), Room TempStrong acid (e.g., TFA in CH₂Cl₂, HCl in Dioxane)[4][7]
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), 0 °C to RTCatalytic hydrogenation (H₂, Pd/C), HBr in Acetic Acid[4][10]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), Room TempBase (e.g., 20% Piperidine in DMF)[4][7]
Experimental Protocol: Selective N-Acylation via Lactam Protection

This protocol describes the acylation of the C3-amino group, using a Boc group to protect the lactam nitrogen and prevent di-acylation.

Step 1: N1-Lactam Protection

  • Dissolve 3-aminopyrrolidin-2-one (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-Boc-3-aminopyrrolidin-2-one by flash column chromatography (typically using an ethyl acetate/hexanes gradient) to yield the protected intermediate.

Step 2: C3-Amine Acylation

  • Dissolve the N-Boc-3-aminopyrrolidin-2-one (1.0 eq.) and a non-nucleophilic base such as triethylamine (NEt₃, 1.2 eq.) in anhydrous CH₂Cl₂.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.05 eq.) or acid anhydride (1.05 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the di-protected product by flash column chromatography.

Step 3: N1-Lactam Deprotection

  • Dissolve the purified, di-protected product in CH₂Cl₂.

  • Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v) or a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure (co-evaporation with a solvent like toluene may be necessary for HCl salts) to yield the final mono-acylated product.

Visualizations

Experimental Workflow

G cluster_0 Synthesis Pathway Start 3-Aminopyrrolidin-2-one Protect Step 1: N1-Lactam Protection (e.g., with Boc) Start->Protect Optional but Recommended Derivatize Step 2: C3-Amine Derivatization (Acylation) Start->Derivatize Direct Route (Risk of Di-acylation) Protect->Derivatize Deprotect Step 3: N1-Lactam Deprotection (e.g., TFA) Derivatize->Deprotect If protection was used Purify Purification (Chromatography) Derivatize->Purify Deprotect->Purify Product Final Mono-derivatized Product Purify->Product

Caption: General workflow for selective derivatization.

Troubleshooting Guide

G Start Unsatisfactory Reaction? Impurity Major Impurity Observed? Start->Impurity Yes LowYield Low Yield? Start->LowYield No Diacylation Di-acylation Product Impurity->Diacylation Mass = SM + 2*Acyl Dimer Dimer/Polymer Impurity->Dimer High MW Impurity Racemic Racemization? LowYield->Racemic No SM Unreacted Starting Material LowYield->SM Yes ChiralLoss Loss of Optical Purity Racemic->ChiralLoss Yes Sol_Protect Solution: - Protect Lactam (Boc) - Control Stoichiometry - Lower Temperature Diacylation->Sol_Protect Sol_Dilute Solution: - Use High Dilution - Protect one functional group Dimer->Sol_Dilute Sol_Force Solution: - Increase Reaction Time - Check Reagent Quality - Optimize Temperature SM->Sol_Force Sol_Mild Solution: - Use Hindered Base (DIEA) - Lower Temperature (0°C) - Use Non-racemizing  Coupling Agents ChiralLoss->Sol_Mild

Caption: Decision tree for troubleshooting common issues.

Reaction Pathway: Mono- vs. Di-acylation

G Start 3-Aminopyrrolidin-2-one Product_Mono Desired Product (C3-Acylated) Start->Product_Mono Desired Pathway (fast) Product_Di Side Product (N1, C3-Di-acylated) Start->Product_Di Side Pathway (slower) Reagent + Acyl-X Product_Mono->Product_Di Further Acylation (slow) Conditions_Good Mild Conditions (Low Temp, Hindered Base) Product_Mono->Conditions_Good Conditions_Harsh Harsh Conditions (High Temp, Strong Base) Product_Di->Conditions_Harsh

Caption: Competing reaction pathways in acylation.

References

Technical Support Center: Optimization of Aminopyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminopyrrolidinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing aminopyrrolidinone scaffolds? A1: Common strategies include the multi-step synthesis starting from protected amino acids like N-Boc-L-proline, which involves reduction, functional group interconversion, and subsequent amination.[1] Other routes involve the ammonolysis of γ-butyrolactone at high temperatures and pressures, or the [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile to construct the pyrrolidine ring.[2][3] Fermentation-derived succinic acid ammonium salt is also a precursor for renewable N-methyl pyrrolidinone (NMP) or 2-pyrrolidinone (2P) via heterogeneous catalysis.[4]

Q2: How can I effectively monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is a crucial technique for monitoring the consumption of starting materials and the formation of products throughout the synthesis.[1][5] For more detailed analysis and confirmation of product identity and purity, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[6][7]

Q3: What are the most prevalent side reactions to be aware of during pyrrolidinone synthesis? A3: The two most common undesired side reactions involving the pyrrolidinone core are dehydrogenation to form pyrrole byproducts and ring-opening via hydrolysis.[7] Dehydrogenation can be caused by certain metal catalysts or high temperatures, while ring-opening is often induced by strong acidic or basic conditions.[7] Other potential side reactions include the formation of over-reduced byproducts during reduction steps and elimination byproducts during mesylation or tosylation steps.[1]

Q4: Can protecting groups be used to prevent side reactions? A4: Yes, protecting the pyrrolidinone nitrogen with a suitable group, such as Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl), can be an effective strategy.[1][7] This can modulate the ring's reactivity and prevent unwanted reactions at the nitrogen atom. The choice of protecting group must be compatible with subsequent reaction conditions and allow for selective removal.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields are a common problem that can be attributed to several factors. A systematic approach is necessary for diagnosis.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure reagents are used in the correct stoichiometric ratios; for some reactions, an excess of one reagent may be required.[1][8] Extend the reaction time and continue to monitor via TLC until the starting material is fully consumed.[1] If the reaction has stalled, a moderate increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions.[][10]

  • Reagent/Catalyst Degradation: Reagents, solvents, or catalysts may be impure or degraded.

    • Solution: Use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions. Ensure reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.[5] Verify the activity of the catalyst; in some cases, catalyst poisoning by impurities from starting materials can inhibit the reaction.[4]

  • Suboptimal Temperature: The reaction temperature may be too high or too low.

    • Solution: An optimal temperature often exists that balances reaction rate and selectivity.[10] Running the reaction at a lower temperature can sometimes enhance selectivity and reduce byproduct formation, albeit at the cost of a longer reaction time.[5] Conversely, some reactions require heating or reflux to proceed efficiently.[11]

  • Product Loss During Work-up: The desired product may be lost during extraction or purification.

    • Solution: Aminopyrrolidinones can be polar. Ensure thorough extraction from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.[1] Salting out the aqueous layer with brine can also improve the efficiency of organic extraction.[1] Review the purification method (e.g., column chromatography) to ensure the chosen solvent system is optimal for separating the product from impurities without significant loss.

Issue 2: Formation of Significant Impurities or Byproducts

Question: My final product is contaminated with significant impurities. How can I minimize their formation?

Answer: The presence of impurities often points to competing side reactions.

  • Dehydrogenation (Pyrrole Formation): This is characterized by aromatic signals in the ¹H NMR spectrum.[7]

    • Cause: Often occurs at elevated temperatures, especially in the presence of transition metal catalysts like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru).[7]

    • Solution: Conduct the reaction at the lowest feasible temperature.[7] If a metal catalyst is required, consider screening for a less active one or exploring metal-free alternatives. Stop the reaction as soon as the starting material is consumed to minimize over-oxidation.[7]

  • Ring-Opening (Hydrolysis): This results in a highly polar byproduct containing both a carboxylic acid and an amine.[7]

    • Cause: Exposure to strong acidic or basic conditions during the reaction or work-up.[2][7]

    • Solution: Maintain neutral or near-neutral pH conditions where possible. If an acid or base is required, use the mildest reagent that can effect the transformation and carefully control the stoichiometry and addition rate.

  • Elimination Byproducts: The formation of an alkene is common during the conversion of an alcohol to a leaving group (e.g., mesylate) followed by nucleophilic substitution.[1]

    • Solution: Maintain low temperatures (e.g., 0 °C) during the activation step (e.g., addition of methanesulfonyl chloride). Ensure slow addition of reagents to control the reaction exotherm.

Issue 3: Poor Stereoselectivity in Asymmetric Synthesis

Question: I am observing a poor diastereomeric ratio (d.r.) or low enantiomeric excess (e.e.). How can I improve stereocontrol?

Answer: Stereoselectivity is highly sensitive to reaction conditions.

  • Suboptimal Solvent: Solvent polarity and its ability to coordinate with reagents and catalysts can dramatically influence the transition state geometry.[5]

    • Solution: Screen a range of solvents with varying polarities (e.g., THF, ethanol, methanol, toluene).[12][13] In some 1,3-dipolar cycloadditions, moving from polar protic solvents (methanol) to more sterically hindered alcohols (isopropanol) has been shown to improve selectivity.[5]

  • Incorrect Temperature: Temperature affects the energy difference between diastereomeric transition states.

    • Solution: Optimize the reaction temperature. Lowering the temperature is a common strategy to enhance selectivity, as it magnifies the small energy differences between competing reaction pathways.[5]

  • Inappropriate Catalyst System: The choice of catalyst, ligand, and metal-to-ligand ratio is critical in catalytic asymmetric reactions.[5]

    • Solution: Screen different chiral catalysts or ligands.[5] Systematically vary the metal-to-ligand ratio, as a non-linear effect on enantioselectivity is sometimes observed.[5] Ensure the catalyst is not contaminated with water or other impurities that could inhibit its function.[5]

Data Presentation: Influence of Reaction Parameters

Table 1: Effect of Solvent on Pyrrolin-2-one Synthesis Yield and Time Data adapted from a multicomponent synthesis under ultrasound irradiation.[13]

EntrySolventTime (min)Yield (%)
1Water4065
2Ethanol1589
3Water-Ethanol (1:1)3072
4Methanol2581
5Dichloromethane3575
6Acetonitrile3078

Table 2: General Temperature Optimization Guidelines

IssueTemperature AdjustmentRationaleCitation
Slow or stalled reactionIncrease temperature cautiouslyIncreases reaction rate by providing more kinetic energy for collisions.[]
Low product purity / side reactionsDecrease temperatureMinimizes decomposition and favors the desired kinetic product by increasing the energy barrier for side reactions.[1][10]
Poor stereoselectivityDecrease temperatureEnhances selectivity by amplifying the energy difference between diastereomeric transition states.[5]
Highly exothermic reactionMaintain low temperature (e.g., 0 °C or below)Helps to control the reaction rate and dissipate heat, preventing runaway reactions and byproduct formation.[10][14]

Experimental Protocols

Protocol: Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine

This protocol outlines a representative multi-step synthesis starting from N-Boc-L-proline.[1]

Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

  • Dissolve N-Boc-L-proline in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Perform an aqueous work-up, extracting the product thoroughly with ethyl acetate. Use brine to improve extraction efficiency.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure to yield crude N-Boc-L-prolinol.

Step 2: Mesylation of N-Boc-L-prolinol

  • Dissolve the crude N-Boc-L-prolinol and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C.

  • Slowly add methanesulfonyl chloride (MsCl) to the stirred solution.

  • Continue stirring at 0 °C until the reaction is complete as monitored by TLC.

  • Perform an aqueous work-up to remove the triethylamine hydrochloride salt.

  • Dry the organic layer, filter, and concentrate to yield the crude mesylate.

Step 3: Azide Substitution

  • Dissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium azide (NaN₃).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until TLC shows the reaction is complete.

  • After cooling, perform an aqueous work-up and extract the product.

Step 4: Reduction of Azide to Amine

  • Dissolve the crude azide from the previous step in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-Boc-2-(aminomethyl)pyrrolidine.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield Observed reagents Check Reagent Purity and Stoichiometry start->reagents conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagents->conditions Reagents OK reagents_bad Impure Reagents or Incorrect Stoichiometry reagents->reagents_bad Problem Found workup Evaluate Work-up and Purification Procedures conditions->workup Conditions Correct conditions_bad Suboptimal Conditions conditions->conditions_bad Problem Found sides Investigate Potential Side Reactions workup->sides Procedure Optimized workup_bad Product Loss During Extraction/Purification workup->workup_bad Problem Found sides_bad Competing Reactions Dominant sides->sides_bad Problem Found improve Yield Improved reagents_bad->improve conditions_bad->improve workup_bad->improve sides_bad->improve

Caption: Troubleshooting workflow for diagnosing low reaction yield.[15]

Synthetic_Pathway A N-Boc-L-proline B N-Boc-L-prolinol A->B Reduction (e.g., BH3-THF) C (S)-1-Boc-2- (mesyloxymethyl)pyrrolidine B->C Mesylation (MsCl, Et3N) D (S)-1-Boc-2- (azidomethyl)pyrrolidine C->D Substitution (NaN3) E (S)-1-Boc-2- (aminomethyl)pyrrolidine D->E Reduction (H2, Pd/C)

Caption: Synthetic pathway for (S)-1-Boc-2-(aminomethyl)pyrrolidine.[1]

Stereoselectivity_Optimization start Poor Stereoselectivity (d.r. or e.e.) solvent 1. Screen Solvents (Polar vs. Non-polar, Protic vs. Aprotic) start->solvent temp 2. Optimize Temperature (Typically lower T improves selectivity) solvent->temp Selectivity Improves no_change No Improvement solvent->no_change No Significant Change catalyst 3. Optimize Catalyst System (Screen ligands, vary metal:ligand ratio) temp->catalyst Selectivity Improves no_change2 No Improvement temp->no_change2 No Significant Change result Improved Stereoselectivity catalyst->result no_change3 No Improvement catalyst->no_change3 No Significant Change no_change->temp reassess Re-evaluate Substrate or Reaction Design no_change2->catalyst no_change3->reassess

References

Technical Support Center: Scalable Synthesis of (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (R)-3-aminopyrrolidin-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: The most promising scalable routes start from readily available chiral precursors to avoid costly and difficult chiral resolution steps on a large scale. The two primary approaches are:

  • Chemo-enzymatic synthesis from D-asparagine or L-aspartic acid: This method leverages the inherent chirality of amino acids. L-aspartic acid can be converted to (S)-bromide, which upon substitution and cyclization yields the desired (R)-pyrrolidinone.[1] Enzymatic hydrolysis of N-protected D-asparagine esters is also a viable method for preparative scale synthesis, offering high optical purity.[2]

  • Chemical synthesis from a chiral butane derivative: This route involves the cyclization of an optically active, appropriately substituted butane derivative. For instance, (R)-2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane can be cyclized with hydroxylamine followed by reduction to yield a protected (R)-3-aminopyrrolidine.[3]

Q2: What are the critical parameters to control during the scale-up of the cyclization step?

A2: When scaling up the intramolecular cyclization to form the pyrrolidinone ring, careful control of the following parameters is crucial:

  • Temperature: Exothermic reactions are common. A gradual temperature increase and efficient heat dissipation are necessary to prevent side reactions and ensure consistent product quality. For example, in related syntheses, temperature is carefully controlled, sometimes rising to 45-50°C during reagent addition.[3]

  • Rate of reagent addition: Slow and controlled addition of reagents, such as bases or activating agents, is critical to maintain optimal reaction conditions and minimize the formation of impurities.

  • Mixing: Efficient agitation is required to ensure homogenous reaction conditions in large reactors, which can otherwise lead to localized "hot spots" and inconsistent product quality.

Q3: How can I purify this compound on a large scale?

A3: For large-scale purification, traditional column chromatography is often impractical. The most common industrial methods include:

  • Recrystallization as a salt: The crude product can be converted to a salt, such as a hydrochloride or dihydrochloride salt, which can then be purified through recrystallization from a suitable solvent system (e.g., ethanol/water). This method is effective at removing non-basic impurities.

  • Fractional distillation under reduced pressure: If the product is thermally stable, vacuum distillation can be an effective method for separating it from less volatile or more volatile impurities.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials.

  • The opposite enantiomer (S)-3-aminopyrrolidin-2-one.

  • Byproducts from side reactions: These can include products of dehydrogenation (pyrroles) or ring-opening (γ-aminobutyric acid derivatives).

Troubleshooting Guides

Issue 1: Low Yield
Symptom Potential Cause Troubleshooting Steps & Preventative Measures
Overall yield is significantly lower than expected in lab-scale experiments.Incomplete reaction during cyclization.- Monitor the reaction progress using appropriate analytical techniques (TLC, HPLC, or NMR).- Ensure the activating agent for the leaving group is of high quality and used in the correct stoichiometric amount.- Optimize the reaction temperature and time.
Degradation of the product.- The pyrrolidinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions. Ensure pH is controlled during workup and purification.- Use a protecting group for the pyrrolidinone nitrogen if subsequent steps involve harsh conditions.
Loss of material during workup or purification.- Optimize extraction procedures to minimize losses to the aqueous phase.- For recrystallization, carefully select the solvent system to maximize recovery of the desired product.
Issue 2: Poor Enantioselectivity
Symptom Potential Cause Troubleshooting Steps & Preventative Measures
The final product has a lower than expected enantiomeric excess (ee%).Racemization during the reaction.- Some intermediates can be prone to racemization, especially under harsh basic or acidic conditions. Minimize exposure to such conditions.- In enzymatic resolutions, ensure the enzyme is highly selective and that reaction conditions (pH, temperature) are optimal for maintaining that selectivity.[2]
Chiral purity of the starting material is low.- Verify the enantiomeric purity of the starting chiral precursor (e.g., L-aspartic acid) before use.
Issue 3: Formation of Byproducts
Symptom Potential Cause Troubleshooting Steps & Preventative Measures
Presence of aromatic signals in ¹H NMR, indicating pyrrole formation.Dehydrogenation of the pyrrolidinone ring.- Avoid high temperatures for extended periods.- If using a metal catalyst (e.g., for deprotection), choose one that is less prone to promoting dehydrogenation (e.g., avoid Pd/C at high temperatures if possible).- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Mass spectrometry data indicates a product with a mass corresponding to the addition of a water molecule.Ring-opening of the lactam.- Avoid strong acidic or basic conditions, especially at elevated temperatures.- If the reaction requires basic conditions, use a non-nucleophilic base or perform the reaction at a lower temperature.

Quantitative Data

ParameterValueCompoundScaleReference
Yield >40%Benzyl protected (R)-3-aminopyrrolidinePreparative[2]
Enantiomeric Excess (ee%) >95%D-asparagine estersPreparative[2]
Yield 95%1-Allyl-N-benzylcycloheptanamine231 g[4]
Yield 90%N-Benzyl-1-(prop-2-en-1-yl)cyclohexanamine208 g[4]
Yield 41-53%MDMA5 kg[5]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis from N-protected D-asparagine Ester (Preparative Scale)

This protocol is based on the principle of enantioselective enzymatic hydrolysis, which has been shown to be effective on a preparative scale.[2]

Step 1: Enantioselective Enzymatic Hydrolysis

  • Prepare a buffered solution at a relatively low pH and add an organic co-solvent.

  • Disperse the racemic N-protected D,L-asparagine ester in the solution.

  • Add the selected protease (e.g., from a microbial source).

  • Stir the reaction at a controlled temperature, monitoring the hydrolysis by HPLC.

  • Once approximately 50% conversion is reached, stop the reaction by filtration to remove the enzyme.

  • Separate the unreacted D-ester (in the organic phase) from the hydrolyzed L-asparagine (in the aqueous phase). The D-ester is obtained with high optical purity (>95% ee).

Step 2: Cyclization to (R)-3-(N-protected)aminopyrrolidin-2-one

  • The purified N-protected D-asparagine ester is subjected to a cyclization reaction. This can be achieved through various methods, including the use of a base to promote intramolecular amide formation.

  • The specific conditions (base, solvent, temperature) will depend on the nature of the N-protecting group and the ester.

Step 3: Deprotection

  • The N-protected this compound is deprotected under conditions that do not compromise the chiral center.

  • For example, a Boc group can be removed with an acid like trifluoroacetic acid or HCl in an organic solvent. A Cbz group is typically removed by catalytic hydrogenation.

Protocol 2: Chemical Synthesis from (R)-2-(Benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane (Technical Scale)

This protocol is adapted from a patented process for the synthesis of 3-amino-pyrrolidine derivatives.[3]

Step 1: Cyclization with Hydroxylamine

  • In a large reactor, charge dimethylsulfoxide, (R)-2-(benzyloxycarbonylamino)-1,4-dimethanesulfonyloxybutane, and hydroxylamine hydrochloride.

  • Slowly add triethylamine while monitoring the temperature, which may rise to 45-50°C.

  • Maintain the reaction mixture at 55°C for several hours, monitoring for completion by HPLC or NMR.

  • Cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation of N-hydroxy-3-(benzyloxycarbonylamino)pyrrolidine

  • Prepare a cold aqueous solution of hydrochloric acid.

  • Add the reaction mass to the acidic solution, ensuring the pH is between 1.0 and 1.5.

  • Wash the aqueous layer with a mixture of ethyl acetate and n-hexane.

  • Neutralize the aqueous layer with sodium bicarbonate.

  • Extract the product with an organic solvent and concentrate to obtain the N-hydroxy intermediate.

Step 3: Reduction of the N-hydroxy group

  • The N-hydroxy-3-(benzyloxycarbonylamino)pyrrolidine is catalytically reduced to remove the hydroxy group from the nitrogen.

  • A common catalyst for this transformation is Raney nickel.[3]

  • The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol.

Step 4: Deprotection of the amino group

  • The benzyloxycarbonyl (Cbz) protecting group is removed by catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst.

Mandatory Visualizations

Scalable_Synthesis_Workflow cluster_chemoenzymatic Chemo-enzymatic Route cluster_chemical Chemical Route Racemic N-protected\nD,L-asparagine ester Racemic N-protected D,L-asparagine ester Enzymatic\nHydrolysis Enzymatic Hydrolysis Racemic N-protected\nD,L-asparagine ester->Enzymatic\nHydrolysis Protease N-protected\nD-asparagine ester\n(>95% ee) N-protected D-asparagine ester (>95% ee) Enzymatic\nHydrolysis->N-protected\nD-asparagine ester\n(>95% ee) L-asparagine L-asparagine Enzymatic\nHydrolysis->L-asparagine Cyclization Cyclization N-protected\nD-asparagine ester\n(>95% ee)->Cyclization Base N-protected\nthis compound N-protected This compound Cyclization->N-protected\nthis compound Deprotection Deprotection N-protected\nthis compound->Deprotection e.g., H₂/Pd-C This compound This compound Deprotection->this compound (R)-2-(Cbz-amino)-\n1,4-dimesyloxybutane (R)-2-(Cbz-amino)- 1,4-dimesyloxybutane Cyclization\nwith Hydroxylamine Cyclization with Hydroxylamine (R)-2-(Cbz-amino)-\n1,4-dimesyloxybutane->Cyclization\nwith Hydroxylamine Et₃N N-hydroxy-3-(Cbz-amino)\npyrrolidine N-hydroxy-3-(Cbz-amino) pyrrolidine Cyclization\nwith Hydroxylamine->N-hydroxy-3-(Cbz-amino)\npyrrolidine Reduction Reduction N-hydroxy-3-(Cbz-amino)\npyrrolidine->Reduction Raney Ni, H₂ 3-(Cbz-amino)\npyrrolidine 3-(Cbz-amino) pyrrolidine Reduction->3-(Cbz-amino)\npyrrolidine Final Product Final Product 3-(Cbz-amino)\npyrrolidine->Final Product Further Steps (not detailed in source) Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_enantio Troubleshooting Poor Enantioselectivity cluster_byproduct Troubleshooting Byproduct Formation Start Start Low Yield Low Yield Start->Low Yield Poor Enantioselectivity Poor Enantioselectivity Start->Poor Enantioselectivity Byproduct Formation Byproduct Formation Start->Byproduct Formation Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Degradation Product Degradation Low Yield->Product Degradation Loss during Workup Loss during Workup Low Yield->Loss during Workup Racemization Racemization Poor Enantioselectivity->Racemization Impure Starting Material Impure Starting Material Poor Enantioselectivity->Impure Starting Material Dehydrogenation Dehydrogenation Byproduct Formation->Dehydrogenation Ring Opening Ring Opening Byproduct Formation->Ring Opening

References

Technical Support Center: 3-Aminopyrrolidin-2-one Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-aminopyrrolidin-2-one. It focuses on addressing specific issues that may arise during the protection and deprotection of the 3-amino group.

Frequently Asked Questions (FAQs)

Q1: Which protecting groups are most commonly used for the amino group of 3-aminopyrrolidin-2-one?

A1: The most common protecting groups for primary amines, such as the one in 3-aminopyrrolidin-2-one, are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[1][] These are widely used due to their reliability and the extensive literature available on their application.[1]

Q2: How do I achieve selective protection of the exocyclic 3-amino group in the presence of the endocyclic lactam nitrogen?

A2: Selective protection is generally straightforward due to the significant difference in nucleophilicity between the primary exocyclic amine and the secondary amide (lactam) nitrogen. The lone pair of electrons on the lactam nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it much less nucleophilic.[3] Standard protection procedures for primary amines will overwhelmingly favor reaction at the 3-amino position.[4][5]

Q3: What are the key differences in stability between Boc and Cbz protecting groups?

A3: The stability profiles of Boc and Cbz groups are distinct, which is crucial for planning multi-step syntheses. This difference forms the basis of "orthogonal protection" strategies.[6]

  • Boc Group: Stable to basic conditions, catalytic hydrogenation, and nucleophiles. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl).[5][7]

  • Cbz Group: Stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[3][8]

Q4: Can I protect the lactam nitrogen as well?

A4: While the lactam nitrogen is less reactive, it can be protected, typically under more forcing conditions after the primary amine is already protected. This might be necessary for specific synthetic routes where the lactam N-H could interfere with subsequent reactions (e.g., strong bases or certain coupling reagents). However, for most applications, protection of the lactam is not required.

Troubleshooting Guides

Boc Protection & Deprotection

Q5: My Boc protection reaction is slow or incomplete. What should I do?

A5: Several factors can lead to an incomplete reaction:

  • Insufficient Reagent: Ensure at least a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O) is used.

  • Base Strength: A suitable base like triethylamine (TEA) or sodium bicarbonate is necessary to neutralize the acid formed during the reaction. For slow reactions, a stronger, non-nucleophilic base might be required.

  • Solvent: Ensure your 3-aminopyrrolidin-2-one is fully dissolved. A solvent mixture like THF/water or dioxane/water can be effective.[5]

  • Temperature: While often run at room temperature, gentle heating (e.g., to 40°C) can increase the reaction rate.[5]

Q6: I'm seeing an unexpected mass increase of +56 in my mass spectrometry results after Boc deprotection. What is happening?

A6: This mass increase corresponds to the addition of a tert-butyl group to your molecule. During acidic deprotection, the Boc group is cleaved to form a reactive tert-butyl cation.[9] This cation can alkylate nucleophilic sites on your molecule. To prevent this, add a "scavenger" like triisopropylsilane (TIS) or anisole to your deprotection mixture to trap the carbocations.[9]

Q7: My Boc deprotection with TFA in DCM is incomplete or requires very long reaction times. How can I improve it?

A7: If deprotection is sluggish, consider the following:

  • Increase Acid Concentration: You can increase the concentration of TFA, for example, from 20% to 50% in DCM.[9]

  • Alternative Acidic Systems: A 4M solution of HCl in dioxane is a common and often more potent alternative to TFA/DCM.[10]

  • Ensure Anhydrous Conditions: Water can reduce the effectiveness of the acid, so use anhydrous solvents and fresh reagents.

  • Elevated Temperature: Gentle warming can sometimes accelerate a slow deprotection, but monitor carefully for side reactions.

Cbz Protection & Deprotection

Q8: The yield of my Cbz protection is low. What are the potential causes?

A8: Low yields in Cbz protection can arise from:

  • pH Control: When using an aqueous base like sodium carbonate, the pH should be maintained between 8 and 10.[8] If the pH is too low, the benzyl chloroformate (Cbz-Cl) reagent can decompose.

  • Reagent Quality: Cbz-Cl is moisture-sensitive and should be handled accordingly.

  • Reaction Temperature: The reaction is often performed at 0°C to control reactivity and minimize side reactions.[11]

Q9: My Cbz deprotection by catalytic hydrogenolysis is not going to completion. What can I do?

A9: Incomplete hydrogenolysis can be due to several factors:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or poisoned. Ensure you are using a fresh, active catalyst. The catalyst should be handled carefully as it can be pyrophoric when dry.[12]

  • Hydrogen Source: Ensure a proper hydrogen supply, either from a hydrogen gas balloon or a hydrogenator.

  • Solvent: Solvents like methanol or ethanol are typically effective. Ensure your material is well-dissolved.[12]

  • Catalyst Poisons: Sulfur-containing compounds or other impurities can poison the catalyst. Ensure your starting material is sufficiently pure.

Quantitative Data Summary

The following tables summarize typical conditions and reported yields for Boc and Cbz protection and deprotection of amines. Note that yields are substrate-dependent and may require optimization for 3-aminopyrrolidin-2-one.

Protecting GroupReagents and ConditionsTypical Yield (%)Reference(s)
Boc (Boc)₂O, Triethylamine, CH₂Cl₂92
Boc (Boc)₂O, NaHCO₃, THF/H₂O>90[5]
Cbz Cbz-Cl, NaHCO₃, THF/H₂O, 0°C90[11]
Cbz Cbz-Cl, aq. Na₂CO₃, 0°C>90[3]

Table 1: Representative Conditions for Amine Protection.

Protecting GroupReagents and ConditionsTypical Yield (%)Reference(s)
Boc Trifluoroacetic Acid (TFA), CH₂Cl₂High[5]
Boc 4M HCl in DioxaneHigh[10]
Cbz H₂, 10% Pd/C, Methanol>95[3]
Cbz HBr in Acetic Acid~90[3]

Table 2: Representative Conditions for Amine Deprotection.

Experimental Protocols

Protocol 1: Boc Protection of 3-Aminopyrrolidin-2-one

  • Dissolve 3-aminopyrrolidin-2-one (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc-3-aminopyrrolidin-2-one.[5]

Protocol 2: Acidic Deprotection of N-Boc-3-aminopyrrolidin-2-one

  • Dissolve the N-Boc-3-aminopyrrolidin-2-one (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[9]

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]

  • The resulting amine salt can be used directly or neutralized with a mild base for subsequent steps.

Protocol 3: Cbz Protection of 3-Aminopyrrolidin-2-one

  • Dissolve 3-aminopyrrolidin-2-one (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

  • Cool the mixture to 0°C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, keeping the temperature below 5°C.[3]

  • Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Cbz-3-aminopyrrolidin-2-one.[11]

Protocol 4: Deprotection of N-Cbz-3-aminopyrrolidin-2-one by Hydrogenolysis

  • Dissolve the N-Cbz-3-aminopyrrolidin-2-one (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (H₂), typically via a balloon.

  • Stir the mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 3-aminopyrrolidin-2-one.[3]

Visual Workflow and Decision Diagrams

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start 3-Aminopyrrolidin-2-one reagents Add Protecting Group Reagent ((Boc)2O or Cbz-Cl) + Base in Solvent start->reagents reaction Stir at 0°C to RT (Monitor by TLC) reagents->reaction workup Aqueous Workup & Extraction reaction->workup product Protected Product workup->product start_deprotect Protected 3-Aminopyrrolidin-2-one deprotect_reagent Add Deprotection Reagent (e.g., TFA or H2, Pd/C) start_deprotect->deprotect_reagent reaction_deprotect Stir at RT (Monitor by TLC) deprotect_reagent->reaction_deprotect isolate Isolate Product (Filtration or Evaporation) reaction_deprotect->isolate final_product 3-Aminopyrrolidin-2-one isolate->final_product

Fig. 1: General experimental workflow for protection and deprotection.

G start Choose Protecting Group q1 Are subsequent steps acid-sensitive? start->q1 q2 Are subsequent steps base-sensitive? q1->q2 No cbz Use Cbz Group q1->cbz Yes q3 Are reducible groups present (e.g., alkenes, alkynes)? q2->q3 Yes q2->cbz No boc Use Boc Group q3->boc Yes q3->cbz No

Fig. 2: Decision diagram for selecting an appropriate protecting group.

References

Technical Support Center: Purification of (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from (R)-3-aminopyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Impurities in this compound typically arise from the synthetic route and subsequent handling. Common impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Resulting from side reactions during the synthesis. A common synthetic precursor is (R)-2,5-diaminopentanoic acid, and incomplete cyclization or side reactions can lead to various related substances.

  • Enantiomeric impurities: The corresponding (S)-enantiomer, which can arise from non-stereospecific synthesis or racemization under certain conditions.

  • Degradation products: Formed during storage or purification, potentially through oxidation or hydrolysis.

Q2: Which purification techniques are most effective for removing these impurities?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Crystallization: Highly effective for removing most soluble and some insoluble impurities to yield a product with high chemical purity.

  • Flash Column Chromatography: Useful for separating the desired product from byproducts and starting materials with different polarities.

  • Chiral High-Performance Liquid Chromatography (HPLC): The method of choice for determining and, on a preparative scale, removing the unwanted (S)-enantiomer to achieve high enantiomeric purity.

Q3: My this compound sample has a slight color. What could be the cause and how can I remove it?

A3: A slight coloration can be due to trace impurities or degradation products. Treatment with activated charcoal during the recrystallization process can often effectively remove colored impurities. If the color persists, flash column chromatography may be necessary.

Q4: How can I determine the chemical and enantiomeric purity of my this compound sample?

A4: A combination of analytical techniques is recommended:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is commonly used to assess chemical purity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for determining absolute purity.[1][2][3]

  • Enantiomeric Purity: Chiral HPLC is the standard method for determining the enantiomeric excess (% ee) of your sample.[4] This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers.

Troubleshooting Guides

Crystallization Issues
Problem Potential Cause Recommended Solution
Product does not crystallize - Solvent is too good at all temperatures.- Solution is not sufficiently concentrated.- Try a different solvent or a solvent/anti-solvent system.- Slowly evaporate some of the solvent.
Oiling out instead of crystallizing - Solution is supersaturated.- Cooling is too rapid.- Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.
Low yield of crystals - Too much solvent was used.- Product has significant solubility in the cold solvent.- Concentrate the mother liquor and attempt a second crystallization.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).
Poor purity after crystallization - Impurities co-crystallized with the product.- Inefficient removal of mother liquor.- Re-crystallize the product, potentially from a different solvent system.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.
Flash Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor separation of spots - Inappropriate mobile phase polarity.- Adjust the solvent ratio. For polar compounds like aminolactams, a gradient elution from a less polar to a more polar solvent system is often effective.
Tailing of the product peak - Compound is interacting strongly with the stationary phase (silica gel is acidic).- Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase to improve peak shape.[5]
Product does not elute from the column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. A common system for amines is a gradient of methanol in dichloromethane.
Cracked or channeled column bed - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Crude Purity (%) Purity After 1st Pass (%) Purity After 2nd Pass (%) Typical Yield (%) Primary Impurities Removed
Crystallization 85-9598.5-99.5>99.870-85Soluble byproducts, starting materials
Flash Chromatography 85-9597-99N/A60-80Byproducts with different polarity
Preparative Chiral HPLC >99 (chemical purity)>99.9 (enantiomeric purity)N/A50-70(S)-enantiomer

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Heptane

This protocol is suitable for increasing the chemical purity of this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol (approximately 70-80 °C).

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at the elevated temperature.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add heptane (as an anti-solvent) to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold isopropanol/heptane mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate this compound from less polar and more polar impurities.

  • Column Packing: Pack a suitable size flash chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column after evaporating the solvent.

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system for aminolactams is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). To prevent peak tailing, 0.5-1% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

This protocol outlines a method for determining the enantiomeric excess of this compound.

  • Column: A chiral stationary phase is required. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating enantiomers of chiral amines and amides.

  • Mobile Phase: A typical mobile phase for chiral separations in normal phase mode is a mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a basic additive like diethylamine (e.g., 0.1%) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection and Detection: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas of the (R) and (S) enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area R - Area S) / (Area R + Area S))] * 100.

Mandatory Visualizations

experimental_workflow cluster_crude Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_final Final Product crude This compound (Crude) crystallization Crystallization (Isopropanol/Heptane) crude->crystallization flash_chromatography Flash Chromatography (DCM/MeOH Gradient) crude->flash_chromatography hplc_purity HPLC Purity Check crystallization->hplc_purity flash_chromatography->hplc_purity chiral_hplc Chiral HPLC (% ee Determination) hplc_purity->chiral_hplc final_product Pure this compound (>99% Purity, >99% ee) chiral_hplc->final_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurity Type (TLC, HPLC, NMR) start->check_impurities is_enantiomer Is it the (S)-enantiomer? check_impurities->is_enantiomer is_polar Are impurities more/less polar? is_enantiomer->is_polar No chiral_hplc_prep Use Preparative Chiral HPLC is_enantiomer->chiral_hplc_prep Yes recrystallize Perform Recrystallization is_polar->recrystallize No (similar polarity) flash_chrom Perform Flash Chromatography is_polar->flash_chrom Yes end High Purity Product recrystallize->end flash_chrom->end chiral_hplc_prep->end

Caption: Troubleshooting decision tree for addressing low purity issues.

References

Technical Support Center: Enantiomeric Excess Determination for Aminopyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric excess (ee) determination of aminopyrrolidinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for determining the enantiomeric excess of aminopyrrolidinones?

The choice of technique depends on several factors including sample properties, available instrumentation, and the required level of sensitivity and throughput. The three most common and effective methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

Q2: Why am I seeing poor peak shape (tailing) in the chiral HPLC analysis of my aminopyrrolidinone?

Peak tailing is a common issue when analyzing basic compounds like aminopyrrolidinones on silica-based chiral stationary phases (CSPs).[1] This is often due to secondary interactions between the basic amino group of the analyte and acidic silanol groups on the stationary phase.[1] To mitigate this, consider adding a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to your mobile phase.[1][2] This will compete with your analyte for the active silanol sites and improve peak symmetry.

Q3: Is derivatization necessary for the chiral analysis of aminopyrrolidinones?

  • For HPLC: Often, direct separation is possible on a suitable CSP. However, if resolution is poor, pre-column derivatization can enhance enantioselectivity and improve peak shape.[2]

  • For GC: Derivatization is typically required for aminopyrrolidinones to increase their volatility and thermal stability, and to improve chromatographic performance.[3] Common derivatization strategies involve acylating the amino group.

Q4: My ee values from NMR with a chiral solvating agent (CSA) are not accurate. What could be the cause?

Inaccurate ee values using NMR with CSAs can arise from several factors:

  • Incomplete complexation: Ensure you are using a sufficient concentration of the CSA to drive the formation of the diastereomeric complexes.

  • Poorly resolved signals: The chemical shift difference (Δδ) between the diastereomeric signals may be too small for accurate integration. Experiment with different CSAs, solvents, or temperatures to improve resolution.

  • Non-linear response: While often linear, the relationship between the observed signal splitting and the ee can sometimes be non-linear. It is crucial to generate a calibration curve with samples of known enantiomeric composition.

Troubleshooting Guides

Chiral HPLC Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Poor or No Enantiomeric Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Temperature effects.1. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).2. Vary the organic modifier (e.g., ethanol, isopropanol) and its percentage. For basic aminopyrrolidinones, add a basic additive like DEA or TEA (0.1-0.2%).[2]3. Optimize the column temperature. Lower temperatures often improve chiral recognition.
Peak Tailing 1. Secondary interactions with residual silanols on the CSP.2. Column overload.3. Sample solvent stronger than the mobile phase.1. Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[1][2]2. Dilute the sample and reinject.[1]3. Dissolve the sample in the mobile phase.
Split Peaks 1. Disrupted sample flow path at the column inlet.2. Partially blocked column frit.3. Column void.1. Ensure proper connection of fittings.2. Reverse-flush the column (if permitted by the manufacturer).3. Replace the column.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Temperature variations.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis.2. Ensure proper mixing and degassing of the mobile phase.3. Use a column oven to maintain a constant temperature.
Chiral GC Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No Peaks or Broad, Tailing Peaks 1. Analyte is not sufficiently volatile or is thermally unstable.2. Adsorption to active sites in the GC system.1. Derivatize the aminopyrrolidinone to increase volatility (e.g., acylation of the amino group).2. Use a deactivated liner and column.
Poor Enantiomeric Resolution 1. Inappropriate chiral stationary phase.2. Suboptimal temperature program.3. Derivatization issues.1. Screen different chiral GC columns (e.g., cyclodextrin-based phases).2. Optimize the temperature ramp rate and hold times. Lower temperatures often enhance enantioselectivity.3. Ensure the derivatization reaction goes to completion and does not cause racemization.
Ghost Peaks 1. Contamination from the syringe, inlet, or previous injections.2. Bleed from the column or septum.1. Run a blank gradient to identify the source of contamination.2. Use high-quality septa and condition the column properly.
NMR with Chiral Solvating Agents (CSAs) Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No Signal Splitting 1. Weak interaction between the analyte and the CSA.2. Inappropriate solvent.3. Low concentration of analyte or CSA.1. Try a different CSA with stronger binding interactions.2. Use a non-polar, aprotic solvent (e.g., CDCl₃, C₆D₆) to favor hydrogen bonding and other non-covalent interactions.3. Increase the concentration of both the analyte and the CSA.
Poorly Resolved Signals 1. Small chemical shift non-equivalence (Δδ).2. Line broadening due to chemical exchange.1. Screen different CSAs. Aromatic CSAs can induce larger Δδ values.2. Lower the temperature to slow down the exchange rate and sharpen the signals.
Inaccurate Integration 1. Overlapping signals.2. Non-stoichiometric complex formation.1. Optimize experimental conditions (CSA, solvent, temperature) to maximize signal separation.2. Ensure a sufficient excess of the CSA.

Experimental Protocols

Chiral HPLC Method with Pre-column Derivatization

This protocol is adapted from a method for a structurally similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, and may require optimization for your specific aminopyrrolidinone.[2]

1. Derivatization:

  • Dissolve the aminopyrrolidinone sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a molar excess of a derivatizing agent (e.g., 4-nitrobenzoyl chloride).

  • Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.

  • Allow the reaction to proceed at room temperature until complete (monitor by TLC or achiral HPLC).

  • Quench the reaction and extract the derivatized product.

2. HPLC Conditions:

  • Column: Chiralcel OD-H (or similar polysaccharide-based CSP).

  • Mobile Phase: n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm for a 4-nitrobenzoyl derivative).[2]

3. Enantiomeric Excess Calculation:

  • Calculate the percentage of each enantiomer from the peak areas (A1 and A2) in the chromatogram.

  • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Chiral GC Method with Derivatization

This protocol is based on general procedures for the chiral analysis of amino acids like proline.[3]

1. Derivatization (Two-step):

  • Esterification: React the aminopyrrolidinone with an acidic alcohol (e.g., 3N HCl in methanol) and heat to form the methyl ester. Dry the sample completely.

  • Acylation: Dissolve the residue in a suitable solvent (e.g., methylene chloride) and add an acylating agent (e.g., trifluoroacetic anhydride). Heat to complete the reaction.

2. GC Conditions:

  • Column: A cyclodextrin-based chiral capillary column (e.g., CHIRALDEX® G-TA).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 80°C) and ramp to a higher temperature (e.g., 200°C) at a rate of 2-5°C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 250°C.

3. Enantiomeric Excess Calculation:

  • Calculate using the peak areas of the two enantiomers as described for the HPLC method.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

1. Sample Preparation:

  • Accurately weigh the aminopyrrolidinone sample and dissolve it in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Add a molar equivalent of the chosen CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Gently mix the sample.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum of the mixture.

  • Identify a well-resolved proton signal of the aminopyrrolidinone that shows splitting into two distinct signals in the presence of the CSA.

3. Enantiomeric Excess Calculation:

  • Integrate the two separated signals corresponding to the two diastereomeric complexes (I1 and I2).

  • ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Visualizations

troubleshooting_workflow cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR + CSA start Poor ee Determination Result hplc_res Poor Resolution? start->hplc_res gc_peak No/Poor Peaks? start->gc_peak nmr_split No Splitting? start->nmr_split hplc_peak Peak Tailing? hplc_res->hplc_peak No hplc_sol_res Optimize Mobile Phase (Solvent ratio, Additives) hplc_res->hplc_sol_res Yes hplc_sol_peak Add Basic Modifier (e.g., 0.1% TEA) hplc_peak->hplc_sol_peak Yes end Successful ee Determination hplc_peak->end No hplc_csp Screen Different CSPs hplc_sol_res->hplc_csp If still poor hplc_overload Dilute Sample hplc_sol_peak->hplc_overload If still tailing hplc_csp->end hplc_overload->end gc_res Poor Resolution? gc_peak->gc_res No gc_deriv Derivatize Sample gc_peak->gc_deriv Yes gc_temp Optimize Temp. Program gc_res->gc_temp Yes gc_res->end No gc_deriv->gc_res gc_temp->end nmr_int Inaccurate Integration? nmr_split->nmr_int No nmr_csa Change CSA/Solvent nmr_split->nmr_csa Yes nmr_temp Lower Temperature nmr_int->nmr_temp Yes nmr_int->end No nmr_csa->end nmr_temp->end

A troubleshooting decision tree for ee determination of aminopyrrolidinones.

experimental_workflow cluster_sample_prep Sample Preparation cluster_deriv Derivatization (Optional for HPLC/Required for GC) cluster_analysis Analysis cluster_data Data Processing sample Aminopyrrolidinone Sample (Racemic Standard & Unknown) deriv React with Derivatizing Agent sample->deriv dissolve Dissolve in Appropriate Solvent sample->dissolve deriv->dissolve hplc Chiral HPLC dissolve->hplc gc Chiral GC dissolve->gc nmr NMR + CSA dissolve->nmr integrate Integrate Enantiomer/Diastereomer Signals hplc->integrate gc->integrate nmr->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (R)- and (S)-3-Aminopyrrolidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the enantiomers of 3-aminopyrrolidin-2-one, (R)-3-aminopyrrolidin-2-one and (S)-3-aminopyrrolidin-2-one. Direct comparative studies on these specific enantiomers are limited in publicly available literature. Therefore, this guide draws heavily on the well-documented stereospecific activities of a closely related analog, HA-966 ((±)-3-amino-1-hydroxy-pyrrolidin-2-one), to infer and highlight the likely distinct pharmacological profiles of the target compounds. Additionally, emerging research on derivatives of the (S)-enantiomer is presented.

Executive Summary

The enantiomers of 3-aminopyrrolidin-2-one are expected to exhibit distinct and stereospecific biological activities. Based on data from the analogous compound HA-966, the (R)-enantiomer is predicted to function as a neuroprotective agent by acting as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. In contrast, the (S)-enantiomer is anticipated to possess potent anticonvulsant properties, operating through a mechanism independent of the NMDA receptor. Furthermore, derivatives of the (S)-3-aminopyrrolidine scaffold have been identified as dual inhibitors of Abl and PI3K kinases, suggesting a potential role in oncology.

Comparative Biological Activities

The primary differentiator between the (R) and (S) enantiomers, as extrapolated from studies on HA-966, lies in their effects on the central nervous system.

This compound: Neuroprotective Profile

The (R)-enantiomer is characterized by its activity at the NMDA receptor, a key player in synaptic plasticity and neuronal function.

  • Mechanism of Action : It is a selective antagonist at the glycine modulatory site of the NMDA receptor.[1][2] By blocking this site, it can attenuate NMDA receptor-mediated excitotoxicity, a process implicated in various neurodegenerative conditions.

  • Primary Biological Effect : Neuroprotection. The (R)-enantiomer of HA-966 has been shown to dose-dependently attenuate NMDA-induced brain injury.[1]

(S)-3-Aminopyrrolidin-2-one: Anticonvulsant and Kinase Inhibition Profile

The (S)-enantiomer displays a distinct set of biological activities, primarily as an anticonvulsant and as a scaffold for kinase inhibitors.

  • Anticonvulsant Activity : The (S)-enantiomer of HA-966 is a potent anticonvulsant, significantly more so than the (R)-enantiomer.[1] Its mechanism is not dependent on NMDA receptor antagonism.[1]

  • Kinase Inhibition : A series of compounds developed from an (S)-3-aminopyrrolidine scaffold have demonstrated moderate inhibitory activity against both Abl and PI3K kinases, suggesting potential applications in cancer therapy, particularly for conditions like chronic myeloid leukemia (CML).[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of the enantiomers of HA-966, which serve as a strong predictive model for the activities of (R)- and (S)-3-aminopyrrolidin-2-one.

EnantiomerBiological ActivityAssayEndpointValueReference
(R)-HA-966 NMDA Receptor AntagonismRadioligand BindingIC₅₀12.5 µM[4]
NeuroprotectionNMDA-induced brain injury in ratsAttenuation of injuryEffective[1]
AnticonvulsantMaximal Electroshock (mice, i.v.)ED₅₀105.9 mg/kg[1]
AtaxiaInverted Screen (mice)ED₅₀High (less potent)[1]
(S)-HA-966 NMDA Receptor AntagonismRadioligand BindingIC₅₀339 µM[4]
NeuroprotectionNMDA-induced brain injury in ratsIneffective[1]
AnticonvulsantMaximal Electroshock (mice, i.v.)ED₅₀8.8 mg/kg[1]
AtaxiaInverted Screen (mice)ED₅₀17x more potent than (R)-enantiomer[1]

Experimental Protocols

NMDA Receptor Binding Assay (for (R)-enantiomer activity)

This protocol is based on methods used to assess the binding of compounds to the glycine site of the NMDA receptor.[5]

  • Objective : To determine the affinity of the test compound for the strychnine-insensitive glycine binding site on the NMDA receptor complex.

  • Materials :

    • Rat cerebral cortex synaptic plasma membranes.

    • ³H-glycine (radioligand).

    • Test compounds ((R)- and (S)-3-aminopyrrolidin-2-one).

    • Incubation buffer (e.g., 50 mM Tris-acetate, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure :

    • Synaptic plasma membranes are prepared from rat cerebral cortex.

    • Membranes are incubated with various concentrations of the test compound and a fixed concentration of ³H-glycine.

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of ³H-glycine (IC₅₀) is calculated using non-linear regression analysis.

Maximal Electroshock (MES) Seizure Model (for (S)-enantiomer activity)

This is a standard preclinical model to evaluate the anticonvulsant efficacy of a compound.[1][6]

  • Objective : To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Materials :

    • Electroconvulsive shock apparatus.

    • Corneal electrodes.

    • Male mice (e.g., CF-1 strain).

    • Test compounds ((R)- and (S)-3-aminopyrrolidin-2-one) and vehicle control.

    • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

    • Saline solution.

  • Procedure :

    • Animals are divided into groups and administered various doses of the test compound or vehicle, typically via intravenous or intraperitoneal injection.

    • At the time of expected peak effect of the compound, a drop of saline is applied to the corneal electrodes.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through the corneal electrodes.[1][6]

    • Animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis : The dose of the test compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED₅₀) using probit analysis.

Abl and PI3K Kinase Inhibition Assay (for (S)-enantiomer derivatives)

This protocol outlines a general method for assessing the inhibitory activity of compounds against Abl and PI3K kinases.[3][7]

  • Objective : To determine the in vitro inhibitory potency of test compounds against Abl and PI3K kinases.

  • Materials :

    • Recombinant Abl and PI3K enzymes.

    • Substrates for each kinase (e.g., a peptide for Abl, phosphatidylinositol for PI3K).

    • ATP (radiolabeled or for use in a detection system).

    • Test compounds.

    • Assay buffer.

    • Detection reagents (e.g., for measuring phosphorylation).

  • Procedure :

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity measurement, fluorescence, or luminescence-based assays.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Workflows

This compound: NMDA Receptor Antagonism Pathway

NMDA_Antagonism R_Enantiomer This compound Glycine_Site Glycine Modulatory Site (on NMDA Receptor) R_Enantiomer->Glycine_Site Binds to and blocks Neuroprotection Neuroprotection R_Enantiomer->Neuroprotection Leads to NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Prevents opening of Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Inhibits Ca²⁺ influx, preventing

Caption: Mechanism of neuroprotection by this compound.

(S)-3-Aminopyrrolidin-2-one: Anticonvulsant Activity Experimental Workflow

Anticonvulsant_Workflow cluster_0 Pre-treatment cluster_1 Maximal Electroshock (MES) Test cluster_2 Data Analysis Animal_Groups Divide mice into groups (Vehicle, (S)-enantiomer doses) Compound_Admin Administer compound (i.v.) Animal_Groups->Compound_Admin MES_Stimulus Apply corneal electrical stimulus Compound_Admin->MES_Stimulus At time of peak effect Observation Observe for tonic hindlimb extension MES_Stimulus->Observation Record_Protection Record number of protected animals per group Observation->Record_Protection ED50_Calc Calculate ED₅₀ (Probit Analysis) Record_Protection->ED50_Calc

Caption: Workflow for assessing anticonvulsant activity.

(S)-3-Aminopyrrolidine Derivatives: Abl/PI3K Dual Inhibition Pathway

Abl_PI3K_Inhibition cluster_Abl Abl Kinase Pathway cluster_PI3K PI3K Kinase Pathway S_Derivative (S)-3-Aminopyrrolidine Derivative BCR_Abl BCR-Abl S_Derivative->BCR_Abl Inhibits PI3K PI3K S_Derivative->PI3K Inhibits Inhibition_Effect Reduced Cell Proliferation & Survival (Anti-cancer effect) S_Derivative->Inhibition_Effect Abl_Substrates Downstream Substrates BCR_Abl->Abl_Substrates Phosphorylates Cell_Prolif Cell Proliferation & Survival Abl_Substrates->Cell_Prolif Promotes PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to Akt Akt PIP3->Akt Activates Akt->Cell_Prolif Promotes

Caption: Dual inhibition of Abl and PI3K pathways by (S)-3-aminopyrrolidine derivatives.

References

A Comparative Guide to the Enantiomeric Purity Analysis of (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like (R)-3-aminopyrrolidin-2-one is a critical step in guaranteeing the efficacy and safety of pharmaceutical products. This guide provides an objective comparison of various analytical techniques for determining the enantiomeric excess (e.e.) of this compound, supported by illustrative experimental data and detailed methodologies for key analytical approaches.

The primary methods for chiral separation and analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method often depends on factors such as the required sensitivity, sample matrix, availability of instrumentation, and the need for direct or indirect analysis.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common methods for the enantiomeric purity analysis of chiral amines and their derivatives.

TechniqueCommon ApproachSample ThroughputSensitivityResolutionKey AdvantagesKey Disadvantages
Chiral HPLC Direct on Chiral Stationary Phase (CSP) or indirect with pre-column derivatization.MediumHighExcellentWide applicability, robust, well-established.Can require expensive chiral columns, method development can be time-consuming.
Chiral GC Typically requires derivatization to increase volatility and improve separation.HighVery HighExcellentHigh resolution, fast analysis times.Limited to volatile and thermally stable compounds, derivatization is often necessary.
Chiral CE Use of a chiral selector in the background electrolyte.HighModerate to HighExcellentHigh separation efficiency, low sample and reagent consumption.Can have lower sensitivity compared to HPLC and GC, reproducibility can be a challenge.
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences.LowLowModerateProvides structural information, non-destructive, can be used for absolute configuration determination.Lower sensitivity and throughput, requires higher sample concentrations.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. This can be achieved either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Direct Chiral HPLC Method (Illustrative Example)

  • Column: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is often effective for the separation of chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: The sample is dissolved in the mobile phase.

Indirect Chiral HPLC with Pre-column Derivatization

For compounds lacking a strong chromophore or when direct separation is challenging, pre-column derivatization can be employed. A common approach for primary amines is to react them with a chiral derivatizing agent.

  • Derivatization Reagent: o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).

  • Reaction: The amine, OPA, and the chiral thiol are mixed in a suitable buffer (e.g., borate buffer, pH 9.5) and allowed to react at room temperature.

  • Chromatography: The resulting diastereomers are separated on a standard reversed-phase C18 column using a gradient of acetonitrile and water containing a buffer like ammonium acetate.

  • Detection: Fluorescence or UV detection.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For amines, derivatization is usually required to improve their volatility and chromatographic behavior.

Chiral GC with Derivatization (Illustrative Example)

  • Derivatization: The amine is reacted with a reagent such as trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide derivative. This increases volatility and introduces a strongly electron-capturing group, which is beneficial for electron capture detection (ECD).

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 200°C at 5°C/min.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and requires minimal sample and reagent volumes. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Chiral CE Method (Illustrative Example)

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer such as phosphate or borate at a specific pH, containing a chiral selector.

  • Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or crown ethers are commonly used for the separation of chiral amines.

  • Voltage: 20-30 kV.

  • Detection: UV detection at 210 nm.

  • Sample Introduction: Hydrodynamic or electrokinetic injection.

NMR Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to determine the enantiomeric excess of a sample. This method relies on the formation of transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA) that exhibit distinct signals in the NMR spectrum.

NMR with Chiral Solvating Agent (Illustrative Example)

  • Chiral Solvating Agent (CSA): A chiral alcohol, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, can be used.

  • Sample Preparation: The sample of this compound and the CSA are dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: The ¹H or ¹⁹F NMR spectrum is acquired. The enantiomers will form diastereomeric complexes with the CSA, leading to separate signals for specific protons or fluorine atoms. The enantiomeric excess can be calculated by integrating the corresponding signals.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the different analytical techniques.

HPLC_Workflow cluster_direct Direct Analysis cluster_indirect Indirect Analysis (Derivatization) Sample_Direct Sample in Mobile Phase HPLC_System_Direct HPLC System Sample_Direct->HPLC_System_Direct Inject CSP_Column Chiral Stationary Phase Column Detector_Direct UV/MS Detector CSP_Column->Detector_Direct HPLC_System_Direct->CSP_Column Elution Data_Direct Chromatogram (Separated Enantiomers) Detector_Direct->Data_Direct Sample_Indirect Sample Derivatization Add Chiral Derivatizing Agent Sample_Indirect->Derivatization Diastereomers Diastereomer Mixture Derivatization->Diastereomers HPLC_System_Indirect HPLC System Diastereomers->HPLC_System_Indirect Inject Achiral_Column Achiral (e.g., C18) Column Detector_Indirect UV/Fluorescence Detector Achiral_Column->Detector_Indirect HPLC_System_Indirect->Achiral_Column Elution Data_Indirect Chromatogram (Separated Diastereomers) Detector_Indirect->Data_Indirect

Caption: Chiral HPLC analysis workflow: direct vs. indirect methods.

GC_Workflow Sample Sample Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization Volatile_Derivative Volatile Derivative Derivatization->Volatile_Derivative GC_System GC System Volatile_Derivative->GC_System Inject Chiral_Column Chiral GC Column GC_System->Chiral_Column Separation Detector FID/MS Detector Chiral_Column->Detector Data Chromatogram Detector->Data

Caption: Chiral GC analysis workflow with derivatization.

CE_Workflow Sample Sample CE_System CE Instrument Sample->CE_System Inject BGE Background Electrolyte with Chiral Selector Capillary Capillary BGE->Capillary CE_System->Capillary Apply Voltage Detector UV Detector Capillary->Detector Data Electropherogram Detector->Data

Caption: Chiral Capillary Electrophoresis analysis workflow.

NMR_Workflow Sample Sample CSA Add Chiral Solvating Agent Sample->CSA NMR_Tube Sample in NMR Tube CSA->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquire Spectrum Data NMR Spectrum with Separated Signals NMR_Spectrometer->Data

Caption: Enantiomeric excess determination by NMR spectroscopy.

Conclusion

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound is a multifaceted decision that requires careful consideration of the specific analytical needs. Chiral HPLC and GC often provide the highest resolution and sensitivity, with HPLC being more versatile and GC offering faster analysis times for suitable compounds. Chiral CE is an excellent alternative that minimizes solvent and sample consumption. NMR spectroscopy, while less sensitive, offers valuable structural insights and is a powerful tool for absolute configuration determination. For routine quality control, a validated direct chiral HPLC or GC method is often the most efficient approach, avoiding the potential complications of derivatization.

A Comparative Study of Aminopyrrolidinone Stereoisomers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, aminopyrrolidinone derivatives have garnered significant attention due to their diverse biological activities. A critical aspect of their drug development is the consideration of stereochemistry, as the three-dimensional arrangement of atoms can profoundly influence pharmacological properties. This guide provides a comparative analysis of aminopyrrolidinone stereoisomers, focusing on their differential effects on enzyme inhibition and cellular pathways, supported by experimental data and detailed protocols.

Stereoisomerism: A Decisive Factor in Biological Activity

Chiral molecules, such as many aminopyrrolidinone derivatives, exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. Enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images, can exhibit markedly different interactions with chiral biological targets like enzymes and receptors. This can lead to significant variations in their pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles. One stereoisomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.

Case Study: Aminopyrrolidinone-based Histone Deacetylase 6 (HDAC6) Inhibitors

A compelling example of stereoselectivity is observed in a series of 3-aminopyrrolidinone-based hydroxamic acids developed as selective inhibitors of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders. In a particular study, the α-methyl-substituted enantiomers, compound 33 ((S)-enantiomer) and compound 34 ((R)-enantiomer) , were synthesized and evaluated for their biological activity.[1]

Comparative Biological Data

The following table summarizes the in vitro inhibitory activity of the two stereoisomers against various HDAC isoforms.

CompoundStereochemistryHDAC6 IC50 (µM)HDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC8 IC50 (µM)In-cell Tubulin Acetylation (Tub-Ac) EC50 (µM)
33 (S)-enantiomer0.017>80>80>800.170.30
34 (R)-enantiomer0.23>80>80>802.53.5

Data sourced from Lin, X. et al. J. Med. Chem. 2015, 58, 10, 4266–4283.[1]

Key Observations:

  • Potency: The (S)-enantiomer (33 ) is significantly more potent in inhibiting HDAC6, with an IC50 value approximately 13.5 times lower than that of the (R)-enantiomer (34 ).[1]

  • Selectivity: Both enantiomers exhibit high selectivity for HDAC6 over class I HDACs (HDAC1, 2, and 3). However, the (S)-enantiomer also shows greater potency against HDAC8 compared to the (R)-enantiomer.[1]

  • Cellular Activity: The superior enzymatic potency of the (S)-enantiomer translates to its cellular activity, as demonstrated by a more than 10-fold lower EC50 value for in-cell tubulin acetylation, a key downstream marker of HDAC6 inhibition.[1]

Signaling Pathway Involvement: HDAC6 and the PI3K/Akt Pathway

HDAC6 has been implicated in the regulation of various cellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and growth.[2][3][4] The aberrant activation of the PI3K/Akt pathway is a common feature in many cancers.[2][4] By inhibiting HDAC6, aminopyrrolidinone derivatives can indirectly modulate this pathway, leading to anti-tumor effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets (e.g., mTOR) Akt->Downstream_Targets Activation HDAC6 HDAC6 HDAC6->Akt Modulation? Acetylated_Tubulin Acetylated α-tubulin HDAC6->Acetylated_Tubulin Deacetylation Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Promotes Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Promotes Aminopyrrolidinone (S)-Aminopyrrolidinone Inhibitor Aminopyrrolidinone->HDAC6 Inhibition

HDAC6 Inhibition and its Potential Impact on the PI3K/Akt Signaling Pathway.

Experimental Protocols

Chiral Separation of Aminopyrrolidinone Enantiomers

The separation of the (S) and (R) enantiomers is a critical step in their comparative evaluation. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Methodology: Supercritical Fluid Chromatography (SFC)

  • System: Mettler Toledo SFC-Multigram system or equivalent.

  • Column: Daicel Chiralpak IC (5 µm, 30 mm × 250 mm).

  • Mobile Phase: A mixture of CO2 and an alcohol (e.g., isopropanol) containing a small percentage of a basic additive like triethylamine (TEA) to improve peak shape. A typical gradient could be 95% CO2 and 5% IPA (with 0.5% TEA in IPA).

  • Backpressure: 100 bar.

  • Detection: UV at 254 nm.

  • Procedure: The racemic mixture of the aminopyrrolidinone derivative is dissolved in a suitable solvent and injected onto the chiral column. The enantiomers will have different retention times, allowing for their separation and collection.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution (e.g., containing trypsin and a stop solution).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds (aminopyrrolidinone stereoisomers) in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted compounds, and the HDAC enzyme solution.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Tubulin Acetylation Assay (Western Blot)

This assay assesses the ability of the compounds to inhibit HDAC6 within a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.

Materials:

  • Human cancer cell line (e.g., HeLa or A549).

  • Cell culture medium and reagents.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors).

  • Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the aminopyrrolidinone stereoisomers for a defined period (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal. The EC50 value can then be determined.

Logical Workflow for Comparative Stereoisomer Analysis

Start Racemic Aminopyrrolidinone Synthesis Chiral_Sep Chiral Separation (SFC/HPLC) Start->Chiral_Sep S_Enantiomer (S)-Enantiomer Chiral_Sep->S_Enantiomer R_Enantiomer (R)-Enantiomer Chiral_Sep->R_Enantiomer In_Vitro In Vitro Assays (e.g., HDAC Inhibition) S_Enantiomer->In_Vitro In_Cell In-Cell Assays (e.g., Tubulin Acetylation) S_Enantiomer->In_Cell R_Enantiomer->In_Vitro R_Enantiomer->In_Cell Data_Analysis Comparative Data Analysis (IC50, EC50) In_Vitro->Data_Analysis In_Cell->Data_Analysis SAR Structure-Activity Relationship (SAR) Determination Data_Analysis->SAR Lead_Selection Lead Stereoisomer Selection SAR->Lead_Selection

Workflow for the comparative analysis of aminopyrrolidinone stereoisomers.

Conclusion

The comparative analysis of aminopyrrolidinone stereoisomers underscores the critical importance of evaluating individual stereoisomers in the drug discovery and development process. As demonstrated with HDAC6 inhibitors, stereochemistry can dramatically influence potency, selectivity, and cellular activity. A thorough investigation of the pharmacological and pharmacokinetic properties of each stereoisomer is essential for selecting the optimal candidate for further development, ultimately leading to safer and more effective therapeutic agents. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.

References

Validating Kinase Targets for Pyrrolidinone-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. While the specific biological targets of (R)-3-aminopyrrolidin-2-one are not extensively documented in publicly available literature, the closely related 3-aminopyridin-2-one scaffold has been successfully employed in the development of potent kinase inhibitors. This guide provides a comparative framework for validating the biological targets of such compounds, using the inhibition of Monopolar Spindle 1 (MPS1) and Aurora kinases by 3-aminopyridin-2-one derivatives as a case study. This information is intended to serve as a practical resource for researchers engaged in the discovery and validation of novel therapeutics.

Performance Comparison: 3-Aminopyridin-2-one Derivatives vs. Alternative Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of a selection of 3-aminopyridin-2-one derivatives against MPS1 and Aurora kinases. For comparative purposes, data for VX-680 (Tozasertib), a well-characterized pan-Aurora inhibitor, is also included. The data highlights the potential for developing potent and selective inhibitors based on the 3-aminopyridin-2-one scaffold.[1][2]

Compound IDTarget KinaseKi (μM)IC50 (nM)Ligand Efficiency
3-aminopyridin-2-one Derivatives
Compound 2Aurora A0.20-0.40
Aurora B0.095-0.42
MPS11.1-0.33
Compound 3Aurora A1.4-0.31
Aurora B0.25-0.36
MPS10.35-0.35
Alternative Inhibitor
VX-680 (Tozasertib)Aurora A-0.6-
Aurora B-18-
Aurora C-4.6-

Ki and IC50 values are measures of inhibitory potency; lower values indicate greater potency. Ligand efficiency is a measure of the binding energy per heavy atom of a molecule.

Experimental Protocols

Validating the interaction between a small molecule and its putative protein target is a cornerstone of drug discovery. Below is a detailed methodology for a typical in vitro kinase inhibition assay, a fundamental experiment for characterizing the potency of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Mobility Shift-Based)

This assay quantifies the enzymatic activity of a kinase by measuring the conversion of a substrate peptide to a phosphopeptide.

Principle:

The assay relies on the difference in electrophoretic mobility between the substrate and the phosphorylated product. A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The reaction products are then subjected to microfluidic capillary electrophoresis, and the amount of substrate and product is quantified by laser-induced fluorescence. The ratio of product to the sum of product and substrate is used to determine the percentage of substrate conversion.

Materials:

  • Purified recombinant kinase (e.g., MPS1, Aurora A, Aurora B)

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compounds (e.g., 3-aminopyridin-2-one derivatives) dissolved in DMSO

  • Assay buffer (typically contains a buffer salt like HEPES, MgCl2, a reducing agent like DTT, and a surfactant like Brij-35)

  • Microfluidic chip-based capillary electrophoresis instrument

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution containing the kinase and the fluorescently labeled peptide substrate in the assay buffer.

  • Reaction Initiation: In a microplate, mix the compound dilutions with the enzyme/substrate solution. Initiate the kinase reaction by adding a solution of ATP in assay buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution, which typically contains a high concentration of EDTA to chelate the Mg2+ required for kinase activity.

  • Electrophoretic Separation and Detection: Transfer the reaction mixtures to the microfluidic instrument. The instrument will automatically perform the electrophoretic separation and quantify the fluorescent substrate and product peaks.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.[1]

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language to provide a clear and concise representation of the concepts discussed in this guide.

Signaling Pathways

Monopolar Spindle 1 (MPS1) and Aurora kinases are crucial regulators of mitosis, ensuring the proper segregation of chromosomes during cell division.[3][4] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.[1]

MPS1_Aurora_Signaling cluster_mps1 MPS1 Signaling cluster_aurora Aurora Kinase Signaling cluster_inhibitor Therapeutic Intervention MPS1 MPS1 SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Activates Anaphase Anaphase SAC->Anaphase Inhibits AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 3-Aminopyridin-2-one Derivatives Inhibitor->MPS1 Inhibitor->AuroraA Inhibitor->AuroraB

MPS1 and Aurora Kinase Signaling Pathways
Experimental Workflow

The process of identifying and validating kinase inhibitors involves a multi-step workflow, from initial screening to in-depth characterization.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_optimization Optimization Phase Screening High-Throughput Screening (HTS) HitID Hit Identification Screening->HitID IC50 IC50 Determination (Dose-Response) HitID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cellular Cellular Target Engagement Assays Selectivity->Cellular SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR Lead Lead Optimization SAR->Lead

Kinase Inhibitor Discovery Workflow
Logical Relationship: Target Validation

The validation of a biological target for a novel compound involves a logical progression from in vitro biochemical assays to cellular and in vivo models to establish a clear link between target engagement and a phenotypic outcome.

Target_Validation_Logic Biochemical Biochemical Assay (e.g., Kinase Inhibition) Cellular_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochemical->Cellular_Engagement Confirms Binding Cellular_Phenotype Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) Cellular_Engagement->Cellular_Phenotype Links Target to Cellular Effect In_Vivo In Vivo Efficacy (e.g., Xenograft Model) Cellular_Phenotype->In_Vivo Translates to Therapeutic Effect

Logical Flow of Target Validation

References

Stereoselective Pharmacokinetics of Aminopyrrolidinones: A Comparative Analysis of (R)- and (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a drug molecule can significantly influence its pharmacokinetic profile, impacting its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of (R)- and (S)-enantiomers of aminopyrrolidinone derivatives, with a focus on presenting experimental data to highlight the stereoselectivity in their disposition. Understanding these differences is crucial for the rational design and development of chiral drugs, as one enantiomer may exhibit a more favorable pharmacokinetic and pharmacodynamic profile than the other.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for the enantiomers of α-ethyl-2-oxo-pyrrolidine acetamide, a derivative of aminopyrrolidinone, following intravenous administration in dogs. Levetiracetam is the (S)-enantiomer of this compound.[1][2]

Pharmacokinetic Parameter(S)-Enantiomer (Levetiracetam)(R)-Enantiomer (REV)
Half-life (t1/2) 3.6 ± 0.8 h4.3 ± 0.8 h
Clearance (CL) 1.5 ± 0.3 mL/min/kg1.5 ± 0.3 mL/min/kg
Volume of Distribution (Vd) 0.5 ± 0.1 L/kg0.5 ± 0.1 L/kg
Mean Residence Time (MRT) 5.0 ± 1.2 h6.0 ± 1.1 h
Renal Clearance (CLR) Significantly higher than REVSignificantly lower than LEV
Fraction Excreted Unchanged Significantly higher than REVSignificantly lower than LEV

Data presented as mean ± standard deviation.

Experimental Protocols

The pharmacokinetic data presented above was obtained from a study conducted on six healthy male beagle dogs.[1][2] The key aspects of the experimental methodology are detailed below.

1. Drug Administration:

  • Optically pure (S)-α-ethyl-2-oxo-pyrrolidine acetamide (Levetiracetam) and (R)-α-ethyl-2-oxo-pyrrolidine acetamide (REV) were synthesized.

  • Each enantiomer was administered as a single intravenous bolus dose of 20 mg/kg.[1][2]

  • A crossover study design was employed with a washout period of at least one week between the administration of the two enantiomers.

2. Sample Collection:

  • Blood samples were collected from a peripheral vein at predefined time points up to 24 hours post-administration.

  • Urine samples were also collected over the 24-hour period.[1][2]

3. Bioanalytical Method:

  • Plasma and urine concentrations of the (S)- and (R)-enantiomers were determined using a stereospecific high-performance liquid chromatography (HPLC) assay.[1][2] This enantioselective method is crucial for accurately quantifying each enantiomer without interference from the other.

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each dog and each enantiomer were analyzed using non-compartmental methods to determine the pharmacokinetic parameters listed in the table above.

Experimental Workflow

The following diagram illustrates the general workflow for a comparative in vivo pharmacokinetic study of chiral compounds.

G cluster_preclinical Preclinical Phase cluster_invivo In Vivo Study cluster_analytical Bioanalysis cluster_data_analysis Data Analysis synthesis Synthesis of Pure (R)- and (S)-Enantiomers formulation Formulation for Administration synthesis->formulation dosing Intravenous Administration of Each Enantiomer (Crossover Design) formulation->dosing animal_model Animal Model Selection (e.g., Dogs) animal_model->dosing sampling Blood and Urine Sample Collection dosing->sampling extraction Sample Preparation (e.g., Protein Precipitation) sampling->extraction hplc Enantioselective HPLC Quantification extraction->hplc pk_modeling Pharmacokinetic Modeling (Non-compartmental Analysis) hplc->pk_modeling comparison Statistical Comparison of Enantiomer Parameters pk_modeling->comparison

Caption: Workflow for a comparative pharmacokinetic study of enantiomers.

Discussion

The data clearly demonstrates stereoselectivity in the pharmacokinetics of α-ethyl-2-oxo-pyrrolidine acetamide. While the overall clearance and volume of distribution were similar for both the (S)- and (R)-enantiomers, significant differences were observed in their renal clearance and the fraction of the drug excreted unchanged in the urine.[1][2] The (S)-enantiomer (Levetiracetam) has a shorter half-life and mean residence time compared to the (R)-enantiomer.[1][2] This suggests that the (S)-enantiomer is eliminated more rapidly, primarily through renal excretion.

These findings highlight the importance of evaluating the pharmacokinetic properties of individual enantiomers. Even subtle differences in their disposition can have significant implications for the pharmacodynamic response and the overall therapeutic profile of a chiral drug. For researchers in drug development, this underscores the necessity of employing stereospecific analytical methods early in the discovery and development process to fully characterize the pharmacokinetic behavior of chiral candidates.

References

Chiral 3-Aminopyrrolidin-2-ones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-aminopyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. The stereochemistry at the C3 position, coupled with substitutions on the amine and the pyrrolidinone ring, plays a critical role in target binding and overall efficacy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chiral 3-aminopyrrolidin-2-one derivatives, focusing on their application as enzyme inhibitors in oncology and neurodegenerative diseases. Experimental data is presented to highlight the impact of structural modifications on biological activity.

I. Inhibition of Abl and PI3K Kinases for Anticancer Activity

A series of (S)-3-aminopyrrolidine derivatives have been investigated as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), two key enzymes in cancer cell proliferation and survival. The core scaffold is typically functionalized at the 3-amino position with various aromatic and heterocyclic moieties.

Structure-Activity Relationship Summary:

The cytotoxic activity of these compounds against the K562 chronic myelogenous leukemia cell line reveals key SAR trends. The nature of the substituent on the 3-amino group is a primary determinant of potency.

Compound ID3-Amino SubstituentCytotoxicity against K562 (IC50, µM)Abl Kinase Inhibition (%)PI3K Kinase Inhibition (%)
5k 4-phenoxyphenyl> 50ModerateModerate

Note: Specific IC50 and percentage inhibition values for a broader range of analogs are not publicly available in the cited literature. The data presented is based on the reported promising activity of this class of compounds.

The available data suggests that promising cytotoxicity is achieved through the dual inhibition of Abl and PI3K kinases.[1] Molecular docking studies indicate that these compounds can bind to the ATP-binding sites of both kinases.[1] The (S)-configuration of the 3-aminopyrrolidine core is crucial for establishing the correct vector for the substituent to interact with the active site residues.

Logical Relationship of SAR for Abl/PI3K Inhibitors

SAR_Abl_PI3K Scaffold (S)-3-Aminopyrrolidin-2-one Core Substituent Substituent at 3-Amino Position (e.g., 4-phenoxyphenyl) Scaffold->Substituent Provides chiral backbone Activity Dual Abl/PI3K Inhibition & Cytotoxicity Substituent->Activity Dictates binding affinity

Caption: SAR diagram for (S)-3-aminopyrrolidin-2-one based kinase inhibitors.

II. Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

Kinase Inhibition Assays (Abl and PI3K)

The inhibitory activity against Abl and PI3K kinases is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Dilute kinase, substrate, ATP, and test compound B Add inhibitor/vehicle, kinase, and substrate/ATP mix to plate A->B C Incubate at room temperature (e.g., 60 minutes) B->C D Add ADP-Glo™ Reagent (stops reaction, depletes ATP) C->D E Incubate (e.g., 40 minutes) D->E F Add Kinase Detection Reagent (converts ADP to ATP, generates light) E->F G Incubate (e.g., 30 minutes) F->G H Record luminescence G->H

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol:

  • Reaction Setup: Kinase reactions are set up in a 384-well plate containing the kinase buffer, the specific kinase (e.g., Abl or PI3K), the substrate (e.g., a suitable peptide for Abl or a lipid substrate for PI3K), and ATP.[2][3][4]

  • Inhibitor Addition: The chiral 3-aminopyrrolidin-2-one derivatives are added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[2][4]

  • ADP Detection:

    • Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[4]

    • Step 2: Kinase Detection Reagent is added to convert the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. The plate is incubated for 30-60 minutes.[4][5]

  • Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase inhibition by the test compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines like K562 is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow A Seed K562 cells in a 96-well plate B Add varying concentrations of test compounds A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours (formazan crystal formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Incubate until crystals dissolve F->G H Measure absorbance (e.g., at 570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Plating: K562 cells are seeded into 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to attach or stabilize overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of the chiral 3-aminopyrrolidin-2-one derivatives and incubated for a specific duration (e.g., 24 to 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6][7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent reagent) is added to dissolve the formazan crystals.[6][7] The plate is typically incubated for a few hours at room temperature in the dark to ensure complete dissolution.[6]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6][7] The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Conclusion

The chiral 3-aminopyrrolidin-2-one scaffold represents a versatile starting point for the design of potent enzyme inhibitors. The stereochemistry at the C3 position is a critical determinant of biological activity, and the nature of the substituent at the 3-amino group provides a handle for modulating potency and selectivity. The presented data and experimental protocols offer a framework for the further exploration and optimization of this promising class of compounds in drug discovery. Future studies should focus on generating more extensive SAR data to build robust quantitative models that can guide the design of next-generation inhibitors with improved therapeutic profiles.

References

Comparative Analysis of Cross-Reactivity for (R)-3-aminopyrrolidin-2-one Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the target specificity of therapeutic candidates is a cornerstone of successful drug discovery. This guide provides a comparative framework for evaluating the cross-reactivity of (R)-3-aminopyrrolidin-2-one derivatives, a promising scaffold in medicinal chemistry. By presenting hypothetical experimental data and detailed protocols, this document outlines a systematic approach to characterizing the selectivity of these compounds, a critical step in minimizing off-target effects and advancing the most promising candidates toward clinical development.

The pyrrolidine ring is a prevalent core structure in numerous biologically active molecules and natural products.[1] Specifically, derivatives of 3-aminopyrrolidin-2-one have garnered interest for their potential therapeutic applications. However, like any small molecule inhibitor, a thorough assessment of their cross-reactivity against a panel of related and unrelated biological targets is essential to predict potential side effects and understand the true mechanism of action.

Data Presentation: Comparative Selectivity Profiles

A crucial aspect of a cross-reactivity study is the direct comparison of a lead compound with alternative inhibitors. The following table summarizes hypothetical cross-reactivity data for a fictional this compound derivative, "Compound A," against a panel of kinases, a common target class for such scaffolds.[2] The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Table 1: Hypothetical Cross-Reactivity Profile of Compound A and Alternative Inhibitors Against a Kinase Panel

Target KinaseCompound A IC50 (nM)Alternative Inhibitor X IC50 (nM)Alternative Inhibitor Y IC50 (nM)
Primary Target: Kinase 1 15 25 50
Kinase 21500250800
Kinase 3>100001200>10000
Kinase 48505002500
Kinase 523008005000
Kinase 6>10000>10000>10000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to any robust cross-reactivity investigation.[3] The following are key experimental protocols that can be employed to generate the selectivity data presented above.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.

  • Objective: To determine the IC50 value of the this compound derivative against a panel of kinases.

  • Methodology:

    • Reagents: Recombinant kinases, appropriate peptide or protein substrates, ATP, and the test compound.

    • Procedure: The test compound is serially diluted and pre-incubated with the kinase in an assay buffer. The kinase reaction is initiated by the addition of the substrate and ATP.

    • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment.

  • Objective: To confirm that the compound binds to the intended target protein in living cells.

  • Methodology:

    • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

    • Heating: The treated cells are heated at various temperatures.

    • Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

    • Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates a stabilizing interaction, confirming target engagement.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are invaluable tools for illustrating complex experimental processes and biological relationships.[3]

experimental_workflow cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Cellular Assays cluster_3 Data Analysis and Interpretation synthesis This compound Derivative Synthesis purification Purification and Structural Verification synthesis->purification primary_screen Primary Target Kinase Assay purification->primary_screen Test Compounds panel_screen Kinase Panel Cross-Reactivity Screening primary_screen->panel_screen target_engagement Cellular Target Engagement (CETSA) primary_screen->target_engagement Lead Compound data_analysis IC50 Determination and Selectivity Profiling panel_screen->data_analysis IC50 Values functional_assay Cell-Based Functional Assay target_engagement->functional_assay functional_assay->data_analysis Cellular Potency sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for assessing inhibitor cross-reactivity.

A simplified signaling pathway diagram can help to contextualize the role of the target kinase and the effect of its inhibition.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor upstream_kinase Upstream Kinase adaptor->upstream_kinase target_kinase Target Kinase 1 upstream_kinase->target_kinase Activates substrate Substrate Protein target_kinase->substrate Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) substrate->cellular_response inhibitor This compound Derivative inhibitor->target_kinase

Caption: Simplified kinase signaling pathway showing inhibitor action.

By following a structured approach that includes robust experimental design, clear data presentation, and illustrative visualizations, researchers can effectively characterize the cross-reactivity of this compound derivatives. This comprehensive evaluation is paramount for selecting drug candidates with the highest potential for safety and efficacy.

References

In Vitro Validation of (R)-3-aminopyrrolidin-2-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of (R)-3-aminopyrrolidin-2-one and related pyrrolidinone derivatives. Due to the limited publicly available data on the specific in vitro validation of this compound, this document establishes a comparative framework using experimental data from analogous compounds within the pyrrolidinone class. This approach aims to provide researchers with a valuable reference for potential applications and methodologies for evaluating the biological activity of this compound.

The pyrrolidinone scaffold is a versatile structure found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and enzyme inhibitory activities.[1][2][3] This guide summarizes key in vitro findings for various pyrrolidinone derivatives to infer the potential bioactivity of this compound and to provide established protocols for its experimental validation.

Comparative In Vitro Activities of Pyrrolidinone Derivatives

The following tables summarize the in vitro biological activities of various pyrrolidinone derivatives, offering a comparative landscape for assessing the potential efficacy of this compound.

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

Compound/DerivativeCell LineAssayActivity Metric (e.g., IC50, % inhibition)Reference
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (Lung Cancer)MTT AssayHigh inhibition of cell viability[1]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesIGR39 (Melanoma), PPC-1 (Prostate Cancer)MTT AssayEC50 values in the range of 2.5–20.2 µM[4][5]
4-(dimethylamino)phenyl-5-oxopyrrolidine scaffold derivativesPanc-1 (Pancreatic Cancer), MDA-MB-231 (Breast Cancer)MTT AssaySignificant cytotoxic effect[6]
3-hydroxy γ-lactam derivativesA549 (Lung), SKOV3 (Ovarian)Antiproliferative AssayIC50 values ranging from 3.11 to >50 µM[7]
Pyrrolidine-functionalized nucleoside analogsVarious Cancer Cell LinesCytotoxicity AssaysInhibition of mammalian DNA polymerases[8][9]

Table 2: Antibacterial Activity of Pyrrolidinone Derivatives

Compound/DerivativeBacterial StrainAssayActivity Metric (e.g., MIC)Reference
Pyrrolidine-2-one derivativesEscherichia coli, Staphylococcus aureusAgar well diffusionZone of inhibition observed[3][10]
Halogenobenzene derivatives with pyrrolidineS. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniaeMinimum Inhibitory Concentration (MIC)MIC values of 32–512 µg/ml[11]
Thiohydantoin-pyrrolidine derivativesMycobacterium tuberculosisMicroplate Alamar Blue Assay (MABA)MIC values in the range of 62.5–125 µg/mL[12]
γ-lactam siderophore antibioticP. aeruginosa, K. pneumoniae, Acinetobacter spp.Minimum Inhibitory Concentration (MIC)Good activity against MDR bacteria[13]

Table 3: Enzyme Inhibition Activity of Pyrrolidinone Derivatives

Compound/DerivativeTarget EnzymeAssayActivity Metric (e.g., IC50)Reference
Pyrrolidine-2,3-dionesP. aeruginosa PBP3S2dfluo assayIC50 values from 4 µM to >100 µM[14]
Pyrrolidine derivativesα-amylase and α-glucosidaseIn vitro enzyme inhibition assayIC50 values of 26.24 and 18.04 μg/mL for the most active compound[2]
Pyrrolidinone and pyrrolidine derivativesInhA (Mycobacterium tuberculosis)Enzyme inhibition assaysSome compounds showed inhibition >60% at 50 µM[15]
Spirooxindole pyrrolidine derivativesα-amylaseIn vitro enzyme inhibition assayIC50 values comparable to acarbose[12]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to validate the biological activity of small molecules like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for determining the potency and mechanism of action of a potential inhibitor.[20][21]

Principle: The activity of an enzyme is monitored in the presence and absence of an inhibitor. The rate of the enzymatic reaction is measured, typically by monitoring the formation of a product or the depletion of a substrate over time.

General Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, inhibitor (this compound), and buffer.

  • Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the reaction rate using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry, depending on the nature of the substrate and product.[22]

  • Data Analysis:

    • IC50 Determination: Plot the enzyme activity against a range of inhibitor concentrations to determine the IC50 value.[20]

    • Mechanism of Action: To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk plots.[21][23]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro validation of a small molecule inhibitor.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound Test Compound (this compound) Viability Cell Viability Assay (e.g., MTT) Compound->Viability EnzymeAssay Enzyme Inhibition Assay Compound->EnzymeAssay Cells Cell Culture Cells->Viability Enzyme Purified Enzyme Enzyme->EnzymeAssay IC50 IC50/EC50 Determination Viability->IC50 Kinetics Kinetic Analysis (Km, Vmax) EnzymeAssay->Kinetics Activity Biological Activity IC50->Activity Kinetics->Activity

Caption: General workflow for in vitro validation of a small molecule inhibitor.

Signaling Pathway

The following diagram depicts a simplified representation of the NF-κB signaling pathway, which is a common target in drug discovery and has been shown to be modulated by some pyrrolidinone derivatives.[24]

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., IL-1β) IKK IKK Complex Stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_IkappaB NF-κB/IκBα Complex Degradation Degradation IkappaB->Degradation degradation NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates to Gene Target Gene Expression (e.g., iNOS) NFkappaB_nuc->Gene activates

Caption: Simplified NF-κB signaling pathway.

References

Comparative In Vivo Efficacy of (R)-3-aminopyrrolidin-2-one Based DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of three prominent dipeptidyl peptidase-4 (DPP-4) inhibitors built upon the (R)-3-aminopyrrolidin-2-one scaffold: sitagliptin, vildagliptin, and saxagliptin. These agents are widely used in the treatment of type 2 diabetes mellitus (T2DM). This document summarizes key preclinical data, details experimental methodologies for in vivo assessment, and illustrates the underlying mechanism of action.

Mechanism of Action: Enhancing the Incretin Effect

DPP-4 is a ubiquitous enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, this compound based compounds prevent the degradation of GLP-1 and GIP, thereby prolonging their activity. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in lower blood glucose levels.

DPP-4 Inhibition and GLP-1 Signaling Pathway Ingestion Nutrient Ingestion Gut Gut L-cells Ingestion->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Pancreas Pancreas GLP1_GIP->Pancreas Inactive Inactive Metabolites DPP4->Inactive Beta_cells β-cells Pancreas->Beta_cells Alpha_cells α-cells Pancreas->Alpha_cells Insulin ↑ Insulin Secretion (Glucose-dependent) Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Glucose_uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_uptake Liver Liver Glucagon->Liver Glucose_production ↓ Hepatic Glucose Production Liver->Glucose_production Blood_glucose ↓ Blood Glucose Glucose_uptake->Blood_glucose Glucose_production->Blood_glucose DPP4_inhibitor This compound based DPP-4 Inhibitor DPP4_inhibitor->DPP4 inhibits

Caption: Mechanism of action of this compound based DPP-4 inhibitors.

Comparative In Vivo Efficacy in Preclinical Models

The in vivo efficacy of sitagliptin, vildagliptin, and saxagliptin has been extensively evaluated in various animal models of type 2 diabetes. A common method for assessing their acute glucose-lowering effects is the oral glucose tolerance test (OGTT) in mice. The following tables summarize comparative data on plasma DPP-4 inhibition and reduction in glucose excursion from preclinical studies.

Table 1: Comparative In Vivo Plasma DPP-4 Inhibition in Mice

CompoundDose (mg/kg, p.o.)Time Post-DosePlasma DPP-4 Inhibition (%)
Sitagliptin 11 h~80%
108 h>70%
Vildagliptin 11 h~75%
108 h~70%
Saxagliptin 11 h~85%
1012 h~90%

Table 2: Comparative In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

CompoundDose (mg/kg, p.o.)Time of OGTT Post-DoseReduction in Glucose Excursion (AUC) (%)Animal Model
Sitagliptin 108 h~35%ob/ob mice
Vildagliptin 108 h~35%ob/ob mice
Saxagliptin 102 weeks treatmentImproved glucose tolerance vs. vehicleTG9 mice

Note: Data are compiled from various preclinical studies and are intended for comparative purposes. Direct head-to-head studies may yield slightly different results based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for the induction of a type 2 diabetes model in mice and the subsequent execution of an oral glucose tolerance test.

Induction of Type 2 Diabetes in Mice (High-Fat Diet and Streptozotocin Model)

This model mimics the pathophysiology of human T2DM, characterized by insulin resistance and subsequent β-cell dysfunction.

HFD_STZ_Protocol start Start: Male C57BL/6J mice (6-8 weeks old) acclimatization Acclimatization (1 week, standard chow) start->acclimatization hfd High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 4-8 weeks acclimatization->hfd stz Low-dose Streptozotocin (STZ) injection (i.p.) (e.g., 40-50 mg/kg) for 5 consecutive days hfd->stz to induce insulin resistance monitoring Monitor blood glucose and body weight weekly stz->monitoring to induce β-cell dysfunction confirmation Confirmation of Diabetes (Fasting blood glucose > 250 mg/dL) ~2 weeks post-STZ monitoring->confirmation experiment Proceed to in vivo efficacy studies confirmation->experiment Diabetic mice

Caption: Workflow for inducing type 2 diabetes in mice using HFD and STZ.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (e.g., 60% of calories from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Glucometer and test strips

Procedure:

  • Acclimatization: House mice for one week with free access to standard chow and water.

  • High-Fat Diet Induction: Switch mice to a high-fat diet for a period of 4 to 8 weeks to induce obesity and insulin resistance.

  • Streptozotocin Administration:

    • Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

    • Administer a low dose of STZ (e.g., 40-50 mg/kg body weight) via intraperitoneal (i.p.) injection for 5 consecutive days. This selectively destroys a portion of the pancreatic β-cells.

  • Monitoring and Confirmation:

    • Continue the high-fat diet.

    • Monitor body weight and fasting blood glucose levels weekly.

    • Confirm the diabetic state approximately 2 weeks after the final STZ injection. Mice with a fasting blood glucose level consistently above 250 mg/dL are considered diabetic and suitable for experiments.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess how an animal's body responds to a glucose challenge, providing insights into glucose metabolism and the efficacy of antidiabetic agents.

Materials:

  • Diabetic mice (and a non-diabetic control group)

  • Test compound (e.g., sitagliptin, vildagliptin, or saxagliptin) or vehicle

  • D-glucose solution (e.g., 20% w/v in water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., heparinized capillaries)

Procedure:

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Record the body weight of each mouse. Obtain a baseline blood sample (t=0 min) from the tail vein and measure the blood glucose level.

  • Compound Administration: Administer the test compound or vehicle orally via gavage at the desired dose.

  • Glucose Challenge: After a specified time post-compound administration (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

    • Determine the percentage reduction in glucose AUC for the compound-treated groups compared to the vehicle-treated group.

Conclusion

This compound based compounds, exemplified by sitagliptin, vildagliptin, and saxagliptin, are effective DPP-4 inhibitors that demonstrate significant in vivo efficacy in preclinical models of type 2 diabetes. While all three compounds operate through the same primary mechanism of enhancing the incretin system, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that may influence their clinical application. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and novel DPP-4 inhibitors in a research and drug development setting.

The Aminopyrrolidinone Scaffold: A Privileged Motif in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of aminopyrrolidinone-based compounds reveals their remarkable versatility and therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and diabetes. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms and discovery workflows.

The aminopyrrolidinone core, a five-membered lactam ring bearing an amino substituent, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including chirality, hydrogen bonding capabilities, and conformational flexibility, allow for the precise spatial arrangement of functional groups, enabling potent and selective interactions with a diverse array of biological targets. This has led to the development of numerous drug candidates, some of which have advanced into clinical trials, underscoring the scaffold's significance in the pursuit of novel therapeutics.

Performance Comparison of Aminopyrrolidinone Scaffolds

The true utility of the aminopyrrolidinone scaffold is best illustrated by comparing the performance of its derivatives in various therapeutic contexts. The following tables summarize key quantitative data for representative compounds, showcasing their efficacy and selectivity against different biological targets.

Table 1: Aminopyrrolidinone-Based Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various cancers. Aminopyrrolidinone-based hydroxamic acids have been developed as potent and selective HDAC6 inhibitors.

CompoundTargetIC50 (µM)In-cell EC50 (µM) (Tubulin Acetylation)Selectivity Index (vs. HDAC1-3)Reference
33 (3-S) HDAC60.0170.30>4000[1][2][3]

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Table 2: Aminopyrrolidinone-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The aminopyrrolidinone scaffold has been successfully incorporated into potent DPP-4 inhibitors.

CompoundTargetIC50 (nM)Reference
Compound 2f DPP-41.266 ± 0.264[4]
Compound 2 (2-benzylpyrrolidine derivative) DPP-4300 ± 30[5]
Sitagliptin (Reference) DPP-44.380 ± 0.319[4]

IC50: Half maximal inhibitory concentration.

Table 3: Aminopyrrolidinone-Based Beta-Secretase 1 (BACE1) Inhibitors

BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Aminopyrrolidinone derivatives have been explored as BACE1 inhibitors.

| Compound | Target | IC50 (nM) | In-cell EC50 (µM) | Reference | |---|---|---|---| | Compound 10a | BACE1 | 75 | 0.81 |[6] | | Compound 11b | BACE1 | - | 0.29 |[6] |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Table 4: Aminopyrrolidinone-Based Anticancer Agents

Beyond HDAC inhibition, aminopyrrolidinone derivatives have demonstrated broader anticancer activities through various mechanisms.

CompoundCell LineEC50 (µM)Mechanism of ActionReference
Diphenylamine-pyrrolidin-2-one-hydrazone 13 IGR39 (Melanoma)2.50 ± 0.46Cytotoxicity[1][3]
Diphenylamine-pyrrolidin-2-one-hydrazone 13 PPC-1 (Prostate Cancer)3.63 ± 0.45Cytotoxicity[1][3]
Macrocyclic FTI 78 Farnesyltransferase-Farnesyltransferase Inhibition[2]

EC50: Half maximal effective concentration. FTI: Farnesyltransferase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the development of aminopyrrolidinone-based compounds.

HDAC6 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDAC6.

  • Enzyme and Substrate Preparation : Recombinant human HDAC6 enzyme and a fluorogenic substrate (e.g., a peptide with an acetylated lysine residue) are prepared in an assay buffer.

  • Compound Incubation : The test compound, at various concentrations, is pre-incubated with the HDAC6 enzyme.

  • Reaction Initiation : The fluorogenic substrate is added to the enzyme-compound mixture to initiate the deacetylation reaction.

  • Signal Detection : After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Data Analysis : The fluorescence intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[1][7]

DPP-4 Enzymatic Inhibition Assay

This assay measures the inhibition of DPP-4, a key enzyme in glucose homeostasis.

  • Reagents : Recombinant human DPP-4, a substrate such as Gly-Pro-p-nitroanilide, and the test compounds are used.

  • Reaction Mixture : The assay is typically performed in a 96-well plate containing the enzyme, substrate, and varying concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl).

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • Measurement : The enzymatic activity is determined by measuring the absorbance of the product (p-nitroaniline) at a specific wavelength (e.g., 405 nm) over time.

  • IC50 Calculation : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.[8]

Cell-Based Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the aminopyrrolidinone derivative for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

  • Formazan Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading : The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm).

  • EC50 Determination : The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value is determined.[1][3]

Visualizing the Science: Pathways and Workflows

Diagrams generated using the DOT language provide clear visual representations of complex biological processes and experimental procedures.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Aminopyrrolidinone Aminopyrrolidinone Inhibitor Aminopyrrolidinone->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of intervention for aminopyrrolidinone-based inhibitors.

G cluster_1 Drug Discovery Workflow for Aminopyrrolidinone Scaffolds Library Compound Library (Aminopyrrolidinone Derivatives) HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of aminopyrrolidinone-based drug candidates.

Conclusion

The aminopyrrolidinone scaffold continues to be a cornerstone in the design and development of novel therapeutic agents. Its structural attributes provide a versatile platform for creating compounds with high potency and selectivity for a wide range of biological targets. The data presented in this guide highlight the successful application of this scaffold in generating promising drug candidates for cancer, neurodegenerative diseases, and diabetes. Future research will undoubtedly continue to leverage the unique properties of the aminopyrrolidinone core to address unmet medical needs and expand the arsenal of effective therapeutics.

References

Confirming the Mechanism of Action of Aminopyrrolidinone Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors. This guide provides a comparative analysis of aminopyrrolidinone inhibitors targeting four distinct enzyme classes: Dipeptidyl Peptidase-4 (DPP-4), Histone Deacetylase 6 (HDAC6), Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), and Neprilysin (NEP). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key validation assays.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Aminopyrrolidinone-based compounds are prominent among DPP-4 inhibitors, also known as "gliptins," which are used in the treatment of type 2 diabetes.[1][2][3]

Mechanism of Action: DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] These hormones are crucial for regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][5] Aminopyrrolidinone DPP-4 inhibitors bind to the active site of the enzyme, preventing the degradation of GLP-1 and GIP.[1][4][5][6] This prolongation of incretin activity leads to enhanced insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control.[1][3][7] Vildagliptin, an aminopyrrolidinone derivative, has been shown to block DPP-4 through a substrate-like binding mechanism.[5][6]

Signaling Pathway:

DPP-4 Inhibition Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP (Active) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Inhibitor Aminopyrrolidinone Inhibitor (e.g., Vildagliptin) Inhibitor->DPP4 inhibits

Caption: Mechanism of aminopyrrolidinone DPP-4 inhibitors.

Comparative Inhibitory Activity:

CompoundClassTargetIC50 (nM)Reference
Vildagliptin Aminopyrrolidinone DPP-4~2.5 - 3.5[5][6]
Saxagliptin Aminopyrrolidinone DPP-4~26[1]
Sitagliptinβ-aminopyridineDPP-44.380 ± 0.319[8]
Compound 2fThiosemicarbazoneDPP-41.266 ± 0.264[8]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol is based on a fluorometric method to determine the inhibitory activity of test compounds against DPP-4.[9][10][11][12]

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer solution (50 mM, pH 8.0).

    • Dissolve recombinant human DPP-4 enzyme in the Tris-HCl buffer to a final concentration of 1.73 mU/mL.

    • Dissolve the fluorogenic substrate (e.g., Gly-Pro-AMC) in the Tris-HCl buffer to a final concentration of 200 µM.

    • Dissolve test compounds (aminopyrrolidinone inhibitors) and reference compounds in DMSO to create stock solutions, followed by serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 26 µL of the test compound solution and 24 µL of the DPP-4 enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode using a microplate reader.

    • Calculate the rate of reaction (ΔFLU/min).

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Histone Deacetylase 6 (HDAC6) Inhibitors

A novel class of 3-aminopyrrolidinone-based hydroxamic acids has been identified as potent and selective inhibitors of HDAC6, a promising target for cancer and neurodegenerative diseases.[13]

Mechanism of Action: HDAC6 is a unique, primarily cytoplasmic histone deacetylase that removes acetyl groups from non-histone proteins, most notably α-tubulin.[13] The deacetylation of α-tubulin is involved in regulating microtubule dynamics. Aminopyrrolidinone-based HDAC6 inhibitors bind to the active site of the enzyme, preventing the deacetylation of its substrates. This leads to an accumulation of acetylated α-tubulin, which can affect microtubule-dependent cellular processes and induce cell death in cancer cells.

Experimental Workflow:

HDAC6 Inhibition Workflow Start Start Synthesis Synthesize 3-aminopyrrolidinone -based hydroxamic acids Start->Synthesis Enzyme_Assay In vitro HDAC6 Enzymatic Assay Synthesis->Enzyme_Assay Cell_Assay Cell-based Tubulin Acetylation Assay Synthesis->Cell_Assay IC50 Determine IC50 values Enzyme_Assay->IC50 Selectivity Assess Selectivity against other HDAC isoforms IC50->Selectivity EC50 Determine EC50 values Cell_Assay->EC50 EC50->Selectivity Conclusion Identify potent and selective inhibitor Selectivity->Conclusion

Caption: Workflow for identifying aminopyrrolidinone HDAC6 inhibitors.

Comparative Inhibitory Activity:

CompoundClassTargetIC50 (nM)EC50 (µM) (in-cell Tub-Ac)Reference
Compound 33 (3-S) 3-aminopyrrolidinone HDAC6170.30[13]
Ricolinostat (ACY-1215)Hydroxamic acidHDAC6~5~0.027[14]
Tubastatin AHydroxamic acidHDAC6~15~0.25[15]
Compound 8gNovel SyntheticHDAC621N/A[16]

Experimental Protocol: Fluorometric HDAC6 Activity Assay

This protocol outlines a method for measuring HDAC6 activity in vitro.[2][3][15][17]

  • Reagent Preparation:

    • Prepare an HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute recombinant human HDAC6 enzyme in the assay buffer.

    • Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO and dilute to the working concentration in the assay buffer.

    • Prepare a developer solution containing a lysine developer.

  • Assay Procedure:

    • In a 96-well black, flat-bottom microplate, add 40 µL of HDAC Assay Buffer.

    • Add 10 µL of the test compound (dissolved in assay buffer with a small percentage of DMSO) or vehicle control.

    • Add 25 µL of the diluted HDAC6 enzyme.

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 50 µL of the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence (Excitation: 350-380 nm, Emission: 440-460 nm).

    • Calculate percent inhibition and determine IC50 values as described for the DPP-4 assay.

Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) Inhibitors

Pyrrolidine pentamine derivatives have been investigated as inhibitors of AAC(6')-Ib, an enzyme that confers resistance to aminoglycoside antibiotics like amikacin in Gram-negative bacteria.[18][19][20][21][22]

Mechanism of Action: AAC(6')-Ib inactivates aminoglycoside antibiotics by catalyzing the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of the antibiotic. This modification prevents the antibiotic from binding to its ribosomal target, rendering it ineffective. Aminopyrrolidinone-based inhibitors are designed to bind to the active site of AAC(6')-Ib, competing with the aminoglycoside substrate.[18][20] By blocking the enzyme, these inhibitors can restore the susceptibility of resistant bacteria to aminoglycoside antibiotics.

Logical Relationship:

AAC(6')-Ib Inhibition Logic Bacteria Gram-negative Bacteria with aac(6')-Ib gene AAC_Enzyme AAC(6')-Ib Enzyme Bacteria->AAC_Enzyme expresses Inactivated_Amikacin Inactivated Amikacin AAC_Enzyme->Inactivated_Amikacin acetylates Amikacin Amikacin (Antibiotic) Amikacin->AAC_Enzyme Susceptibility Restored Susceptibility Amikacin->Susceptibility Resistance Antibiotic Resistance Inactivated_Amikacin->Resistance Inhibitor Pyrrolidine Pentamine Inhibitor Inhibitor->AAC_Enzyme inhibits Inhibitor->Susceptibility leads to

Caption: Logic of overcoming resistance with AAC(6')-Ib inhibitors.

Comparative Data (Checkerboard Assay):

The efficacy of these inhibitors is often evaluated using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.

Compound CombinationOrganismFIC IndexInterpretationReference
Amikacin + Pyrrolidine Pentamine Derivative A. baumannii (AAC(6')-Ib+)< 0.5Synergistic[18]
Amikacin aloneA. baumannii (AAC(6')-Ib+)N/AResistant[18]
Pyrrolidine Pentamine Derivative aloneA. baumannii (AAC(6')-Ib+)N/ANo intrinsic activity[18]

Experimental Protocol: Checkerboard Assay

This protocol describes a method to assess the synergistic effect of an AAC(6')-Ib inhibitor with an aminoglycoside antibiotic.[1][23][24][25][26]

  • Reagent and Culture Preparation:

    • Prepare serial dilutions of the aminoglycoside antibiotic (e.g., amikacin) and the aminopyrrolidinone inhibitor in a 96-well microtiter plate. The antibiotic is typically diluted along the x-axis, and the inhibitor along the y-axis.

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the resistant strain in Mueller-Hinton broth.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the antibiotic and inhibitor dilutions with the bacterial suspension.

    • Include control wells for the antibiotic alone, the inhibitor alone, and bacterial growth without any antimicrobial agents.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone (MIC_A), the inhibitor alone (MIC_B), and for each combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each combination:

      • FIC_A = (MIC of drug A in combination) / (MIC of drug A alone)

      • FIC_B = (MIC of drug B in combination) / (MIC of drug B alone)

      • FIC Index = FIC_A + FIC_B

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism

Neprilysin (NEP) Inhibitors

Aminopyrrolidinone derivatives are also found in the structure of neprilysin inhibitors, which are used in the management of heart failure.

Mechanism of Action: Neprilysin is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[27] These peptides have beneficial cardiovascular effects, such as vasodilation, natriuresis, and diuresis, which help to reduce cardiac load.[9] Sacubitril, the active metabolite of the prodrug sacubitril/valsartan, is an aminopyrrolidinone-containing NEP inhibitor.[27][28][29][30][31] By inhibiting neprilysin, sacubitril increases the levels of these beneficial peptides, leading to vasodilation, reduced sympathetic tone, and decreased aldosterone levels, thereby improving cardiac function in patients with heart failure.[27][31]

Signaling Pathway:

NEP Inhibition Pathway Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) NEP Neprilysin (NEP) Enzyme Natriuretic_Peptides->NEP substrate for Cardiovascular_Effects Beneficial Cardiovascular Effects (Vasodilation, Natriuresis) Natriuretic_Peptides->Cardiovascular_Effects promote Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments degrades Heart_Failure Heart Failure Symptoms Cardiovascular_Effects->Heart_Failure alleviate Inhibitor Aminopyrrolidinone Inhibitor (e.g., Sacubitril) Inhibitor->NEP inhibits

Caption: Mechanism of aminopyrrolidinone NEP inhibitors.

Comparative Clinical Data:

DrugClassKey Clinical Outcome (vs. Enalapril in HFrEF)Reference
Sacubitril/Valsartan ARNI (contains aminopyrrolidinone moiety) Significant reduction in cardiovascular death and hospitalization for heart failure[28][32]
EnalaprilACE InhibitorStandard of care (comparator)[28]
OmapatrilatVasopeptidase InhibitorNot approved due to angioedema risk

Experimental Protocol: Neprilysin Activity Assay

This protocol describes a fluorometric assay to measure NEP activity.[33][34]

  • Reagent Preparation:

    • Prepare an NEP Assay Buffer.

    • Reconstitute lyophilized Neprilysin enzyme in the assay buffer.

    • Prepare a working solution of a fluorogenic NEP substrate (e.g., an o-aminobenzoic acid-based peptide).

    • Prepare a standard curve using a fluorescent standard (e.g., Abz-Standard).

  • Assay Procedure:

    • In a 96-well plate, add the test samples (e.g., purified enzyme, tissue homogenates) and positive controls.

    • Adjust the volume in each well with the NEP Assay Buffer.

    • Initiate the reaction by adding the NEP Substrate Working Solution to each well.

    • For background controls, add assay buffer instead of the substrate.

  • Data Acquisition and Analysis:

    • Measure fluorescence (Excitation: ~330 nm, Emission: ~430 nm) in kinetic mode at 37°C for 1-2 hours.

    • Choose two time points in the linear range of the reaction and calculate the change in fluorescence.

    • Determine NEP activity from the standard curve and calculate the percent inhibition for test compounds.

    • Calculate IC50 values as previously described.

References

Assessing the selectivity of (R)-3-aminopyrrolidin-2-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison Guide to the Selectivity of (R)-3-aminopyrrolidin-2-one Analogs as Dipeptidyl Peptidase-4 Inhibitors

Introduction

This compound derivatives represent a significant class of compounds in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus. DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, these analogs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

However, the selectivity of these inhibitors is of paramount importance due to the existence of other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. Inhibition of these other peptidases has been associated with potential adverse effects.[1] Therefore, a thorough assessment of the selectivity profile of any new DPP-4 inhibitor candidate is a critical step in its preclinical development. This guide provides a comparative analysis of the selectivity of various this compound analogs, supported by quantitative data and detailed experimental methodologies.

Quantitative Selectivity Profile

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of this compound analogs against DPP-4 and other related dipeptidyl peptidases. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in assay conditions.

CompoundR GroupDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
Analog 1 2,4,5-trifluorophenylacetyl19>10,000>10,000>526>526Fictional Example
Analog 2 3-(trifluoromethyl)benzoyl458,500>10,000189>222Fictional Example
Analog 3 4-fluorobenzoyl8.56,600>10,000776>1176[2][3]
Analog 4 2,4-dichlorobenzoyl106,600>10,000660>1000[2][3]
Analog 5 Thiazoloquinazoline moiety1.12>10,000>10,000>8928>8928[4]
Analog 6 Glutamic acid derivative1414,000>20,000 (FAP/DPP-2)1000>1428[4]

Note: Data for Analog 1 and 2 are representative examples to illustrate the structure of the table and are not from a specific cited source.

Structure-Activity Relationship (SAR) for Selectivity

The selectivity of this compound analogs is significantly influenced by the nature of the substituent attached to the 3-amino group.

  • Bulky and Aromatic Substituents: The introduction of bulky and aromatic groups, often containing fluorine atoms, at the R position generally leads to high potency for DPP-4. These groups are thought to interact favorably with the S1 and S2 pockets of the DPP-4 active site.

  • Heterocyclic Moieties: Incorporation of heterocyclic ring systems, such as thiazoloquinazoline, can significantly enhance both potency and selectivity.[4] These extended structures can form additional interactions with subsites of the DPP-4 enzyme that are not present in DPP-8 and DPP-9.

  • Polar Substituents: While hydrophobic interactions are important for potency, the introduction of specific polar groups can fine-tune the selectivity profile. For instance, glutamic acid analogs have demonstrated excellent selectivity.[4]

Experimental Protocols

In Vitro DPP Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and EDTA.

  • Test compounds (analogs of this compound).

  • Reference inhibitor (e.g., Sitagliptin).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme Reaction: In the wells of a 96-well plate, add the assay buffer, the respective DPP enzyme solution, and the test compound solution at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Gly-Pro-AMC to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Incretin Signaling Pathway

Incretin_Signaling_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Food Intake L_cells L-cells Food->L_cells stimulates K_cells K-cells Food->K_cells stimulates GLP1 GLP-1 L_cells->GLP1 releases GIP GIP K_cells->GIP releases Beta_cells β-cells GLP1->Beta_cells activates Alpha_cells α-cells GLP1->Alpha_cells inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by GIP->Beta_cells activates GIP->DPP4 degraded by Insulin Insulin Secretion (Glucose Lowering) Beta_cells->Insulin Glucagon Glucagon Secretion (Glucose Raising) Alpha_cells->Glucagon Inactive Inactive Metabolites DPP4->Inactive Inhibitor This compound Analogs Inhibitor->DPP4 inhibits Selectivity_Workflow cluster_Preparation Preparation cluster_Screening Screening & Analysis cluster_Evaluation Evaluation Compound Synthesize this compound Analogs Primary_Screen Primary Screen: Inhibition Assay vs. DPP-4 Compound->Primary_Screen Enzymes Prepare Recombinant DPP Enzymes (DPP-4, DPP-8, DPP-9, etc.) Enzymes->Primary_Screen Selectivity_Screen Selectivity Screen: Inhibition Assays vs. DPP-8, DPP-9, etc. Enzymes->Selectivity_Screen Assay_Setup Prepare Assay Reagents (Buffer, Substrate) Assay_Setup->Primary_Screen Assay_Setup->Selectivity_Screen IC50_DPP4 Determine DPP-4 IC50 Primary_Screen->IC50_DPP4 IC50_DPP4->Selectivity_Screen Data_Analysis Data Analysis: Calculate Selectivity Ratios (IC50_DPP-X / IC50_DPP-4) IC50_DPP4->Data_Analysis IC50_Others Determine IC50 for other DPPs Selectivity_Screen->IC50_Others IC50_Others->Data_Analysis SAR Structure-Selectivity Relationship Analysis Data_Analysis->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection Logical_Relationship Goal Goal: Develop a Safe and Efficacious DPP-4 Inhibitor Requirement1 High Potency against DPP-4 Goal->Requirement1 Requirement2 High Selectivity over other DPPs (e.g., DPP-8, DPP-9) Goal->Requirement2 Rationale1 To achieve therapeutic effect at low doses Requirement1->Rationale1 Rationale2 To minimize potential off-target side effects Requirement2->Rationale2 Metric1 Low IC50 value for DPP-4 Rationale1->Metric1 Metric2 High IC50 value for other DPPs Rationale2->Metric2 Metric3 High Selectivity Ratio (IC50_DPP-X / IC50_DPP-4) Metric1->Metric3 Metric2->Metric3 Outcome Desired Outcome: Potent and Selective Clinical Candidate Metric3->Outcome

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-3-aminopyrrolidin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-3-aminopyrrolidin-2-one, ensuring the protection of laboratory personnel and compliance with regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound was not identified, a review of structurally similar compounds and general laboratory waste guidelines indicates that this compound should be treated as hazardous waste. Key hazards associated with similar pyrrolidine derivatives include potential for skin and eye irritation or burns, harm if swallowed, and possible respiratory irritation.[1][2] Some related compounds are also recognized as being harmful to aquatic life.[3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][6] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.[4]
Skin and Body A standard laboratory coat should be worn to protect from skin contact.[4]
Respiratory If handling powders or in an area with insufficient ventilation, a NIOSH-approved respirator is recommended.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection and disposal of this compound waste. This procedure is designed to be clear, concise, and aligned with general best practices for hazardous chemical waste management.[8][9]

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including residual powder and contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated hazardous waste container.[7]

    • Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, dedicated container for hazardous liquid waste. Never mix incompatible waste streams.[10] For instance, acids and bases should be stored separately.[10]

    • Empty Containers: Any container that has held this compound should be treated as hazardous waste.[7] These containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[11] After cleaning, the original label should be defaced or removed before disposal.[7][11]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled.[9] The label should include the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.[4] For liquid waste, also indicate the solvent and approximate concentration.

  • Storage:

    • Waste containers must be kept securely closed except when adding waste.[8]

    • Store the sealed waste containers in a designated and secure "Satellite Accumulation Area" that is at or near the point of generation.[8][10] This area should be well-ventilated and away from incompatible materials.[4]

  • Final Disposal:

    • Do not attempt to neutralize or treat the chemical waste unless you are following a specifically approved laboratory procedure.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] Final disposal must be conducted by a licensed hazardous waste disposal contractor.[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Solid Waste: Collect in a labeled solid hazardous waste container. C->D Solid E Liquid Waste: Collect in a labeled liquid hazardous waste container. C->E Liquid F Securely seal the container. D->F E->F G Store container in designated Satellite Accumulation Area. F->G H Contact EHS for pickup and disposal. G->H I End: Waste properly disposed. H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby building a culture of safety and responsibility that extends beyond the product itself.

References

Personal protective equipment for handling (R)-3-aminopyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for (R)-3-aminopyrrolidin-2-one, a key reagent in pharmaceutical research and development. Adherence to these guidelines is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation or burns.[2][4] It is advisable to consult the glove manufacturer for specific breakthrough times.
Skin and Body Protection Laboratory coat.Protects skin from accidental contact with the chemical.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of vapors or dust which may cause respiratory tract irritation.[1][2][3]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical for minimizing risks. The following protocol outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure work area is clean and uncluttered prep_sds Review Safety Data Sheet prep_area->prep_sds prep_ppe Don appropriate PPE prep_spill Locate spill kit and emergency equipment prep_ppe->prep_spill prep_sds->prep_ppe handle_weigh Weigh solid in a fume hood or ventilated enclosure prep_spill->handle_weigh handle_transfer Transfer carefully to prevent dust generation handle_weigh->handle_transfer handle_solution Prepare solutions in a fume hood handle_transfer->handle_solution post_clean Clean work area thoroughly handle_solution->post_clean post_decontaminate Decontaminate equipment post_clean->post_decontaminate post_ppe Remove and dispose of PPE correctly post_decontaminate->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Ensure that the designated work area, preferably a chemical fume hood, is clean and free of clutter.

    • Verify that a safety shower and eyewash station are readily accessible.[2]

    • Review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.

    • Assemble all necessary equipment and reagents.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Perform all manipulations that may generate dust or vapors within a certified chemical fume hood or other ventilated enclosure.[2]

    • When weighing the solid, use a spatula and handle it gently to minimize dust formation.

    • If preparing a solution, add the solid to the solvent slowly while stirring.

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate solvent and then with soap and water.

    • Decontaminate all equipment used.

    • Remove contaminated PPE by turning it inside out to avoid skin contact and dispose of it in the designated waste container.

    • Wash hands and forearms thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation cluster_container Containerization cluster_disposal Final Disposal waste_solid Solid Waste (unused chemical, contaminated consumables) waste_liquid Liquid Waste (solutions) waste_solid->waste_liquid container_solid Designated, labeled hazardous solid waste container container_liquid Designated, labeled hazardous liquid waste container waste_liquid->container_liquid disposal_pickup Arrange for pickup by a licensed environmental waste management company container_solid->disposal_pickup disposal_empty Triple rinse empty containers and deface labels before disposal disposal_pickup->disposal_empty

Figure 2. Logical workflow for the proper disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weigh boats, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container for solids.

    • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container for liquids. Indicate all components of the solution on the label.

  • Container Management:

    • Ensure all waste containers are made of a compatible material, are in good condition, and are kept securely closed except when adding waste.

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]

    • Never dispose of this compound down the drain.

    • Empty containers should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the container's label defaced before disposal as non-hazardous waste, in accordance with institutional policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.